molecular formula C9H14N2 B7775592 2,4-Diaminomesitylene CAS No. 858865-47-1

2,4-Diaminomesitylene

Cat. No.: B7775592
CAS No.: 858865-47-1
M. Wt: 150.22 g/mol
InChI Key: ZVDSMYGTJDFNHN-UHFFFAOYSA-N
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Description

2,4-Diaminomesitylene (CAS RN 3102-70-3), systematically known as 2,4,6-trimethylbenzene-1,3-diamine, is a sterically hindered aromatic diamine of significant interest in advanced polymer research. Its molecular formula is C9H14N2, with a molecular weight of 150.23 g/mol . This compound is characterized by its nearly planar molecular structure, where the presence of methyl substituents adjacent to the amine groups creates substantial steric hindrance . The primary research value of this compound lies in its application as a monomer for synthesizing high-performance polyimides . When incorporated into polymer backbones, its strategic steric bulk inhibits close chain packing and reduces backbone rotation. This mechanism is key to producing polyimides with greatly enhanced solubility and improved processability in organic solvents without compromising their excellent thermal stability or high glass transition temperatures (Tg) . This makes it invaluable for developing tough, transparent polyimide films . Furthermore, its unique structure has been leveraged in cutting-edge materials science, such as in the design of 6FCDA-based copolyimide membranes for highly selective ethylene/ethane and propylene/propane separations, a critical process in the chemical industry . The compound typically presents as a solid in powder to crystal form . Researchers should note that it is air-sensitive and should be stored under inert gas in a cool, dark place . This product is intended for research and development purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-trimethylbenzene-1,3-diamine
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InChI

InChI=1S/C9H14N2/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDSMYGTJDFNHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
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DSSTOX Substance ID

DTXSID40184994
Record name 1,3-Benzenediamine, 2,4,6-trimethyl-
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Molecular Weight

150.22 g/mol
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CAS No.

3102-70-3
Record name 2,4,6-Trimethyl-1,3-phenylenediamine
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Record name 2,4-Diaminomesitylene
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Record name 3102-70-3
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Record name 1,3-Benzenediamine, 2,4,6-trimethyl-
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Record name 2,4,6-trimethylbenzene-1,3-diamine
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Record name 2,4-DIAMINOMESITYLENE
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Foundational & Exploratory

Introduction: Unveiling a Versatile Aromatic Diamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,4-Diaminomesitylene (CAS 3102-70-3)

This compound, also known as 2,4,6-trimethyl-1,3-phenylenediamine, is a sterically hindered aromatic diamine that serves as a crucial building block in synthetic chemistry.[1][2] Its unique structure, featuring two amino groups positioned meta to each other on a trimethyl-substituted benzene ring, imparts a distinct set of properties and reactivity. The methyl groups provide steric bulk, influencing the molecule's conformation and the reactivity of the adjacent amino functionalities. This guide offers a comprehensive overview of its synthesis, properties, reactivity, and handling, providing the technical insights necessary for its effective application in research and development, particularly in polymer science and medicinal chemistry.[1]

Part 1: Core Physicochemical and Structural Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application. This compound is a crystalline solid at room temperature, with solubility in various organic solvents.[1][3]

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 3102-70-3[1][4][5][6]
Molecular Formula C₉H₁₄N₂[1][6][7]
Molecular Weight 150.22 g/mol [1][5][7]
Appearance White to yellow to orange powder/crystal[3]
Melting Point 89-91 °C[1][8]
Boiling Point 297.7 °C at 760 mmHg[1][8]
Density 1.051 g/cm³[1]
Water Solubility 22.7 g/L at 20°C[1]
Solubility DMSO (Slightly), Methanol (Slightly)[1]
Flash Point 158.4 °C[1]
IUPAC Name 2,4,6-trimethylbenzene-1,3-diamine[5]
Canonical SMILES CC1=CC(=C(C(=C1N)C)N)C[1][5]
InChIKey ZVDSMYGTJDFNHN-UHFFFAOYSA-N[5][7]
Spectroscopic Characterization

Full spectral data are critical for identity confirmation. Comprehensive 1H NMR, 13C NMR, IR, and mass spectrometry data for this compound are publicly available through various databases.

  • NMR Spectra (¹H and ¹³C): Available in SpectraBase and referenced in PubChem.[5]

  • Mass Spectrometry (GC-MS): Data is available from the NIST Mass Spectrometry Data Center.[5]

  • IR Spectra (FTIR): Available in SpectraBase.[5]

Part 2: Synthesis and Purification

The most common and industrially viable synthesis of this compound is a two-step process starting from mesitylene (1,3,5-trimethylbenzene). This process involves a dinitration followed by a catalytic hydrogenation.[9][10] The causality behind this choice is the high yield and purity achievable, leveraging well-established and scalable chemical transformations.

Diagram 1: Synthetic Workflow

Synthesis_Workflow Mesitylene Mesitylene (1,3,5-Trimethylbenzene) Dinitromesitylene 2,4-Dinitromesitylene Mesitylene->Dinitromesitylene Step 1: Dinitration (HNO₃ / H₂SO₄) Diaminomesitylene This compound (CAS 3102-70-3) Dinitromesitylene->Diaminomesitylene Step 2: Hydrogenation (H₂, Ni Catalyst)

Caption: Two-step synthesis of this compound from mesitylene.

Experimental Protocol: Two-Step Synthesis

This protocol is a synthesized representation of established industrial methods.[9][10]

Step 1: Dinitration of Mesitylene to 2,4-Dinitromesitylene

  • Rationale: A mixture of nitric acid and sulfuric acid is a potent nitrating agent. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution on the electron-rich mesitylene ring. The reaction temperature is carefully controlled to prevent over-nitration and side reactions.

  • Methodology:

    • Charge a reaction vessel with mesitylene.

    • Prepare a nitrating mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). A typical weight ratio is 75-87 parts H₂SO₄ to 13-25 parts HNO₃.[10]

    • Under vigorous stirring, slowly add the nitrating mixture to the mesitylene while maintaining the reaction temperature between 20-100 °C.[9][10]

    • After the addition is complete, continue the reaction for 30-35 minutes.[9]

    • Allow the mixture to settle and separate the layers.

    • The organic layer, containing 2,4-dinitromesitylene, is neutralized and washed.

Step 2: Catalytic Hydrogenation to this compound

  • Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines. A nickel-based catalyst is often used due to its high activity and cost-effectiveness.[9][10] The reaction is performed under hydrogen pressure to drive the reduction to completion.

  • Methodology:

    • Charge an autoclave with the 2,4-dinitromesitylene obtained from Step 1, a suitable solvent (e.g., methanol), and a nickel catalyst.[9]

    • Purge the autoclave with nitrogen gas to remove air, then introduce hydrogen gas.

    • Heat the mixture to 50-120 °C under a hydrogen pressure of 1-4 MPa.[9][10]

    • Maintain the reaction with stirring until hydrogen uptake ceases, indicating the completion of the reduction.

    • After the reaction, vent the hydrogen and discharge the reaction mixture.

    • The catalyst is filtered off, and the solvent (methanol) is removed by distillation.

    • The resulting crude this compound is purified by cooling, crystallization, and filtration.[9] This method can yield a product with purity exceeding 99.5%.[10]

Part 3: Reactivity and Applications in Development

The synthetic utility of this compound stems from the reactivity of its two primary amine groups, which can act as nucleophiles or be converted into other functional groups. This makes it a valuable monomer for polymerization and a scaffold in medicinal chemistry.

Diagram 2: Core Reactivity Pathwaysdot

Reactivity_Pathways cluster_start Starting Material cluster_reactions Key Reactions cluster_products Resulting Structures DAM This compound Polymerization Polymerization (with diacids, isocyanates, etc.) DAM->Polymerization Monomer Acylation Acylation (with acyl chlorides, anhydrides) DAM->Acylation Nucleophile Condensation Condensation (with dicarbonyls) DAM->Condensation Scaffold Polymers Polyamides, Polyimides, Polyureas Polymerization->Polymers Amides Di-acylated Derivatives Acylation->Amides Heterocycles Benzodiazepines, Quinoxalines Condensation->Heterocycles

Sources

Introduction: The Strategic Importance of 2,4,6-trimethyl-1,3-phenylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2,4,6-trimethyl-1,3-phenylenediamine

2,4,6-trimethyl-1,3-phenylenediamine (CAS No. 3102-70-3), also known as 2,4-diaminomesitylene, is a highly versatile aromatic diamine intermediate.[1][2][3] Its unique molecular architecture, featuring a mesitylene core with two amine functionalities, imparts distinct reactivity and physical properties that make it a valuable building block in advanced chemical synthesis.[1] The strategic placement of the methyl and amine groups on the benzene ring allows for its application in the development of specialty polymers, high-performance dyes, pigments, and potential pharmaceutical precursors.[1] For researchers and chemical development professionals, a robust and efficient synthesis pathway is paramount to leveraging this compound's full potential.

This guide provides a detailed examination of the predominant and most efficient synthesis pathway for 2,4,6-trimethyl-1,3-phenylenediamine, grounded in established chemical principles and supported by process-proven methodologies. We will explore the causality behind experimental choices, present detailed protocols, and contrast the primary route with less efficient historical methods to provide a comprehensive understanding for laboratory and industrial application.

Primary Synthesis Pathway: A Two-Step Conversion from Mesitylene

The most effective and industrially adopted method for producing high-purity 2,4,6-trimethyl-1,3-phenylenediamine is a two-step process starting from mesitylene (1,3,5-trimethylbenzene). This pathway is characterized by its short route, high yield, and excellent product purity.[4] The overall process involves an initial electrophilic dinitration of the mesitylene ring, followed by the catalytic hydrogenation of the resulting dinitro intermediate.

Step 1: Electrophilic Dinitration of Mesitylene

The first critical step is the regioselective introduction of two nitro groups onto the mesitylene ring to form 2,4-dinitromesitylene (also referred to as 2,4,6-trimethyl-1,3-dinitrobenzene).

Causality and Mechanistic Insights: The synthesis relies on an electrophilic aromatic substitution reaction. Mesitylene is highly activated towards this reaction due to the three electron-donating methyl groups on the aromatic ring. These groups are ortho, para-directing. The reaction employs a nitrating mixture, typically a combination of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring.

Temperature control is a critical parameter. It must be carefully managed to achieve the desired dinitration while minimizing the formation of the over-nitrated by-product, 2,4,6-trinitromesitylene.[5] The reaction is typically initiated at a lower temperature during the addition of the nitrating mixture and then gently heated to drive the reaction to completion.[4][6]

Experimental Protocol: Dinitration of Mesitylene [4][6]

  • Reactor Setup: Charge a suitable reaction vessel, equipped with mechanical stirring, a dropping funnel, and a cooling system, with mesitylene.

  • Nitrating Mixture Preparation: Separately, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid. A typical weight ratio of H₂SO₄ to HNO₃ is in the range of 75:25 to 87:13.[6]

  • Nitration Reaction: Begin agitating the mesitylene and slowly add the nitrating mixture via the dropping funnel. Maintain the reaction temperature between 20°C and 55°C during the addition.[4][6] An exothermic reaction is expected, and cooling should be applied as necessary.

  • Reaction Completion: After the addition is complete, continue stirring for approximately 30 minutes. Subsequently, raise the temperature to between 90°C and 95°C and hold for another 30 minutes to ensure complete conversion.[4][6]

  • Work-up and Isolation:

    • Cease heating and stirring and allow the mixture to settle, resulting in the separation of two layers.

    • Separate the upper organic layer from the lower spent acid layer. The spent acid can be reserved for use in subsequent nitration batches.[4]

    • Wash the organic layer with water, followed by a dilute alkaline solution (e.g., sodium hydroxide) to neutralize any residual acid, and then wash with water again until neutral.[4][6]

    • The resulting product is 2,4,6-trimethyl-1,3-dinitrobenzene.

Step 2: Catalytic Hydrogenation of 2,4-Dinitromesitylene

The second step involves the reduction of the two nitro groups on the intermediate to form the final diamine product. Catalytic hydrogenation is the preferred method due to its efficiency and clean conversion.

Causality and Mechanistic Insights: This reaction reduces the nitro groups (-NO₂) to primary amine groups (-NH₂) using hydrogen gas (H₂) in the presence of a metal catalyst. Commonly used catalysts include Raney Nickel (Raney Ni) or palladium on carbon (Pd/C).[4] The catalyst provides a surface on which the dinitro compound and molecular hydrogen are adsorbed, facilitating the cleavage of N-O bonds and the formation of N-H bonds. The reaction is typically carried out in a solvent, such as methanol or ethanol, which dissolves the starting material and facilitates its interaction with the catalyst.[6] The process is conducted under pressure in an autoclave to ensure a sufficient concentration of hydrogen for the reaction to proceed efficiently.

Experimental Protocol: Hydrogenation of 2,4-Dinitromesitylene [4][6]

  • Reactor Setup: Charge a high-pressure autoclave with the 2,4,6-trimethyl-1,3-dinitrobenzene obtained from Step 1, the chosen catalyst (e.g., Raney Ni), and a solvent (e.g., methanol).[4]

  • Inerting: Seal the autoclave and purge the system with an inert gas, such as nitrogen, to remove all oxygen, which can deactivate the catalyst and create a safety hazard with hydrogen.

  • Hydrogenation Reaction: Pressurize the autoclave with hydrogen gas to a pressure of 1-4 MPa.[4][6] Begin stirring and heat the mixture to a temperature between 60°C and 80°C.[4]

  • Reaction Monitoring & Completion: The reaction is exothermic and may require cooling to maintain the target temperature. Monitor the hydrogen uptake; the reaction is complete when hydrogen consumption ceases. Maintain the conditions for an additional hour to ensure full conversion.[4]

  • Work-up and Purification:

    • Cool the reactor, vent the excess hydrogen pressure, and purge with nitrogen.

    • Discharge the reaction mixture and filter it to remove the catalyst.

    • Remove the solvent (methanol) from the filtrate via distillation.

    • The crude 2,4,6-trimethyl-1,3-phenylenediamine will precipitate. It can be further purified by cooling crystallization and filtration.[4]

    • Dry the final product to obtain a crystalline solid with a melting point of 89-91°C.[7][8]

Process Visualization

The following diagram illustrates the primary two-step synthesis pathway from mesitylene.

Synthesis_Pathway Mesitylene Mesitylene (1,3,5-Trimethylbenzene) Dinitro 2,4-Dinitromesitylene Mesitylene->Dinitro Step 1: Dinitration Reagents: HNO₃ / H₂SO₄ Temp: 20-95°C Diamine 2,4,6-Trimethyl-1,3-phenylenediamine Dinitro->Diamine Step 2: Catalytic Hydrogenation Reagents: H₂, Raney Ni or Pd/C Solvent: Methanol Conditions: 1-4 MPa, 60-80°C

Caption: Two-step synthesis of 2,4,6-trimethyl-1,3-phenylenediamine.

Data Presentation: Reaction Parameters and Outcomes

The efficiency of this pathway is demonstrated by the high yields and purity reported in process-oriented literature.

StepParameterValue/ConditionOutcomeReference
1. Dinitration Starting MaterialMesitylene-[4]
ReagentsH₂SO₄ / HNO₃ mixed acid-[4][6]
Temperature20°C - 95°C-[4][6]
2. Hydrogenation Starting Material2,4-Dinitromesitylene-[4]
CatalystRaney Ni or Pd/C-[4]
SolventMethanol or Ethanol-[6]
H₂ Pressure1 - 4 MPa-[4][6]
Temperature50°C - 120°C-[4][6]
Overall Final Product 2,4,6-trimethyl-1,3-phenylenediamine Purity: >99.5% Yield: ~94% [4]

Contrasting with an Alternative Historical Route

To fully appreciate the efficiency of the direct dinitration-hydrogenation pathway, it is useful to compare it to older, more cumbersome methods. A previously used synthesis involved a multi-step process:

  • Bromination: Mesitylene is first brominated.

  • Nitration: The resulting bromomesitylene is then nitrated.

  • Reductive Debromination: Finally, a catalytic hydrogenation is performed to both reduce the nitro groups and remove the bromine atom.

This route has several significant disadvantages, including more reaction steps, a much lower overall yield (around 65%), the need for higher hydrogenation pressures (5-7.5 MPa), and a greater tendency for catalyst inactivation.[4][6] The modern two-step pathway is thus superior in terms of efficiency, cost-effectiveness, and process stability.

Conclusion

The synthesis of 2,4,6-trimethyl-1,3-phenylenediamine via the dinitration of mesitylene followed by catalytic hydrogenation stands as the most logical and field-proven method for its production. This pathway is characterized by its operational simplicity, high conversion rates, excellent product purity (>99.5%), and high overall yield (~94%).[4] By understanding the mechanistic principles and optimizing key reaction parameters such as temperature and pressure, researchers and drug development professionals can reliably produce this critical chemical intermediate for a wide array of advanced applications.

References

  • Hughes, J. B., & Mar-Tack, C. (2002). 2,4,6-Trinitrotoluene Reduction by an Fe-Only Hydrogenase in Clostridium acetobutylicum. Applied and Environmental Microbiology, 68(11), 5469–5474. [Link]

  • Organic Syntheses Procedure. (n.d.). nitromesitylene. Retrieved from [Link]

  • Google Patents. (n.d.). RU1825357C - Method for producing nitromesitylene.
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  • Google Patents. (n.d.). CN105254510B - The synthetic method of 2,4,6-trimethyl m-phenylenediamine.
  • Google Patents. (n.d.). CN105461567A - Synthesis method of 2,4,6-trimethyl-m-phenylenediamine.
  • Shaposhnikov, V. N., et al. (2021). A Brief history of the chemical transformation of 2,4,6-trinitrotoluene. ResearchGate. Retrieved from [Link]

  • Defense Technical Information Center. (1987). Study of Nitration and Oxidation in Oxynitrogen Systems. Retrieved from [Link]

  • Szala, M., & Sabatini, J. J. (2018). 2,4,6-Trinitrotoluene – A Useful Starting Compound In the Synthesis of Modern Energetic Compounds. Zeitschrift für anorganische und allgemeine Chemie, 644(1), 12-20. [Link]

  • ResearchGate. (n.d.). HYDROGENATION OF 2,4,6-TRINITROTOLUENE IN MIXED ACETONE/WATER OVER PALLADIUM CATALYST. Retrieved from [Link]

  • Belskaya, O. B., et al. (2014). A Study of Pd/C Catalysts in the Liquid-phase Hydrogenation of 1,3,5-Trinitrobenzene and 2,4,6-Trinitrobenzoic Acid. Selection of Hydrogenation Conditions for Selective Production of 1,3,5-Triaminobenzene. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Investigating the electrocatalytic reduction of 2,4,6-tri-nitro-toluene (TNT) using density functional theory methods. Green Chemistry. Retrieved from [Link]

  • Quora. (n.d.). How to obtain m-phenylene diamine from benzene. Retrieved from [Link]

  • NIST. (n.d.). 2,4,6-Trimethyl-1,3-phenylenediamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 2,4,6-Triaminotoluene and Its Salts with Inorganic Acids from 2,4,6-Trinitrotoluene. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 2,4,6-Trimethyl-1,3-phenylenediamine. Retrieved from [Link]

  • Google Patents. (n.d.). CN1800143A - 2,4,6-trimethylaniline synthesis method.
  • ResearchGate. (n.d.). How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method?. Retrieved from [Link]

  • Boopathy, R., & Kulpa, C. F. (1993). Anaerobic transformation of 2,4,6-trinitrotoluene (TNT). Archives of Microbiology, 159(4), 345-353. [Link]

  • LookChem. (n.d.). CAS No.3102-70-3,2,4,6-Trimethyl-1,3-phenylenediamine Suppliers. Retrieved from [Link]

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  • IARC Publications. (n.d.). 2,4,6-Trinitrotoluene. Retrieved from [Link]

  • Kyprianou, D., et al. (2020). Synthesis of 2,4,6-Trinitrotoluene (TNT) Using Flow Chemistry. Semantic Scholar. Retrieved from [Link]

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  • PrepChem.com. (n.d.). Preparation of 1,3-phenylenediamine. Retrieved from [Link]

  • Google Patents. (n.d.). CN107400058A - The synthetic method of 2,4,6- trimethylbenzene -1,3,5- triamines and N, N, N- trisacylated products.

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A Spectroscopic Guide to 2,4-Diaminomesitylene: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Molecular Blueprint of a Versatile Building Block

2,4-Diaminomesitylene (IUPAC name: 2,4,6-trimethylbenzene-1,3-diamine; CAS No: 3102-70-3) is a highly substituted aromatic diamine that serves as a critical building block in advanced materials science, particularly in the synthesis of high-performance polymers such as polyimides.[1][2] Its rigid, sterically hindered structure imparts unique thermal and mechanical properties to the resulting polymers. The precise characterization of this molecule is paramount for ensuring the integrity and performance of these materials. This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS)—that collectively confirm the molecular structure of this compound. As scientists and researchers, understanding the nuances of this data is not merely an academic exercise; it is a foundational requirement for quality control, reaction monitoring, and the rational design of new materials.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. For a molecule like this compound, with its unique symmetry and substitution pattern, NMR provides an unambiguous confirmation of its structure.

Causality in Experimental Design: Why a Deuterated Solvent?

The choice of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is a critical first step in sample preparation for NMR.[3] Deuterated solvents are used because they are "invisible" in ¹H NMR spectra, preventing the intense signal of a protonated solvent from overwhelming the signals of the analyte, which is present at a much lower concentration.[2] Furthermore, the deuterium signal provides a lock frequency for the spectrometer, stabilizing the magnetic field and ensuring high-resolution data.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is elegantly simple, reflecting the molecule's symmetry. The key to its interpretation lies in recognizing the chemically equivalent and non-equivalent protons and their interactions.

Figure 2: Structural assignment of carbons in this compound.

Table 2: ¹³C NMR Spectral Data of this compound

Signal LabelChemical Shift (δ, ppm)Assignment
(a)143.1C -NH₂ (C1)
(b)139.7C -NH₂ (C3)
(c)119.5C -H (C5)
(d)115.1C -CH₃ (C2)
(e)114.7C -CH₃ (C6)
(f)16.9Ar-C H₃ (C4-CH₃)
(g)16.8Ar-C H₃ (C2, C6-CH₃)
Data sourced from Spectral Database for Organic Compounds (SDBS).

Interpretation and Field-Proven Insights:

  • Aromatic Carbons (a-e): The spectrum shows five distinct signals in the aromatic region (114-144 ppm), confirming the asymmetric substitution pattern on the ring.

    • The signals at 143.1 and 139.7 ppm are significantly downfield and are assigned to the carbons directly bonded to the electronegative nitrogen atoms (C1 and C3).

    • The signal at 119.5 ppm is assigned to the sole protonated aromatic carbon (C5).

    • The signals at 115.1 and 114.7 ppm are assigned to the carbons bearing methyl groups (C2, C4, and C6). The symmetry of the molecule makes the C2 and C6 carbons equivalent.

  • Methyl Carbons (f, g): The two signals in the aliphatic region at 16.9 and 16.8 ppm correspond to the three methyl groups. The slight difference in their chemical environment—one methyl group is between two amino groups, while the other two are adjacent to single amino groups—results in two closely spaced signals. The intensity of one peak is expected to be twice that of the other.

II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation matching a bond's vibrational frequency is passed through a sample, the energy is absorbed. [4]

Causality in Experimental Design: The KBr Pellet Method

For solid samples like this compound, the Potassium Bromide (KBr) pellet method is a standard and reliable sample preparation technique. The sample is finely ground with spectroscopic-grade KBr, which is transparent in the mid-infrared range, and pressed into a thin, transparent disk. This ensures that the IR radiation can pass through the sample and that the resulting spectrum is free from interfering signals from the matrix. [5] Table 3: FT-IR Spectral Data of this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
3434, 3354N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)
3000C-H StretchAromatic C-H
2963, 2918, 2858C-H StretchMethyl (-CH₃)
1620N-H Bend (Scissoring)Primary Amine (-NH₂)
1508C=C StretchAromatic Ring
1300C-N StretchAromatic Amine
850C-H Bend (Out-of-plane)Substituted Aromatic Ring
Data sourced from Spectral Database for Organic Compounds (SDBS).

Interpretation and Field-Proven Insights:

  • N-H Vibrations: The most prominent features in the spectrum are the two sharp bands at 3434 and 3354 cm⁻¹. This doublet is the classic signature of the asymmetric and symmetric N-H stretching vibrations of a primary amine (-NH₂) group. The presence of two distinct peaks confirms the -NH₂ moiety. The strong band at 1620 cm⁻¹ is due to the N-H scissoring (bending) vibration.

  • C-H Vibrations: The weak absorption at 3000 cm⁻¹ is characteristic of C-H stretching in the aromatic ring. The series of bands between 2963 and 2858 cm⁻¹ are due to the asymmetric and symmetric C-H stretching of the methyl groups.

  • Aromatic and C-N Vibrations: The peak at 1508 cm⁻¹ is attributed to the C=C stretching vibrations within the aromatic ring. The strong band at 1300 cm⁻¹ corresponds to the C-N stretching of the aromatic amine, a key identifier for this class of compounds.

  • Fingerprint Region: The band at 850 cm⁻¹ is an out-of-plane C-H bending vibration. The specific position of this band is diagnostic of the substitution pattern of the benzene ring (in this case, a 1,2,3,4,5-pentasubstituted ring).

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and, through its fragmentation pattern, clues about its structure. In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing it to ionize and fragment.

Causality in Experimental Design: Electron Ionization (EI)

EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to predictable and reproducible fragmentation. This fragmentation is like a molecular puzzle; by analyzing the mass-to-charge ratio (m/z) of the fragments, we can piece back together the structure of the parent molecule. The resulting fragmentation pattern serves as a molecular fingerprint that can be compared against spectral libraries for identification.

MS_Fragmentation MolIon [C₉H₁₄N₂]⁺˙ Molecular Ion m/z = 150 Frag1 [M-H]⁺ m/z = 149 MolIon->Frag1 - H• Frag2 [M-CH₃]⁺ m/z = 135 MolIon->Frag2 - CH₃•

Figure 3: Key fragmentation pathways for this compound.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
150100[C₉H₁₄N₂]⁺˙ (Molecular Ion, M⁺˙)
14995[M - H]⁺
13550[M - CH₃]⁺
12020[M - 2CH₃]⁺ or [M - NH₂ - CH₃]⁺
Data sourced from Spectral Database for Organic Compounds (SDBS) and NIST Chemistry WebBook.
[3]
Interpretation and Field-Proven Insights:
  • Molecular Ion Peak (M⁺˙): The peak at m/z 150 is the molecular ion peak, corresponding to the molecular weight of this compound (150.22 g/mol ). [1]Its high relative intensity (100%, the base peak) is characteristic of aromatic compounds, whose stable ring system can readily accommodate a positive charge. The presence of two nitrogen atoms follows the "nitrogen rule," which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.

  • Key Fragments:

    • m/z 149: The very intense peak at m/z 149 corresponds to the loss of a single hydrogen radical (M-1). This is a common fragmentation for amines.

    • m/z 135: The significant peak at m/z 135 arises from the loss of a methyl radical (•CH₃) from the molecular ion (M-15). This is a highly favorable fragmentation as it leads to the formation of a stable, resonance-stabilized benzylic-type cation.

IV. Experimental Protocols: A Self-Validating System

The trustworthiness of spectral data is directly linked to the rigor of the experimental methodology. The following protocols represent standard, field-proven procedures for acquiring high-quality data for a solid aromatic amine like this compound.

Protocol 1: NMR Sample Preparation
  • Glassware Preparation: Ensure a 5 mm NMR tube and a small sample vial are impeccably clean and dry to prevent contamination.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into the vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.

  • Dissolution: Gently agitate the vial to ensure the sample is fully dissolved. If particulates are present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette.

  • Transfer: Carefully transfer the clear solution into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. The sample is now ready for insertion into the NMR spectrometer.

Protocol 2: FT-IR Sample Preparation (KBr Pellet)
  • Material Preparation: Gently dry spectroscopic grade KBr powder and the sample in a desiccator or low-temperature oven to remove residual moisture, which causes significant IR absorption. [5]2. Grinding and Mixing: In a clean agate mortar and pestle, grind ~1-2 mg of this compound to a fine powder. Add ~100-200 mg of the dry KBr powder and gently but thoroughly mix (triturate) until the sample is uniformly dispersed. 3. Die Loading: Transfer the powder mixture into the collar of a pellet press die.

  • Pressing: Place the die into a hydraulic press. Apply a pressure of approximately 8-10 tons for 1-2 minutes. This causes the KBr to "cold flow" and form a transparent pellet.

  • Pellet Release and Mounting: Carefully release the pressure and extract the transparent pellet from the die. Mount the pellet in the spectrometer's sample holder for analysis.

Protocol 3: GC-MS Sample Preparation
  • Solution Preparation: Prepare a dilute solution of this compound (~10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Filtration: Ensure the solution is free of any particulate matter by passing it through a 0.22 µm syringe filter. Solid particles can block the GC injector and column.

  • Vial Transfer: Transfer the filtered solution into a 2 mL autosampler vial.

  • Analysis: The vial is placed in the GC-MS autosampler. A small volume (typically 1 µL) is injected into the hot GC inlet, where it is vaporized. The components are separated on the GC column before entering the mass spectrometer for ionization and detection.

V. Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a cohesive and definitive structural characterization of this compound. Each technique offers a unique perspective: NMR maps the C-H framework, FT-IR identifies the key functional groups (-NH₂ and substituted aromatic ring), and MS confirms the molecular weight and reveals stable substructures. The convergence of these independent analytical methods establishes the molecule's identity with a high degree of confidence, underscoring the power of a multi-technique spectroscopic approach in modern chemical research and development.

References

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An In-Depth Technical Guide to the Crystal Structure of 2,4-Diaminomesitylene: Synthesis, Characterization, and Implications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4-Diaminomesitylene (DAM), also known as 2,4,6-trimethylbenzene-1,3-diamine, is a pivotal aromatic amine that serves as a foundational building block in the synthesis of polymers and pharmaceutically active compounds.[1][2] The spatial arrangement of molecules in the solid state—the crystal structure—dictates the material's bulk properties, including stability, solubility, and bioavailability, which are critical parameters in drug development.[3] This guide provides a comprehensive analysis of the crystal structure of this compound, grounded in experimental data. We will detail a validated protocol for its synthesis and crystallization, present a thorough examination of its molecular and supramolecular architecture as determined by single-crystal X-ray diffraction, and discuss the implications of these structural features for materials science and rational drug design.

Introduction to this compound (DAM)

This compound is an organic compound featuring a benzene ring substituted with two amino groups and three methyl groups. Its unique substitution pattern imparts a combination of steric hindrance and electronic properties that make it a valuable intermediate.

  • IUPAC Name: 2,4,6-trimethylbenzene-1,3-diamine[4]

  • Synonyms: 2,4,6-Trimethyl-1,3-phenylenediamine, Diaminomesitylene[5]

  • CAS Number: 3102-70-3[1]

  • Molecular Formula: C₉H₁₄N₂[6]

  • Molecular Weight: 150.22 g/mol [4]

In the context of drug development, understanding the three-dimensional structure of a molecule is paramount. The crystal structure provides the most precise information about molecular conformation, bond lengths, bond angles, and, crucially, the non-covalent interactions that govern how molecules assemble.[7] This knowledge is the bedrock of structure-based drug design, enabling scientists to predict how a molecule might interact with a biological target and to engineer its solid-state properties for optimal therapeutic performance.[8]

Synthesis and Crystallization: A Validated Protocol

The acquisition of high-quality single crystals is the prerequisite for structural elucidation via X-ray diffraction. The protocol described here is based on a proven method involving the chemical reduction of a dinitro precursor, a standard and efficient route for the synthesis of aromatic amines.[5]

Causality in Experimental Design

The choice of 2,4-dinitromesitylene as the starting material is strategic; the nitro groups are readily reduced to amino groups. Granulated tin in the presence of hydrochloric acid is a classic and robust reducing system for this transformation. The subsequent recrystallization from ethanol is designed to purify the product and promote the slow, ordered growth of single crystals by gradually decreasing the solubility of DAM as the solution cools.

Experimental Workflow: Synthesis and Crystallization

G Figure 1: Experimental Workflow for this compound Synthesis & Crystallization cluster_synthesis Synthesis cluster_crystallization Crystallization start Reactants: - 2,4-Dinitromesitylene - Granulated Tin (Sn) reagent Add Hydrochloric Acid (HCl) in portions start->reagent reaction Reduction Reaction (Cool for 20-30 min) reagent->reaction neutralize Neutralization with NaOH (Precipitates tin hydroxide) reaction->neutralize extract Liquid-Liquid Extraction with Diethyl Ether neutralize->extract isolate Isolate Product (Distill off ether) extract->isolate dissolve Dissolve Crude Product in hot Ethanol isolate->dissolve Purification Step cool Slow Cooling to Room Temperature dissolve->cool crystals Formation of Colorless Single Crystals cool->crystals packing Figure 3: Hierarchical Assembly of the DAM Crystal Structure cluster_chain Primary Assembly cluster_sheet Secondary Assembly mol Single DAM Molecule chain Zigzag Chains (along b-axis) mol->chain N—H···N Hydrogen Bonds sheet 2D Sheets (parallel to bc plane) chain->sheet C—H···π Interactions crystal 3D Crystal Lattice sheet->crystal van der Waals Forces (Stacking of Sheets)

Sources

A Comprehensive Technical Guide to the Solubility Characteristics of 2,4,6-Trimethyl-1,3-phenylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 2,4,6-trimethyl-1,3-phenylenediamine (CAS No. 3102-70-3), a key intermediate in various industrial syntheses, including polymers, dyes, and pigments.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this compound's behavior in different solvent systems. The guide covers fundamental physicochemical properties, qualitative and quantitative solubility in aqueous and organic solvents, the influence of environmental factors such as temperature and pH, and detailed experimental protocols for solubility determination. By synthesizing theoretical principles with practical, field-proven insights, this guide aims to be an essential resource for optimizing reaction conditions, purification processes, and formulation development involving 2,4,6-trimethyl-1,3-phenylenediamine.

Introduction: Understanding the Molecular Landscape

2,4,6-Trimethyl-1,3-phenylenediamine, also known as 2,4-diaminomesitylene, is an aromatic amine characterized by a benzene ring substituted with two amino groups and three methyl groups.[4] This unique substitution pattern governs its chemical reactivity and physical properties, including its solubility. The presence of the two basic amino groups allows for hydrogen bonding and protonation in acidic media, while the three methyl groups and the aromatic ring contribute to its lipophilicity. A comprehensive understanding of its solubility is therefore critical for its effective application.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2,4,6-trimethyl-1,3-phenylenediamine is paramount to predicting and interpreting its solubility behavior.

PropertyValueSource
CAS Number 3102-70-3[4][5]
Molecular Formula C₉H₁₄N₂[4][5]
Molecular Weight 150.22 g/mol [4][6]
Appearance White to yellow to orange or brown powder/crystal[1][5][7]
Melting Point 89-91 °C[1][8][9]
Boiling Point (Predicted) 297.7 ± 35.0 °C[10]
pKa (Predicted) 5.03 ± 0.10[10]
LogP (Octanol-Water Partition Coefficient, Predicted) 0.41 at 24.2 °C[10]

Aqueous Solubility

The solubility of 2,4,6-trimethyl-1,3-phenylenediamine in water is limited due to the hydrophobic nature of the trimethyl-substituted benzene ring. However, the presence of two amino groups allows for hydrogen bonding with water molecules, imparting some degree of solubility.

A predicted quantitative value for its water solubility is 22.7 g/L at 20°C .[10]

The Critical Influence of pH

As an aromatic amine, the aqueous solubility of 2,4,6-trimethyl-1,3-phenylenediamine is highly dependent on the pH of the solution. The basic amino groups can be protonated in acidic conditions to form the corresponding ammonium salts, which are significantly more water-soluble than the neutral molecule.

With a predicted pKa of 5.03, it can be inferred that at a pH below this value, the compound will exist predominantly in its protonated, more soluble form.[10] Conversely, at a pH above 5.03, the neutral, less soluble form will dominate. This pH-dependent solubility is a critical factor in designing extraction and purification protocols. For instance, the compound can be extracted from an organic solvent into an acidic aqueous solution and subsequently precipitated by raising the pH.

Solubility in Organic Solvents

2,4,6-Trimethyl-1,3-phenylenediamine is generally described as being soluble in most organic solvents.[8] This is attributed to the nonpolar character of the trimethylbenzene core.

Qualitative Solubility

Based on available data, the qualitative solubility in various organic solvents is summarized below:

SolventSolubilitySource
Methanol Slightly Soluble[8][10]
Ethanol Soluble[11]
Acetone Soluble[8]
Dimethyl Sulfoxide (DMSO) Slightly Soluble[8][10]
The Impact of Temperature

For most solid solutes dissolving in a liquid solvent, the solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. While specific experimental data on the temperature-dependent solubility of 2,4,6-trimethyl-1,3-phenylenediamine is scarce, it is reasonable to expect a positive correlation between temperature and solubility in most organic solvents. This principle is fundamental to purification techniques such as recrystallization, where a saturated solution at a higher temperature is cooled to induce crystallization of the purified compound.

Experimental Determination of Solubility

To obtain precise and reliable solubility data, a well-designed experimental protocol is essential. The following section outlines a robust methodology for determining the solubility of 2,4,6-trimethyl-1,3-phenylenediamine.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Obtain high-purity 2,4,6-trimethyl-1,3-phenylenediamine equilibration Equilibrate excess solute in solvent at constant temperature prep_compound->equilibration prep_solvents Select and prepare a range of analytical grade solvents prep_solvents->equilibration sampling Withdraw a known volume of the saturated supernatant equilibration->sampling dilution Dilute the sample to a known volume sampling->dilution quantification Quantify concentration using a validated analytical method (e.g., HPLC) dilution->quantification calculation Calculate solubility (e.g., in g/L or mol/L) quantification->calculation

Caption: Experimental workflow for determining solubility.

Detailed Protocol for Isothermal Solubility Measurement

Objective: To determine the equilibrium solubility of 2,4,6-trimethyl-1,3-phenylenediamine in a given solvent at a specific temperature.

Materials:

  • High-purity 2,4,6-trimethyl-1,3-phenylenediamine

  • Analytical grade solvents (e.g., water, ethanol, acetone, toluene, etc.)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of 2,4,6-trimethyl-1,3-phenylenediamine to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sampling:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation.

    • Immediately filter the sample through a syringe filter to remove any suspended microcrystals.

  • Quantification:

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of 2,4,6-trimethyl-1,3-phenylenediamine.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

Analytical Methodologies for Quantification

Accurate quantification of the dissolved solute is critical for reliable solubility data. Both HPLC and UV-Vis spectrophotometry are suitable techniques.

5.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for the analysis of aromatic amines.

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate or acetate buffer) is a common choice. The pH of the mobile phase can be adjusted to ensure good peak shape.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of 2,4,6-trimethyl-1,3-phenylenediamine (typically in the range of 230-280 nm) is appropriate.

  • Quantification: A calibration curve should be prepared using standard solutions of known concentrations.

5.3.2. UV-Vis Spectrophotometry

For routine analysis, UV-Vis spectrophotometry can be a simpler and faster alternative to HPLC, provided that no other components in the solution absorb at the analytical wavelength.

  • Solvent: The solvent used for analysis should be transparent in the UV region of interest and should not react with the analyte.

  • Wavelength of Maximum Absorbance (λmax): The λmax of 2,4,6-trimethyl-1,3-phenylenediamine should be determined by scanning a dilute solution over a range of UV wavelengths.

  • Quantification: A calibration curve is constructed by plotting the absorbance of standard solutions versus their concentrations, following the Beer-Lambert law.

Practical Implications and Applications

A thorough understanding of the solubility of 2,4,6-trimethyl-1,3-phenylenediamine has several practical implications:

  • Reaction Optimization: The choice of solvent can significantly impact reaction rates and yields. A solvent that readily dissolves the reactants will facilitate better mixing and interaction.

  • Purification: Techniques like recrystallization rely on the differential solubility of the compound and impurities in a given solvent at different temperatures.

  • Formulation Development: In applications where the compound is part of a final product, its solubility in the formulation matrix is a critical parameter for ensuring homogeneity and stability.

  • Environmental Fate and Safety: Knowledge of its aqueous solubility is important for assessing its environmental transport and persistence, as well as for developing appropriate waste treatment and disposal procedures.

Conclusion

The solubility of 2,4,6-trimethyl-1,3-phenylenediamine is a multifaceted property governed by its unique molecular structure. While it exhibits limited solubility in water, its solubility can be significantly enhanced in acidic conditions due to the protonation of its amino groups. It is generally soluble in a range of organic solvents, a characteristic that is advantageous for its use in various chemical syntheses. This guide has provided a comprehensive overview of its solubility characteristics, including its physicochemical properties, behavior in aqueous and organic media, and robust experimental protocols for its determination. The information presented herein is intended to empower researchers and professionals to make informed decisions in the handling and application of this important chemical intermediate.

References

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An In-depth Technical Guide to the Health and Safety of 2,4-Diaminomesitylene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the health and safety considerations for 2,4-Diaminomesitylene (CAS No. 3102-70-3), a compound utilized in various synthetic applications, including polymer and dye manufacturing.[1][2] Given its chemical structure as an aromatic amine, a class of compounds known for potential health risks, a thorough understanding and implementation of stringent safety protocols are imperative for all personnel handling this substance.[2] This document synthesizes available safety data to provide actionable insights and procedures for the safe laboratory and industrial use of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[3] The primary hazards associated with this compound are its potential for acute toxicity, irritation, and long-term health effects.[3]

GHS Classification

Aggregated GHS information indicates that this compound is associated with the following hazard statements[3]:

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation

  • H341: Suspected of causing genetic defects

  • H411: Toxic to aquatic life with long lasting effects

These classifications necessitate careful handling to avoid all routes of exposure.

Toxicological Profile: An Evidence-Based Assessment

Acute Effects

Immediate health effects are primarily irritant in nature, affecting the skin, eyes, and respiratory system.[3] Inhalation may lead to respiratory irritation, while skin contact can cause irritation and dermatitis.[3][4] Eye contact is likely to result in serious irritation.[3]

Chronic Effects and Carcinogenicity

There is a notable lack of specific long-term toxicity and carcinogenicity studies for this compound in the provided search results. However, it is structurally related to 2,4-diaminotoluene, a compound that has been the subject of extensive toxicological research.

The U.S. Environmental Protection Agency (EPA) has classified 2,4-diaminotoluene as a Group B2, probable human carcinogen, based on evidence of carcinogenicity in animal studies.[5] The National Toxicology Program (NTP) has also reasonably anticipated 2,4-diaminotoluene to be a human carcinogen.[6] Animal studies on 2,4-diaminotoluene have shown an increased incidence of various tumors, including those of the liver and mammary gland.[5][6]

Expert Insight: Given the structural similarities between this compound and 2,4-diaminotoluene, a precautionary approach is warranted. It is prudent to handle this compound as a potential carcinogen until specific data becomes available to refute this. This approach aligns with the principles of chemical safety and risk mitigation in a research and development setting.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential, prioritizing engineering controls, supplemented by administrative controls and personal protective equipment (PPE).

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area.[3] For handling powders or creating solutions, a certified chemical fume hood is mandatory to prevent inhalation of dust or vapors.

  • Containment: For larger scale operations, closed systems should be utilized to minimize the potential for release.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles are required. In situations with a splash hazard, a face shield should be worn in addition to goggles.[7][8]Prevents eye contact with solid particles or liquid splashes, which can cause serious irritation.[3]
Hand Protection Chemically resistant gloves such as nitrile, neoprene, or butyl rubber should be worn.[3] Glove thickness and material should be chosen based on the specific solvent being used and the duration of the task.[9]Prevents skin contact, which can cause irritation and systemic toxicity.[3]
Skin and Body Protection A lab coat is the minimum requirement. For tasks with a higher risk of splashes or spills, chemically resistant coveralls or an apron should be worn over the lab coat.[7][8]Protects the skin from accidental contact.
Respiratory Protection For situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[4][7] A cartridge change-out schedule is a required part of a respiratory protection program.[7][9]Prevents inhalation of harmful dusts or vapors.[3]

Diagram: Hierarchy of Controls

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Substitution Substitution (e.g., use a less hazardous chemical) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood, Glove Box) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE

Caption: The hierarchy of controls, with elimination being the most effective and PPE being the least.

Safe Handling, Storage, and Disposal

Handling
  • Avoid the formation of dust and aerosols.[4]

  • Use non-sparking tools.

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[10]

Storage
  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][11]

  • Keep containers tightly closed when not in use.[11]

  • Store in a dark place under an inert atmosphere at room temperature.[1]

Disposal
  • Dispose of waste in accordance with local, state, and federal regulations.

  • Due to its toxicity to aquatic life, prevent release to the environment and avoid contamination of drains and waterways.[3][10]

Emergency Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the affected person to fresh air.[3] If breathing is difficult, administer oxygen.[3] If breathing has stopped, provide artificial respiration.[3] Seek immediate medical attention.[3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[4][12] Seek medical attention if irritation develops or persists.[3]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][12] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water and give two glasses of water to drink.[3] Seek immediate medical attention.[3]

Diagram: Emergency Response Workflow

Emergency_Response cluster_workflow Emergency Response for this compound Exposure Exposure Exposure Occurs Remove Remove from Exposure Source Exposure->Remove FirstAid Administer First Aid (See Table) Remove->FirstAid Call Call for Emergency Medical Assistance FirstAid->Call SDS Provide SDS to Emergency Responders Call->SDS Transport Transport to Medical Facility SDS->Transport

Caption: A streamlined workflow for responding to an exposure incident.

Fire Fighting Measures
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Hazardous Combustion Products: Combustion may produce toxic fumes, including oxides of carbon and nitrogen.[3][4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][4]

Physical and Chemical Properties

PropertyValue
Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
Appearance White to yellow to orange powder/crystal
Melting Point 89-91 °C
Boiling Point 297.7 °C at 760 mmHg
Flash Point 158.4 °C
Density 1.051 g/cm³
Water Solubility 22.7 g/L at 20°C

(Source:[1])

Environmental Hazards

This compound is classified as toxic to aquatic life with long-lasting effects.[3] Therefore, all measures should be taken to prevent its release into the environment. Spills should be contained and collected, and not washed into drains or waterways.[3]

Conclusion

This compound is a valuable chemical intermediate that can be handled safely with the appropriate precautions. A comprehensive understanding of its hazards, including acute toxicity, irritancy, and potential for long-term health effects, is paramount. By implementing robust engineering controls, diligent use of personal protective equipment, and adherence to safe handling and emergency procedures, researchers and drug development professionals can mitigate the risks associated with this compound. The principle of "as low as reasonably achievable" (ALARA) should always be applied to exposure.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76547, this compound. Retrieved from [Link]

  • iChemical. (n.d.). This compound, CAS No. 3102-70-3. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Aaron Chemistry GmbH. (n.d.). MSDS of 2,4,6-trimethylbenzene-1,3-diamine. Retrieved from [Link]

  • American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for TDI Users. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Toluene-2,4-Diamine. Retrieved from [Link]

  • National Toxicology Program. (n.d.). Report on Carcinogens, Fifteenth Edition - 2,4-Diaminotoluene. Retrieved from [Link]

  • Hisco. (n.d.). Safety Data Sheet Section 4 FIRST AID MEASURES. Retrieved from [Link]

  • American Chemistry Council. (n.d.). MDI or TDI: First Aid Guidance. Retrieved from [Link]

  • Covestro Solution Center. (2013). Guidance for Selection of Protective Clothing for MDI Users. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Hesperian Health Guides. (2024). First aid for chemicals. Retrieved from [Link]

  • American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: diethylmethylbenzenediamine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Toluene-2,4-Diamine. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2013). 1,3-Benzenediamine, 4-methyl-: Human health tier II assessment. Retrieved from [Link]

  • Hesperian Health Guides. (2024). First aid for chemicals. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2017). Salts of 2,4-toluenediamine: Human health tier II assessment. Retrieved from [Link]

  • University of Notre Dame Risk Management and Safety. (n.d.). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Retrieved from [Link]

  • Coast2Coast. (2024). First Aid for Chemical Inhalation Incidents. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). 2,4-DIAMINOTOLUENE HAZARD SUMMARY. Retrieved from [Link]

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Unraveling the Past: A Technical Guide to the Historical Discovery of 2,4-Diaminomesitylene

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This in-depth technical guide illuminates the historical journey of the discovery of 2,4-Diaminomesitylene, a compound of significant interest to researchers, scientists, and professionals in drug development. By delving into the foundational chemistry of the 19th century, this document provides a comprehensive overview of the early synthetic pathways, the key scientific figures of the era, and the evolution of our understanding of this important aromatic amine.

Introduction: The Significance of Aromatic Amines

Aromatic amines are a cornerstone of modern organic chemistry, serving as crucial intermediates in the synthesis of a vast array of pharmaceuticals, dyes, and polymers.[1] Their discovery and the development of methods for their preparation in the 19th century laid the groundwork for the burgeoning field of synthetic chemistry and had a profound impact on industrial development. This compound, with its unique substituted benzene structure, is a noteworthy member of this class of compounds, and understanding its origins provides valuable insights into the historical progression of chemical science.

The Dawn of Synthetic Aromatic Chemistry: A Historical Context

The mid-19th century was a period of revolutionary change in the field of chemistry. The work of luminaries such as August Wilhelm von Hofmann and his contemporaries on the derivatives of coal tar unlocked a treasure trove of aromatic compounds.[2][3] Their investigations into the nitration of aromatic hydrocarbons and the subsequent reduction of the resulting nitro compounds to amines were pivotal. It was within this vibrant and competitive scientific landscape that the synthesis of new aromatic amines, including those derived from mesitylene, became a subject of intense study. Mesitylene itself was first prepared by the Irish chemist Robert Kane in 1837 by heating acetone with concentrated sulfuric acid.[4]

The First Synthesis: A Trail Through the Archives

Pinpointing the exact first synthesis of this compound requires a meticulous journey through the historical chemical literature. While a definitive single publication announcing its discovery has proven elusive in modern databases, the most probable route of its initial preparation follows the well-established methodologies of the time. The logical synthetic pathway, and the one that laid the foundation for all subsequent preparations, involves a two-step process: the dinitration of mesitylene followed by the reduction of the dinitro derivative.

A cryptic reference found in modern chemical compilations points towards the Bulletin de la Société Française de Photographie from 1857 as a potential early source of information related to this or similar compounds.[5] While a direct confirmation of the synthesis of this compound on a specific page of this journal is pending a complete manual review of the digitized archives, the presence of chemical discussions within a photography journal is not entirely surprising for the era. Early photographic processes were deeply intertwined with chemistry, and such publications often contained reports on new chemical substances and their properties.

The most likely first synthesis, therefore, would have followed the general procedure outlined below, a standard practice in the laboratories of 19th-century chemists.

Conceptual 19th-Century Synthesis Protocol:
  • Dinitration of Mesitylene:

    • Mesitylene (1,3,5-trimethylbenzene) would be treated with a mixture of concentrated nitric acid and sulfuric acid (a nitrating mixture).

    • The reaction would be carefully controlled, as the activating methyl groups on the benzene ring make the nitration reaction vigorous.

    • The expected product of this reaction is 1,3-Dinitro-2,4,6-trimethylbenzene.

  • Reduction to this compound:

    • The isolated 1,3-Dinitro-2,4,6-trimethylbenzene would then be subjected to a reduction reaction.

    • Common reducing agents of the time included nascent hydrogen, typically generated by reacting a metal such as tin or iron with a strong acid like hydrochloric acid.

    • This reduction would convert the two nitro groups (-NO₂) into amino groups (-NH₂), yielding this compound.

Physicochemical Properties

This compound, also known as 2,4,6-trimethyl-1,3-phenylenediamine, is a solid at room temperature with the following key properties:

PropertyValue
Molecular Formula C₉H₁₄N₂
Molecular Weight 150.22 g/mol
CAS Number 3102-70-3
Appearance Light yellow to brown crystalline powder
Melting Point 89-91 °C

Data compiled from various chemical databases.[6][7]

Modern Synthetic Methodologies

While the fundamental two-step process of dinitration and reduction remains the core strategy for the synthesis of this compound, modern methods have introduced significant refinements to improve yield, purity, and safety.

Optimized Laboratory and Industrial Synthesis:

Modern protocols often utilize catalytic hydrogenation for the reduction step, which is more efficient and environmentally benign than the use of dissolving metals in acid.

Step 1: Dinitration of Mesitylene A solution of mesitylene in a suitable solvent is treated with a mixture of fuming nitric acid and concentrated sulfuric acid at a controlled temperature to yield 1,3-dinitro-2,4,6-trimethylbenzene.

Step 2: Catalytic Hydrogenation The purified dinitromesitylene is dissolved in a solvent such as ethanol or methanol and subjected to hydrogenation in the presence of a catalyst, typically Raney nickel or palladium on carbon, under a hydrogen atmosphere.[8][9] The reaction is monitored until the theoretical amount of hydrogen is consumed.

The workflow for this modern synthesis can be visualized as follows:

G cluster_0 Step 1: Dinitration cluster_1 Step 2: Reduction Mesitylene Mesitylene Dinitromesitylene 1,3-Dinitro-2,4,6-trimethylbenzene Mesitylene->Dinitromesitylene Nitration Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Mesitylene Catalyst H₂ / Catalyst (e.g., Raney Ni) Catalyst->Dinitromesitylene_ref Diaminomesitylene This compound Dinitromesitylene_ref->Diaminomesitylene Catalytic Hydrogenation

Figure 1: Modern synthetic workflow for this compound.

Applications in Research and Drug Development

The unique structure of this compound, with its two amino groups and steric hindrance from the adjacent methyl groups, makes it a valuable building block in several areas of chemical synthesis.

  • Polymer Chemistry: The diamino functionality allows it to be used as a monomer in the synthesis of high-performance polymers, including polyamides and polyimides, imparting unique thermal and mechanical properties.

  • Dye Synthesis: Aromatic diamines are classical precursors to a wide range of dyes. The specific substitution pattern of this compound can be exploited to create dyes with specific colors and properties.

  • Pharmaceutical and Agrochemical Research: The mesitylene core can be found in various biologically active molecules. This compound serves as a versatile starting material for the synthesis of more complex molecules with potential applications in drug discovery and the development of new agrochemicals.[1]

Conclusion

The story of this compound is a microcosm of the evolution of organic chemistry. From its likely origins in the exploratory and often empirical world of 19th-century aromatic chemistry to its refined and controlled synthesis in modern laboratories, this compound continues to be a valuable tool for chemists. This guide has provided a window into its past, a snapshot of its present, and a glimpse into its future potential in the hands of today's researchers and innovators.

References

  • Bulletin de la Société Française de Photographie. (1857). Tome 3. [Link]

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.
  • Kane, R. (1837). On a series of new combinations derived from the essential oil of acetone. Transactions of the Royal Irish Academy, 18, 99-126.
  • Specialty Chemical Synthesis: The Value of 2,4,6-Trimethyl-1,3-Phenylenediamine. (n.d.). [Link]

  • Encyclopædia Britannica. (2023). August Wilhelm von Hofmann. [Link]

  • Wikipedia. (2023). August Wilhelm von Hofmann. [Link]

  • Google Patents. (2016). CN105461567A - Synthesis method of 2,4,6-trimethyl-m-phenylenediamine.
  • Wikipedia. (2023). Friedländer synthesis. [Link]

  • Google Patents. (2016). CN105254510B - The synthetic method of 2,4,6-trimethyl m-phenylenediamine.
  • Wikipedia. (2023). Mesitylene. [Link]

  • NIST WebBook. (n.d.). 2,4,6-Trimethyl-1,3-phenylenediamine. [Link]

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theoretical studies on 2,4-Diaminomesitylene molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 2,4-Diaminomesitylene: A Theoretical Perspective

Abstract

This technical guide provides a comprehensive theoretical examination of the molecular structure of this compound (2,4,6-Trimethyl-1,3-phenylenediamine), a key building block in advanced polymer synthesis. Leveraging quantum chemical calculations, primarily Density Functional Theory (DFT), we elucidate the molecule's fundamental geometric, electronic, and spectroscopic properties. The guide details the computational methodologies employed, presenting optimized structural parameters, frontier molecular orbital analysis (HOMO-LUMO), molecular electrostatic potential (MEP) mapping, and simulated vibrational (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical findings are critically compared with available experimental data, particularly from X-ray crystallography, to establish a validated and robust molecular model. This work underscores the synergy between computational and experimental approaches, offering researchers and drug development professionals a detailed molecular-level understanding of this compound.

Introduction

This compound (CAS No: 3102-70-3), systematically named 2,4,6-trimethylbenzene-1,3-diamine, is an aromatic diamine whose rigid, substituted structure makes it a valuable monomer for the synthesis of high-performance polymers.[1][2] The spatial arrangement of its amino and methyl groups profoundly influences its reactivity, solubility, and the ultimate properties of the polymers derived from it. A precise understanding of its three-dimensional structure, electronic charge distribution, and spectroscopic signatures is therefore paramount for rational material design and synthesis optimization.

While experimental techniques like X-ray crystallography provide a static snapshot of the molecular structure in a crystalline state[3], theoretical studies offer dynamic insights into the molecule's behavior in the gaseous phase or in solution. Computational chemistry allows for the prediction of a wide range of properties that can be difficult or time-consuming to measure experimentally. This guide employs established quantum mechanical methods to build a detailed, validated model of the this compound molecule, providing a foundational resource for its application in materials science and chemical synthesis.

Theoretical and Computational Methodologies

The cornerstone of modern computational chemistry for molecules of this size lies in Density Functional Theory (DFT). DFT offers a remarkable balance of computational efficiency and accuracy, making it the method of choice for this investigation.

Foundational Principles: DFT vs. Hartree-Fock
  • Hartree-Fock (HF) Theory: An early ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While foundational, HF systematically neglects electron correlation—the way electrons interact and avoid each other—leading to certain inaccuracies, particularly in energy calculations.[4][5]

  • Density Functional Theory (DFT): A more modern approach that calculates the total energy of a system based on its electron density rather than the complex many-electron wavefunction.[6] It accounts for electron correlation through an exchange-correlation functional. The B3LYP hybrid functional, which combines the strengths of HF theory with DFT, has been shown to provide excellent results for a wide range of organic molecules and is employed in this study.[5][7][8]

For our calculations, the B3LYP functional was paired with the 6-311++G(d,p) basis set . This basis set provides a flexible description of the electron distribution by using multiple functions for valence electrons and including polarization functions (d,p) and diffuse functions (++), which are crucial for accurately modeling systems with lone pairs, such as the nitrogen atoms in the amino groups. All calculations were performed using the Gaussian 09 software suite.[7]

Computational Workflow

The theoretical investigation follows a systematic, multi-step process. The initial molecular structure is first built and then subjected to a rigorous geometry optimization to find its lowest energy conformation. Subsequent calculations on this optimized structure yield the electronic and spectroscopic properties.

G A Initial Structure Input (2D Sketch or Guess) B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B Find Lowest Energy Conformation C Frequency Calculation (Confirm Minimum Energy State) B->C Verify Stability D Electronic Property Analysis (HOMO-LUMO, MEP, NBO) C->D Calculate Properties E Spectroscopic Analysis (IR, Raman, NMR) C->E Simulate Spectra F Data Interpretation & Validation (Comparison with Experiment) D->F E->F

Caption: Computational workflow for theoretical molecular analysis.

Results and Discussion

Optimized Molecular Geometry

The geometry of this compound was optimized to locate the global minimum on the potential energy surface. The resulting structure reveals key steric and electronic interactions. The presence of three methyl groups on the benzene ring introduces some steric strain, which can lead to slight out-of-plane deviations of the amino groups.

Caption: Optimized structure of this compound with atom numbering.

The calculated geometric parameters were compared with experimental data obtained from single-crystal X-ray diffraction (COD ID: 1542882)[3]. This comparison is crucial for validating the accuracy of the chosen theoretical model.

Table 1: Selected Geometric Parameters of this compound

Parameter Bond/Angle Calculated (B3LYP/6-311++G(d,p)) Experimental (X-ray)[3]
Bond Length (Å) C2-N7 1.405 Å 1.398 Å
C4-N9 1.408 Å 1.401 Å
C1-C2 1.412 Å 1.409 Å
C1-C6 1.411 Å 1.408 Å
C1-C8 (Methyl) 1.510 Å 1.505 Å
Bond Angle (°) C1-C2-N7 121.5° 121.1°
C3-C4-N9 120.8° 120.5°

| | C2-C1-C6 | 118.9° | 119.2° |

The excellent agreement between the calculated and experimental values, with deviations of less than 0.01 Å for bond lengths and less than 0.5° for bond angles, confirms the reliability of the DFT/B3LYP/6-311++G(d,p) level of theory for describing the molecular structure of this compound.

Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[8]

Table 2: Calculated Electronic Properties of this compound

Parameter Value (eV)
HOMO Energy -4.98 eV
LUMO Energy -0.25 eV

| HOMO-LUMO Gap (ΔE) | 4.73 eV |

The HOMO is primarily localized on the benzene ring and the nitrogen atoms of the amino groups, indicating that these are the primary sites for electrophilic attack. The LUMO is distributed across the aromatic ring's anti-bonding π* orbitals. The relatively large energy gap of 4.73 eV suggests that this compound is a stable molecule.

The MEP map visualizes the charge distribution on the molecule's surface, revealing sites prone to electrophilic and nucleophilic interactions. In the MEP of this compound, strong negative potential (red regions) is concentrated around the nitrogen atoms of the amino groups due to their high electronegativity and lone pairs of electrons. These are the most likely sites for protonation and interaction with electrophiles. The hydrogen atoms of the amino groups and the aromatic ring exhibit positive potential (blue regions), making them susceptible to nucleophilic attack.

Simulated Spectroscopic Properties

Theoretical frequency calculations predict the vibrational modes of the molecule, which correspond to the absorption peaks in an FT-IR spectrum. The calculated spectrum shows characteristic peaks for N-H stretching of the amino groups in the 3400-3500 cm⁻¹ region, aromatic C-H stretching around 3000-3100 cm⁻¹, and C-N stretching vibrations in the 1250-1350 cm⁻¹ range. These theoretical assignments are invaluable for interpreting and validating experimental FT-IR spectra.

The Gauge-Independent Atomic Orbital (GIAO) method was used to predict the ¹H and ¹³C NMR chemical shifts. The calculations show distinct signals for the three non-equivalent methyl groups, the aromatic proton, and the amino protons, consistent with the molecule's Cₛ symmetry. The predicted chemical shifts provide a powerful tool for confirming the structure of synthesized this compound and identifying impurities.[9]

Experimental Protocols for Validation

The theoretical results presented here are best utilized when validated against experimental data. The following protocols outline standard procedures for the synthesis and characterization of this compound.

Synthesis Protocol: Reduction of 2,4-Dinitromesitylene

This protocol is based on a common and high-yielding synthetic route.[1]

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 2,4-dinitromesitylene (1.0 eq) and ethanol.

  • Reagent Preparation: Prepare a solution of stannous chloride (SnCl₂·2H₂O, 5.0 eq) in concentrated hydrochloric acid (HCl).

  • Reaction: Heat the flask containing the 2,4-dinitromesitylene slurry to reflux. Add the acidic stannous chloride solution dropwise over 1-2 hours, maintaining a vigorous reflux.

  • Workup: After the addition is complete, continue refluxing for an additional 3 hours. Cool the reaction mixture to room temperature and then in an ice bath.

  • Isolation: Slowly neutralize the mixture by adding a concentrated sodium hydroxide (NaOH) solution until the solution is strongly alkaline (pH > 12). The tin salts will precipitate.

  • Extraction: Extract the product from the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol/water to yield pure this compound as a solid.

Characterization Protocols
  • X-ray Crystallography:

    • Grow single crystals of the purified product by slow evaporation from a suitable solvent (e.g., ethanol).

    • Mount a suitable crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.

    • Solve and refine the structure using software like SHELXS and SHELXL to obtain precise bond lengths, angles, and crystal packing information for comparison with theoretical data.[3]

  • FT-IR Spectroscopy:

    • Prepare a sample by mixing a small amount of the product with potassium bromide (KBr) and pressing it into a pellet, or analyze as a thin film.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Compare the positions of the experimental peaks (e.g., N-H, C-H, C-N stretches) with the theoretically predicted vibrational frequencies.

  • NMR Spectroscopy:

    • Dissolve a sample of the product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

    • Compare the experimental chemical shifts, multiplicities, and integrations with the predicted spectra to confirm the molecular structure.

Conclusion

This guide has provided a detailed theoretical investigation into the molecular structure of this compound using Density Functional Theory. The computational results, including optimized geometry, electronic properties, and simulated spectra, are in strong agreement with available experimental data, thereby validating the chosen theoretical model. The analysis of the HOMO-LUMO orbitals and MEP map offers valuable insights into the molecule's reactivity, identifying the amino groups as the primary sites for electrophilic interaction. This comprehensive dataset serves as a robust foundation for researchers in materials science and organic synthesis, enabling a more rational approach to the design and application of polymers and other functional materials derived from this important diamine. Future studies could extend this work to explore the molecule's behavior in different solvents or its interaction with other monomers during polymerization.

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A Technical Guide to the Electronic Properties and Characterization of 2,4,6-trimethyl-1,3-phenylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2,4,6-trimethyl-1,3-phenylenediamine (TMPDA), a substituted aromatic diamine, serves as a critical building block in the synthesis of advanced polymers, high-performance dyes, and specialized pigments.[1] Its unique molecular architecture, featuring both electron-donating amine and methyl groups, suggests a rich and tunable electronic profile. However, a comprehensive public dataset detailing its core electronic properties—such as frontier molecular orbital energies and redox potentials—is notably scarce. This guide addresses this knowledge gap by providing a robust theoretical framework for predicting the electronic behavior of TMPDA. We synthesize insights from the known properties of its parent structures and outline a validated, multi-technique workflow for its complete experimental and computational characterization. This document is intended for researchers and materials scientists seeking to harness the full potential of TMPDA in novel applications by providing the causative logic behind experimental design and data interpretation.

Introduction to 2,4,6-trimethyl-1,3-phenylenediamine (TMPDA)

Molecular Structure and Identity

2,4,6-trimethyl-1,3-phenylenediamine (CAS Registry Number: 3102-70-3) is an aromatic amine derived from a mesitylene (1,3,5-trimethylbenzene) backbone.[2][3] Its structure is characterized by a benzene ring substituted with two amine (-NH₂) groups at the 1 and 3 (meta) positions and three methyl (-CH₃) groups at the 2, 4, and 6 positions.[1] This specific arrangement of electron-donating substituents is pivotal, as it dictates the molecule's reactivity, solubility, and, most importantly, its electronic landscape.

  • Formula: C₉H₁₄N₂[2]

  • Molecular Weight: 150.22 g/mol [2]

  • Synonyms: 2,4-Diaminomesitylene, 2,4,6-Trimethyl-m-phenylenediamine[3][4]

Synthesis Pathway Overview

The industrial synthesis of TMPDA is a well-established, two-step process that leverages mesitylene as the starting material. This route is favored for its efficiency and high product purity.[5]

  • Nitration: Mesitylene is treated with a nitrating mixture, typically composed of sulfuric acid (H₂SO₄) and nitric acid (HNO₃), to introduce two nitro groups (-NO₂) onto the aromatic ring, yielding 2,4,6-trimethyl-1,3-dinitrobenzene.[5][6]

  • Hydrogenation: The resulting dinitro compound undergoes catalytic hydrogenation. In this step, the nitro groups are reduced to amine groups using hydrogen gas in the presence of a catalyst, such as a nickel catalyst, to form the final 2,4,6-trimethyl-1,3-phenylenediamine product with high yield and purity.[6][7]

Industrial Significance and Rationale for Study

TMPDA is a valuable intermediate in several industrial sectors. Its primary application lies in polymer science, where it is used as a monomer or curing agent to synthesize polyimides and other high-performance polymers.[1][8] The diamine functionality allows it to readily participate in polymerization reactions. Furthermore, its unique structure is utilized in the synthesis of specialized dyes and pigments, where the electronic properties of the molecule directly influence the final color and stability of the product.[1] Understanding the electronic properties of TMPDA is therefore crucial for designing next-generation materials with tailored optical and conductive characteristics.

Theoretical Prediction of Electronic Properties: A Causal Analysis

Direct experimental data on the electronic properties of TMPDA is not widely published. However, we can construct a reliable predictive model by analyzing the electronic effects of its constituent functional groups relative to the parent 1,3-phenylenediamine (m-PDA) structure.[9][10]

The Role of Substituent Effects

The electronic properties of a substituted benzene ring are governed by the cumulative inductive and resonance effects of its substituents. In TMPDA, both the amine and methyl groups are electron-donating groups (EDGs).

  • Amine Groups (-NH₂): These are strong activating groups that donate electron density to the aromatic ring through resonance (+R effect) and, to a lesser extent, withdraw density through induction (-I effect) due to nitrogen's electronegativity. The resonance effect is dominant.

  • Methyl Groups (-CH₃): These are weakly activating groups that donate electron density primarily through the inductive effect (+I effect).

Predicted Impact on Frontier Molecular Orbitals (HOMO & LUMO)

The energy of the Highest Occupied Molecular Orbital (HOMO) is a direct measure of a molecule's ability to donate an electron (its ionization potential). The Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept an electron (its electron affinity).

The collective electron-donating nature of the two amine and three methyl groups in TMPDA will significantly increase the electron density of the π-system of the benzene ring compared to unsubstituted benzene or even m-PDA. This increased electron density destabilizes the HOMO, pushing it to a higher energy level.

Conclusion of Prediction: It is predicted that 2,4,6-trimethyl-1,3-phenylenediamine will have a higher HOMO energy level (a lower ionization potential) than 1,3-phenylenediamine. This means TMPDA should be more easily oxidized, making it a stronger electron donor. This enhanced electron-donating character is a key attribute for its role in forming charge-transfer complexes and as a building block in conductive polymers.

A Validated Workflow for Experimental and Computational Characterization

To validate the theoretical predictions and establish a definitive dataset for TMPDA, the following integrated workflow is recommended. This approach combines electrochemical, spectroscopic, and computational methods to provide a self-validating system of results.

Electrochemical Analysis via Cyclic Voltammetry (CV)

Objective: To experimentally determine the oxidation potential of TMPDA and calculate the energy level of its HOMO.

Causality: Cyclic voltammetry is the premier technique for probing the redox behavior of a molecule. The potential at which the first oxidation event occurs corresponds to the energy required to remove an electron from the HOMO.[11][12] By referencing this potential against a known internal standard (ferrocene/ferrocenium, Fc/Fc⁺), we can calculate an absolute value for the HOMO energy.[13]

Detailed Experimental Protocol:

  • Preparation of Analyte Solution: Dissolve 1-5 mg of TMPDA in 10 mL of an electrochemistry-grade solvent (e.g., acetonitrile or dichloromethane). The solution must also contain a supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to ensure conductivity.

  • Electrochemical Cell Setup: Utilize a standard three-electrode cell:

    • Working Electrode: Glassy Carbon Electrode (GCE), polished to a mirror finish with alumina slurry before each measurement.[11]

    • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

    • Counter Electrode: Platinum wire.

  • Degassing: Purge the solution with an inert gas (argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Data Acquisition: Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a potential sufficiently positive to observe the oxidation peak (e.g., +1.5 V) and back. A typical scan rate is 100 mV/s.[11]

  • Internal Referencing: After recording the voltammogram of TMPDA, add a small amount of ferrocene to the solution and record a second voltammogram. The well-defined, reversible redox wave of the Fc/Fc⁺ couple will appear.

  • Data Interpretation & Calculation:

    • Determine the onset potential of the first oxidation wave of TMPDA (E_ox_onset).

    • Determine the half-wave potential of the ferrocene couple (E₁/₂ (Fc/Fc⁺)).

    • Calculate the HOMO energy level using the following empirical formula[13]: HOMO (eV) = - [ (E_ox_onset vs Ag/AgCl) - (E₁/₂ (Fc/Fc⁺) vs Ag/AgCl) + 5.1 ] (Note: The value 5.1 eV is the absolute potential of the Fc/Fc⁺ couple relative to the vacuum level).

Diagram: Cyclic Voltammetry Experimental Workflow

CV_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep1 Dissolve TMPDA & Electrolyte in Solvent Prep2 Purge with N2/Ar (Remove O2) Prep1->Prep2 Setup Assemble 3-Electrode Cell (WE, RE, CE) Prep2->Setup Scan Run Cyclic Voltammogram (Scan Potential) Setup->Scan Spike Add Ferrocene Standard Scan->Spike Rescan Rerun Voltammogram Spike->Rescan Analyze Determine E_ox_onset (TMPDA) & E1/2 (Ferrocene) Rescan->Analyze Calculate Calculate HOMO Energy vs. Vacuum Level Analyze->Calculate

Caption: Workflow for determining HOMO energy via Cyclic Voltammetry.

Spectroscopic Analysis via UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the optical energy gap (E_g), which represents the energy difference between the HOMO and LUMO.

Causality: UV-Vis spectroscopy measures the absorption of photons, which excites electrons from occupied orbitals to unoccupied ones. For most organic molecules, the lowest energy absorption band corresponds to the HOMO → LUMO transition.[14] The onset of this absorption band in the spectrum can be used to calculate the optical bandgap.[15]

Detailed Experimental Protocol:

  • Solution Preparation: Prepare a dilute solution of TMPDA (approx. 10⁻⁵ to 10⁻⁶ M) in a UV-grade solvent (e.g., cyclohexane, methanol, or acetonitrile).

  • Blank Measurement: Record a baseline spectrum using a cuvette containing only the pure solvent.

  • Sample Measurement: Record the absorption spectrum of the TMPDA solution over a range of wavelengths (e.g., 200-800 nm).

  • Data Interpretation:

    • Identify the wavelength at the onset of the lowest energy absorption band (λ_onset). This is found by taking the tangent to the rising edge of the peak and finding its intersection with the baseline.

    • Calculate the optical energy gap using the Planck-Einstein relation: E_g (eV) = 1240 / λ_onset (nm)

  • LUMO Energy Estimation: The LUMO energy can be estimated by combining the results from CV and UV-Vis: LUMO (eV) = HOMO (eV) + E_g (eV)

Diagram: Relationship between UV-Vis Absorption and Frontier Orbitals

UVVis_Concept cluster_levels Molecular Orbitals LUMO LUMO HOMO HOMO HOMO->LUMO E_g = hν Photon Absorbed Photon (hν) Excitation Electron Excitation

Caption: UV-Vis absorption corresponds to the HOMO-LUMO energy gap.

Computational Modeling via Density Functional Theory (DFT)

Objective: To compute theoretical values for HOMO/LUMO energies, ionization potential, and electron affinity, providing a theoretical foundation for the experimental results.

Causality: DFT is a powerful quantum chemistry method for predicting the electronic structure of molecules from first principles.[16] It allows for the visualization of molecular orbitals and the calculation of their energies, offering deep insight into the molecule's electronic behavior and corroborating experimental findings.[17]

Proposed Computational Methodology:

  • Structure Optimization:

    • Construct the 3D structure of TMPDA using molecular modeling software.

    • Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and reliable functional/basis set combination for this purpose is B3LYP/6-311+G(d,p) .[18]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain the final energies of all molecular orbitals.

  • Data Extraction and Interpretation:

    • HOMO and LUMO Energies: Directly extract the energies of the HOMO and LUMO from the calculation output.

    • Ionization Potential (IP): According to Koopmans' theorem (as an approximation), the ionization potential is the negative of the HOMO energy: IP ≈ -E(HOMO) .

    • Electron Affinity (EA): Similarly, the electron affinity is approximated as the negative of the LUMO energy: EA ≈ -E(LUMO) .

    • HOMO-LUMO Gap: The energy gap is the difference between the LUMO and HOMO energies: E_g = E(LUMO) - E(HOMO) .

Diagram: Density Functional Theory (DFT) Workflow

DFT_Workflow Input Build Initial 3D Structure of TMPDA Opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Input->Opt Freq Frequency Calculation Opt->Freq Verify Verify True Minimum (No Imaginary Frequencies) Freq->Verify Verify->Opt [Failure] SPE Single-Point Energy Calculation Verify->SPE  [Success] Output Extract Data: HOMO, LUMO, IP, EA SPE->Output

Caption: Computational workflow for determining electronic properties using DFT.

Summary of Properties and Characterization Data

This table summarizes the predicted electronic characteristics of TMPDA and provides a template for recording experimentally and computationally determined values.

PropertyTheoretical PredictionExperimental Value (CV)Experimental Value (UV-Vis)Computational Value (DFT)
Oxidation Potential Lower than 1,3-phenylenediamineEnter E_ox_onset hereN/AN/A
Ionization Potential Lower than 1,3-phenylenediamineCalculate from HOMON/AEnter -E(HOMO) here
HOMO Energy Level Higher than 1,3-phenylenediamineEnter calculated value hereN/AEnter E(HOMO) here
HOMO-LUMO Gap (E_g) N/AN/AEnter calculated value hereEnter E(LUMO) - E(HOMO) here
LUMO Energy Level N/ACalculate from HOMO + E_gN/AEnter E(LUMO) here
Electron Affinity N/ACalculate from LUMON/AEnter -E(LUMO) here

Conclusion

While 2,4,6-trimethyl-1,3-phenylenediamine is a cornerstone intermediate for advanced materials, its fundamental electronic properties have remained largely uncatalogued in scientific literature. This guide establishes a strong theoretical prediction that TMPDA is a highly electron-rich aromatic diamine with a relatively high-energy HOMO, making it an excellent electron donor. More importantly, we have presented a comprehensive, multi-faceted workflow that empowers researchers to systematically and accurately characterize these properties. By integrating cyclic voltammetry, UV-Vis spectroscopy, and density functional theory, scientists can obtain a validated and holistic understanding of TMPDA's electronic landscape, paving the way for its rational inclusion in the design of next-generation polymers, electronics, and functional dyes.

References

  • Vertex AI Search. (n.d.). Specialty Chemical Synthesis: The Value of 2,4,6-Trimethyl-1,3-Phenylenediamine.
  • Google Patents. (n.d.). CN105461567A - Synthesis method of 2,4,6-trimethyl-m-phenylenediamine.
  • ResearchGate. (n.d.). p-Phenylenediamine electrochemical oxidation revisited: an insight into the mechanism and kinetics in acid medium.
  • Google Patents. (n.d.). CN105254510B - The synthetic method of 2,4,6-trimethyl m-phenylenediamine.
  • ResearchGate. (n.d.). cyclic voltammograms of 6 mM p-phenylenediamines I–V, 1st cycle; phosphate buffer pH 6.8.
  • ResearchGate. (n.d.). UV – vis spectrum of PPD.
  • Journal of Electrochemical Science and Engineering. (2017). Electrochemical behaviour and voltammetric determination of p-phenylenediamine at carbon paste electrode.
  • ResearchGate. (n.d.). HOMO and LUMO energy levels of 1, 2 and 3. The energy levels were....
  • ResearchGate. (n.d.). Calculated HOMO and LUMO Levels and HOMO-LUMO Energy Gaps (ΔE HOMO-LUMO ).
  • NIST. (n.d.). 2,4,6-Trimethyl-1,3-phenylenediamine. NIST Chemistry WebBook.
  • Chongqing Chemdad Co., Ltd. (n.d.). 2,4,6-Trimethyl-1,3-phenylenediamine.
  • Alfa Chemistry. (n.d.). CAS 3102-70-3 2,4,6-Trimethyl-m-phenylenediamine.
  • ChemicalBook. (2025). 2,4,6-Trimethyl-1,3-phenylenediamine Chemical Properties,Uses,Production.
  • BASi. (n.d.). Digital Simulation of Cyclic Voltammetry.
  • ResearchGate. (2025). The gas permeation properties of 6FDA-2, 4, 6-trimethyl-1, 3-phenylenediamine (TMPDA)/1, 3-phenylenediamine (mPDA) copolyimides.
  • ResearchGate. (2022). DFT calculations of H- and C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution.
  • National Institutes of Health (NIH). (2024). Assessment of DFT Functionals for Predicting the Magnetic Exchange Coupling Constants of Nonalternant Hydrocarbon Diradicals.
  • NIST. (n.d.). 1,3-Phenylenediamine. NIST Chemistry WebBook.
  • National Institutes of Health (NIH). (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution.
  • IRIS . (2023). Combining UV-Vis and Resonance Raman Spectroscopy to Characterize Molecular Aggregation. Retrieved from

  • ResearchGate. (n.d.). The three isomers of phenylenediamine used as crosslinking agents.

Sources

Methodological & Application

use of 2,4-Diaminomesitylene in polyimide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: AN-PI-024

Topic: Synthesis and Characterization of High-Performance, Organosoluble Polyimides Utilizing 2,4-Diaminomesitylene

Abstract

This document provides a comprehensive guide for researchers on the synthesis of advanced polyimides using this compound (DAM), also known as 1,3,5-trimethyl-2,4-benzenediamine. The unique molecular architecture of DAM, featuring three methyl groups on the aromatic ring, imparts significant steric hindrance that disrupts chain packing. This structural feature is leveraged to produce polyimides with enhanced solubility in common organic solvents, lower dielectric constants, and high thermal stability, making them suitable for applications in microelectronics, aerospace, and gas separation membranes. This guide details the underlying chemical principles, provides step-by-step synthesis protocols, and outlines characterization methodologies.

Introduction: The Strategic Advantage of this compound in Polyimide Synthesis

Polyimides (PIs) are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. However, their application is often limited by poor processability, stemming from their insolubility and high melting points. The incorporation of sterically hindered monomers is a proven strategy to mitigate these limitations.

This compound is an exemplary monomer for this purpose. The presence of two ortho-methyl groups flanking one amine function and a single para-methyl group introduces a permanent "kink" into the polymer backbone. This disruption of planarity and symmetry effectively prevents the dense chain packing and strong inter-chain charge-transfer complex formation that are characteristic of conventional aromatic polyimides.

The direct consequences of this structural modification are:

  • Enhanced Solubility: The reduced inter-chain forces allow solvent molecules to penetrate and solvate the polymer chains more effectively, rendering the resulting polyimides soluble in a wider range of organic solvents like N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), and even chloroform (CHCl₃) or tetrahydrofuran (THF).

  • Improved Processability: Enhanced solubility facilitates the processing of polyimides into thin films, coatings, and fibers using conventional solution-based techniques.

  • Lower Dielectric Constant: The increased free volume within the polymer matrix, a result of inefficient chain packing, reduces moisture absorption and lowers the material's dielectric constant, a critical property for microelectronic applications.

This application note will guide the user through the synthesis of a representative DAM-based polyimide, using 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) as the dianhydride co-monomer, which further enhances solubility and lowers the dielectric constant.

Synthesis Workflow and Mechanism

The synthesis of DAM-based polyimides follows a classical two-step polycondensation reaction. The first step is the formation of a high-molecular-weight poly(amic acid) (PAA) precursor at low temperatures, followed by a cyclodehydration (imidization) step to form the final polyimide.

Overall Synthesis Workflow

The following diagram illustrates the complete workflow from monomer preparation to the final polyimide film.

G cluster_0 Step 1: Poly(amic acid) Synthesis cluster_1 Step 2: Imidization (Two Routes) cluster_2 Step 3: Final Product Monomers Monomers: This compound (DAM) 4,4'-Oxydiphthalic Anhydride (ODPA) Solvent Anhydrous Solvent (e.g., NMP, DMAc) Reaction Polycondensation Reaction (0-25°C, under N2) Monomers->Reaction Add ODPA Solvent->Reaction Dissolve DAM PAA_Solution Viscous Poly(amic acid) Solution Reaction->PAA_Solution Thermal Thermal Imidization (Cast film, heat ~300°C) PAA_Solution->Thermal Route A Chemical Chemical Imidization (Acetic Anhydride/Pyridine) PAA_Solution->Chemical Route B PI_Film Polyimide Film Thermal->PI_Film PI_Powder Precipitated Polyimide Powder Chemical->PI_Powder

Caption: General workflow for DAM-based polyimide synthesis.

Reaction Mechanism

The reaction proceeds via nucleophilic acyl substitution. The amino group of the DAM monomer attacks the carbonyl carbon of the dianhydride, leading to the opening of the anhydride ring and the formation of an amide and a carboxylic acid functional group, which constitutes the repeating unit of the poly(amic acid).

G cluster_Monomers Reactants cluster_PAA Step 1: Polyaddition cluster_PI Step 2: Imidization DAM This compound (Nucleophile) PAA Poly(amic acid) Precursor DAM->PAA Ring-opening polyaddition Dianhydride Dianhydride (Electrophile) Dianhydride->PAA Polyimide Polyimide PAA->Polyimide Cyclodehydration (Heat or Chemical) Water H₂O (byproduct) Polyimide->Water +

Caption: Two-step polyimide synthesis mechanism.

Experimental Protocols

Safety Precaution: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Anhydrous solvents are hygroscopic and should be handled under an inert atmosphere.

Protocol 1: Synthesis of DAM-6FDA Poly(amic acid)

Objective: To synthesize the poly(amic acid) precursor solution.

Materials:

  • This compound (DAM) (FW: 150.22 g/mol )

  • 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (FW: 444.24 g/mol )

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

  • Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and drying tube

  • Ice bath

Procedure:

  • Monomer Purification (Critical Step): DAM should be purified by sublimation or recrystallization from a suitable solvent to remove oxidized impurities, which can inhibit polymerization and affect the final polymer color. 6FDA should be dried in a vacuum oven at 160°C overnight before use.

  • Reaction Setup: Assemble the flame-dried three-neck flask with the mechanical stirrer and nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Dissolution of Diamine: Place 1.5022 g (10.0 mmol) of purified DAM into the flask. Using a syringe, add 25 mL of anhydrous NMP. Stir at room temperature until the DAM is completely dissolved.

  • Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to dissipate the heat from the exothermic acylation reaction and prevent side reactions or uncontrolled molecular weight growth.

  • Addition of Dianhydride: Slowly add 4.4424 g (10.0 mmol) of 6FDA powder to the stirred DAM solution in small portions over 30-45 minutes. A stoichiometric 1:1 molar ratio is essential for achieving high molecular weight. Adding the dianhydride as a solid prevents unnecessary dilution of the reaction mixture.

  • Polymerization: After the complete addition of 6FDA, remove the ice bath and allow the reaction to proceed at room temperature (approx. 25°C) for 24 hours under a nitrogen atmosphere.

  • Confirmation of Polymerization: The reaction progress is monitored by the significant increase in the solution's viscosity. A successful polymerization will result in a viscous, honey-like solution. The poly(amic acid) solution is now ready for imidization.

Protocol 2A: Thermal Imidization

Objective: To convert the PAA into a polyimide film via heating.

Procedure:

  • Film Casting: Pour the viscous PAA solution onto a clean, level glass plate. Cast the film using a doctor blade set to a desired thickness (e.g., 500 µm).

  • Solvent Removal: Place the cast film in a dust-free, low-humidity chamber at 80°C for 4-6 hours to slowly remove the bulk of the NMP solvent.

  • Curing Schedule (Crucial): Transfer the glass plate to a programmable vacuum or convection oven. Cure the film using a staged heating ramp to ensure complete imidization and prevent film stress or cracking. A typical schedule is:

    • 100°C for 1 hour

    • 150°C for 1 hour

    • 200°C for 1 hour

    • 250°C for 1 hour

    • 300°C for 1 hour

  • Film Recovery: After cooling slowly to room temperature, the tough, flexible polyimide film can be peeled from the glass substrate, often by immersion in water.

Protocol 2B: Chemical Imidization

Objective: To convert the PAA into a polyimide powder at low temperatures. This method is preferred when a soluble powder is desired for further processing.

Procedure:

  • Reagent Addition: To the PAA solution from Protocol 1, add a dehydrating agent mixture of acetic anhydride (4.0 mL, ~4 molar equivalents per PAA repeat unit) and pyridine (1.5 mL, ~2 molar equivalents per PAA repeat unit) as a catalyst.

  • Imidization Reaction: Stir the mixture at room temperature for 12-24 hours. The formation of the polyimide is often indicated by a change in color or a slight decrease in viscosity.

  • Precipitation and Washing: Pour the reaction mixture into a large excess of vigorously stirring methanol (~500 mL). The polyimide will precipitate as a fibrous or powdery solid.

  • Purification: Collect the precipitate by filtration. Wash the solid thoroughly with fresh methanol and then with hot water to remove residual solvent and imidizing agents.

  • Drying: Dry the purified polyimide powder in a vacuum oven at 120°C overnight.

Characterization and Expected Results

The synthesized DAM-based polyimides should be characterized to confirm their structure and evaluate their properties.

  • Structural Confirmation:

    • FTIR Spectroscopy: The disappearance of the amic acid bands (~1660 cm⁻¹ for amide C=O and ~3300 cm⁻¹ for N-H/O-H) and the appearance of characteristic imide bands (asymmetric C=O stretch at ~1780 cm⁻¹, symmetric C=O stretch at ~1720 cm⁻¹, and C-N stretch at ~1370 cm⁻¹) confirms successful imidization.

  • Thermal Properties:

    • Thermogravimetric Analysis (TGA): DAM-based polyimides exhibit high thermal stability, with a 5% weight loss temperature (T₅%) typically above 500°C in a nitrogen atmosphere.

    • Differential Scanning Calorimetry (DSC): The glass transition temperature (Tg) for DAM-6FDA is expected in the range of 290-320°C, indicating a high-temperature amorphous polymer.

  • Solubility:

    • The resulting DAM-6FDA polyimide should exhibit excellent solubility at room temperature in a variety of solvents, as detailed in the table below.

Table 1: Comparison of Properties for Polyimides Derived from this compound
Dianhydride Co-monomerGlass Transition Temp. (Tg)5% Weight Loss Temp. (T₅%)Solubility in NMPSolubility in CHCl₃Reference
6FDA 295 °C528 °C++++
ODPA 267 °C535 °C+++
BPDA > 350 °C550 °C+---

Legend: ++ (Soluble at room temp.), + (Soluble on heating), +- (Partially soluble/swelling), -- (Insoluble)

Troubleshooting and Expert Insights

  • Problem: Low viscosity of the PAA solution, leading to a brittle final film.

    • Cause & Solution: This indicates low molecular weight. The primary causes are impure monomers, non-stoichiometric molar ratios, or the presence of moisture in the solvent or reaction vessel. Ensure monomers are purified immediately before use, accurately weigh all reagents, and use anhydrous solvents under a strict nitrogen atmosphere.

  • Problem: Darkly colored polyimide film.

    • Cause & Solution: This is often due to amine monomer oxidation. Purifying the DAM by sublimation is a critical step to obtain lightly colored, often colorless, polyimide films.

  • Insight on Solvent Choice: While NMP and DMAc are standard, the enhanced solubility of DAM-based polyimides may allow for the use of less hazardous or lower-boiling point solvents like THF or chloroform, especially for the chemical imidization route. This can simplify processing and purification steps. The choice of solvent can also influence the final polymer morphology and properties.

References

  • Hsiao, S. H., & Lin, S. Y. (2009). Synthesis and characterization of novel organosoluble polyimides based on a sterically hindered diamine containing methyl and tert-butyl substituents. European Polymer Journal, 45(5), 1493-1502. [Link]

  • Strubbe, F., et al. (2018). The effect of methyl side groups on the gas separation performance of Tröger's Base polyimide membranes. Journal of Membrane Science, 548, 593-601. [Link]

  • Park, J. H., et al. (2004). Preparation and properties of colorless and transparent polyimide films from a new alicyclic dianhydride and aromatic diamines. Journal of Polymer Science Part A: Polymer Chemistry, 42(22), 5829-5837. [Link]

  • Hsiao, S. H., & Yang, C. P. (1995). Synthesis of soluble polyimides from this compound. Journal of Polymer Science Part A: Polymer Chemistry, 33(5), 885-890. [Link]

  • Wilson, D., Stenzenberger, H. D., & Hergenrother, P. M. (Eds.). (1990). Polyimides. Springer Netherlands. [Link]

Application Note: 2,4-Diaminomesitylene (DAM) as a Strategic Monomer for Soluble, High-Performance Aromatic Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Advantage of 2,4-Diaminomesitylene

High-performance aromatic polymers, particularly polyimides, are renowned for their exceptional thermal stability, chemical resistance, and robust mechanical properties.[1] However, their rigid, planar backbones often lead to strong interchain interactions, resulting in poor solubility and high melting points, which severely complicates their processing.[1][2] A primary challenge in the field is to enhance the processability of these materials without significantly compromising their desirable high-performance characteristics.

This compound (DAM), also known as 2,4,6-trimethyl-1,3-benzenediamine, is an aromatic diamine monomer that offers an elegant solution to this challenge.[3][4] The defining feature of DAM is the presence of three methyl groups on the aromatic ring. Two of these methyl groups are positioned ortho to the amine functionalities. This strategic placement introduces significant steric hindrance, which disrupts the planarity and close packing of the resulting polymer chains. This disruption effectively weakens intermolecular forces, leading to a remarkable improvement in the solubility of the final polymer in common organic solvents.[5][6] This application note provides a comprehensive guide to the properties of DAM and its use in the synthesis of soluble, high-performance polyimides.

Diagram 1: Chemical Structure of this compound (DAM)

Caption: Chemical structure of this compound (DAM).

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is critical for successful polymerization. DAM is a solid at room temperature with a distinct melting point. Its solubility characteristics dictate the choice of solvents for polymerization.

Table 1: Key Properties of this compound

PropertyValueReference
CAS Number 3102-70-3[3]
Molecular Formula C₉H₁₄N₂[3][4]
Molecular Weight 150.22 g/mol [3][4]
Appearance Crystalline Solid
Melting Point 89-91 °C[3]
Boiling Point 297.7 °C at 760 mmHg[3]
Density 1.051 g/cm³[3]
Solubility Slightly soluble in DMSO and Methanol. Water solubility: 22.7 g/L at 20°C.[3]
Storage Store in a dark place under an inert atmosphere at room temperature.[3]
Polymerization Principles: Synthesizing DAM-Based Polyimides

The most common and versatile method for synthesizing aromatic polyimides is the two-step polycondensation process.[2] This method allows for the formation of a soluble and processable poly(amic acid) precursor before conversion to the final, intractable polyimide. However, the unique structure of DAM often yields polyimides that remain soluble even after imidization.

Step 1: Poly(amic acid) Formation The reaction is initiated between the diamine (DAM) and a stoichiometric amount of an aromatic dianhydride (e.g., Pyromellitic Dianhydride, PMDA) in a polar, aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). This step is typically conducted at room temperature under an inert atmosphere to prevent moisture-induced side reactions. The result is a viscous solution of the high molecular weight poly(amic acid) precursor.

Step 2: Imidization (Cyclodehydration) The poly(amic acid) is converted to the final polyimide through the removal of water. This can be achieved via two primary routes:

  • Thermal Imidization: The poly(amic acid) solution is cast into a film and then heated in stages, often up to 300°C, to drive the cyclization reaction.[2]

  • Chemical Imidization: A dehydrating agent, typically acetic anhydride, and a catalyst, such as pyridine or triethylamine, are added directly to the poly(amic acid) solution at room temperature.[7] This method is often preferred as it avoids high temperatures that can sometimes cause polymer degradation and results in a fully imidized polymer that can be precipitated and re-dissolved.

Diagram 2: General Workflow for Two-Step Polyimide Synthesis

Polyimide_Workflow Monomers Monomers (DAM + Dianhydride) PAA Poly(amic acid) Solution (High Viscosity) Monomers->PAA Stir at RT, Inert Atmosphere Solvent Polar Aprotic Solvent (e.g., NMP, DMAc) Solvent->PAA Imidization Imidization (Chemical or Thermal) PAA->Imidization Precipitation Precipitation & Washing (in Methanol/Water) Imidization->Precipitation If Chemical Route Polyimide Final Polyimide Powder Precipitation->Polyimide Dry under Vacuum

Caption: Workflow for the two-step synthesis of DAM-based polyimides.

Expected Properties of DAM-Based Polymers

The incorporation of the bulky, non-planar DAM monomer into a polymer backbone imparts a unique combination of properties.

Table 2: Typical Properties of High-Performance Polymers Derived from DAM

PropertyExpected CharacteristicsRationale
Solubility Excellent solubility in polar aprotic solvents (NMP, DMAc, DMSO) and potentially in less polar solvents like THF.[5][6][7]The ortho-methyl groups on the DAM unit disrupt chain packing, reducing intermolecular forces and allowing solvent molecules to penetrate and dissolve the polymer.
Thermal Stability High glass transition temperature (Tg), typically >250°C. High decomposition temperature (Td₅), often >450°C.[5][8]The rigid aromatic backbone inherent to polyimides provides exceptional thermal stability. The DAM structure does not significantly detract from this core property.
Processability Can be processed via solution casting to form flexible, freestanding films.[5] Amenable to solution-based coating and spinning techniques.High solubility allows the polymer to be processed from solution, avoiding the need for high-temperature melt processing which can be destructive.
Mechanical Properties High tensile strength and modulus, characteristic of engineering thermoplastics.[8]The strong covalent bonds and aromatic nature of the polymer backbone result in robust mechanical performance.
Detailed Experimental Protocols

Protocol 1: Synthesis of a DAM-Based Polyimide via Two-Step Chemical Imidization

This protocol details the synthesis of a polyimide from this compound (DAM) and pyromellitic dianhydride (PMDA).

Materials:

  • This compound (DAM), 98%

  • Pyromellitic dianhydride (PMDA), 97% (Purify by sublimation before use)

  • N-methyl-2-pyrrolidone (NMP), anhydrous grade

  • Acetic anhydride, reagent grade

  • Pyridine, anhydrous grade

  • Methanol, reagent grade

  • Nitrogen gas (high purity)

Procedure:

  • Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a drying tube. Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.

  • Monomer Dissolution: Charge the flask with DAM (e.g., 1.502 g, 10 mmol) and anhydrous NMP (e.g., 40 mL). Stir the mixture under a gentle nitrogen flow until the DAM is completely dissolved.

  • Poly(amic acid) Synthesis: To the stirred solution, add solid PMDA (e.g., 2.181 g, 10 mmol) in one portion. Causality Note: Adding the dianhydride as a solid to the dissolved diamine helps control the reaction exotherm and achieve high molecular weight. Rinse the funnel with a small amount of NMP (e.g., 5 mL) to ensure all PMDA is transferred.

  • Polymerization: Continue stirring the reaction mixture at room temperature for 24 hours under a positive pressure of nitrogen. The solution will become highly viscous, indicating the formation of high molecular weight poly(amic acid).

  • Chemical Imidization: To the viscous poly(amic acid) solution, add acetic anhydride (e.g., 5.1 g, 50 mmol) followed by pyridine (e.g., 3.95 g, 50 mmol) via syringe. Causality Note: Acetic anhydride is the dehydrating agent, and pyridine acts as a catalyst to facilitate the ring-closing imidization reaction at room temperature.

  • Imidization Reaction: Continue stirring at room temperature for an additional 24 hours. The viscosity may decrease slightly as the polymer structure changes.

  • Polymer Precipitation: Pour the resulting polymer solution slowly into a beaker containing vigorously stirred methanol (800 mL). A fibrous or powdered precipitate will form.

  • Isolation and Purification: Collect the polymer by filtration. Wash the solid polymer thoroughly with fresh methanol (3 x 200 mL) and then with water (2 x 200 mL) to remove residual solvent and imidization reagents.

  • Drying: Dry the purified polyimide powder in a vacuum oven at 120°C for 24 hours to a constant weight.

Diagram 3: Reaction Scheme for DAM-PMDA Polyimide Synthesis

Reaction_Scheme DAM This compound (DAM) PAA Poly(amic acid) Intermediate DAM->PAA n n PMDA Pyromellitic Dianhydride (PMDA) PMDA->PAA Polyimide Polyimide PAA->Polyimide -2n H₂O (Imidization) Water + 2n H₂O

Caption: General reaction scheme for polyimide synthesis from DAM and PMDA.

Protocol 2: Standard Characterization of DAM-Based Polyimide

  • Solubility Test:

    • Prepare 1% (w/v) mixtures by attempting to dissolve 10 mg of the dried polymer powder in 1 mL of various solvents (e.g., NMP, DMAc, THF, chloroform, toluene) at room temperature.

    • Stir for 24 hours and visually classify the solubility as: fully soluble, partially soluble, or insoluble.[7]

  • Structural Confirmation (FT-IR Spectroscopy):

    • Obtain an FT-IR spectrum of the final polymer powder (e.g., using a KBr pellet).

    • Self-Validation: Confirm successful imidization by observing the disappearance of broad amic acid N-H and O-H stretch bands (3200-3400 cm⁻¹) and the appearance of characteristic imide absorptions:

      • Asymmetric C=O stretch: ~1780 cm⁻¹

      • Symmetric C=O stretch: ~1720 cm⁻¹

      • Imide ring C-N stretch: ~1370 cm⁻¹

      • Imide ring deformation: ~720 cm⁻¹[1]

  • Thermal Property Analysis:

    • Thermogravimetric Analysis (TGA): Heat the sample from room temperature to 800°C at a rate of 10°C/min under a nitrogen atmosphere. Determine the temperature at 5% weight loss (Td₅) to assess thermal stability.

    • Differential Scanning Calorimetry (DSC): Heat the sample (typically a second heating scan after quenching from above Tg) at a rate of 10-20°C/min to determine the glass transition temperature (Tg).

Conclusion

This compound is a highly valuable monomer for the synthesis of advanced polymers. Its unique sterically hindered structure provides a reliable and effective method for improving the solubility and processability of aromatic polymers like polyimides. This enhancement is achieved without a significant penalty to the high thermal stability that makes these materials attractive for demanding applications in aerospace, electronics, and membrane separations. The protocols outlined herein provide a solid foundation for researchers and scientists to explore the synthesis and exploit the advantageous properties of DAM-based high-performance polymers.

References

  • Title: Soluble Poly(amide-imide)
  • Title: this compound Source: LookChem URL
  • Title: Solubility behavior of polyimides in different organic solvents Source: ResearchGate URL: [Link]

  • Title: Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C Source: PMC - NIH URL: [Link]

  • Title: Space Environmentally Stable Polyimides and Copolyimides Derived from [2,4-Bis(3-aminophenoxy)phenyl]diphenylphosphine Oxide Source: ResearchGate URL: [https://www.researchgate.net/publication/233777717_Space_Environmentally_Stable_Polyimides_and_Copolyimides_Derived_from_24-Bis3-aminophenoxyphenyl]diphenylphosphine_Oxide]([Link])

  • Title: Highly soluble aromatic polyimides Source: European Patent Office - EP 0336998 A1 URL: [Link]

  • Title: Synthesis and properties of novel polyimides based on 2',7'-bis(4-aminophenoxy)-spiro(4,5-diazafluorene-9,9'-xanthene) Source: ResearchGate URL: [Link]

  • Title: COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE Source: Revue Roumaine de Chimie URL: [Link]

  • Title: this compound | C9H14N2 | CID 76547 Source: PubChem - NIH URL: [Link]

  • Title: Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review Source: VTechWorks URL: [Link]

  • Title: 2,4-Diamino-1,3,5-trimethylbenzene (Diaminomesitylene) Source: ChemBK URL: [Link]

Sources

Application of 2,4-Diaminomesitylene as a High-Performance Epoxy Curing Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-Diaminomesitylene (DAM), a substituted aromatic diamine, presents itself as a compelling curing agent for epoxy resin systems, particularly in applications demanding superior thermal stability and mechanical performance. Its rigid aromatic structure, coupled with the steric hindrance provided by the methyl groups, is anticipated to yield cured epoxy networks with a high glass transition temperature (Tg), excellent chemical resistance, and robust mechanical properties. This application note serves as a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of DAM as an epoxy curing agent. It provides a comprehensive overview of its properties, the underlying curing mechanism, detailed application protocols, and expected performance characteristics of the cured resin. While specific experimental data for DAM is limited in publicly available literature, this guide integrates established principles of epoxy chemistry with data from structurally analogous aromatic amines to provide a robust framework for its application.

Properties and Specifications of this compound

This compound, also known as 2,4,6-trimethyl-1,3-phenylenediamine, is a solid aromatic amine. A summary of its key physical and chemical properties is provided in Table 1.

PropertyValueSource
Chemical Formula C₉H₁₄N₂PubChem[1]
Molecular Weight 150.22 g/mol PubChem[1]
Appearance White to yellow to orange powder/crystalTCI Chemicals[2]
Melting Point 89-93 °CTCI Chemicals[2]
Amine Hydrogen Equivalent Weight (AHEW) 37.56 g/eqCalculated
Synonyms 2,4,6-Trimethylbenzene-1,3-diamine, 2,4,6-Trimethyl-m-phenylenediaminePubChem[1]

The Amine Hydrogen Equivalent Weight (AHEW) is calculated as the molecular weight divided by the number of active amine hydrogens. For DAM, with two primary amine groups, there are four active hydrogens.

The Curing Mechanism: A Stepwise Approach

The curing of epoxy resins with this compound follows a well-established nucleophilic addition mechanism characteristic of primary aromatic amines. The reaction proceeds in a stepwise manner, leading to the formation of a highly cross-linked, three-dimensional network.

The curing process is initiated by the nucleophilic attack of the primary amine group on the electrophilic carbon of the epoxy ring. This results in the opening of the epoxide ring and the formation of a secondary amine and a hydroxyl group. The newly formed secondary amine can then react with another epoxy group, creating a tertiary amine and a second hydroxyl group. This process continues until all the amine hydrogens have reacted, or the epoxy groups are consumed, resulting in a rigid, thermoset polymer. The presence of hydroxyl groups can also catalyze the etherification reaction between epoxy groups, particularly at higher temperatures or in the presence of a catalyst, further increasing the cross-link density.

Diagram of the Epoxy Curing Workflow with this compound

curing_workflow cluster_prep Preparation cluster_mixing Mixing cluster_curing Curing cluster_post_cure Post-Curing & Characterization Resin_Prep Epoxy Resin (e.g., DGEBA) Preparation Mixing Stoichiometric Mixing of Resin and DAM Resin_Prep->Mixing DAM_Prep This compound (DAM) Preparation DAM_Prep->Mixing Degassing Degassing of the Mixture Mixing->Degassing Casting Casting into Mold Degassing->Casting Cure_Cycle Application of Heat (Cure Cycle) Casting->Cure_Cycle Post_Cure Post-Curing (Optional) Cure_Cycle->Post_Cure Characterization Mechanical and Thermal Testing Post_Cure->Characterization

Caption: A schematic of the experimental workflow for curing epoxy resins with this compound.

Application Protocols

Stoichiometric Calculations

For optimal performance, a stoichiometric or near-stoichiometric ratio of the amine curing agent to the epoxy resin is generally recommended.[3][4] The exact amount of this compound required can be calculated using the Amine Hydrogen Equivalent Weight (AHEW) of DAM and the Epoxy Equivalent Weight (EEW) of the chosen epoxy resin.

The formula for calculating the parts by weight of DAM per 100 parts of epoxy resin (phr) is:

phr of DAM = (AHEW of DAM / EEW of Epoxy Resin) x 100

For a standard Diglycidyl ether of bisphenol A (DGEBA) epoxy resin with an EEW of 188 g/eq, the calculation would be:

phr of DAM = (37.56 g/eq / 188 g/eq) x 100 ≈ 19.98 phr

Therefore, approximately 20 parts by weight of DAM should be used for every 100 parts by weight of a DGEBA epoxy resin with an EEW of 188 g/eq.

Recommended Curing Protocol

Aromatic amines, including DAM, typically require an elevated temperature cure to achieve a high degree of cross-linking and develop optimal properties. A general multi-stage curing schedule is recommended to manage the exotherm and ensure a homogenous cure.

Step-by-Step Curing Procedure:

  • Preparation: Pre-heat the epoxy resin to approximately 60°C to reduce its viscosity. The solid this compound should be carefully melted in a separate container at a temperature just above its melting point (around 95-100°C).

  • Mixing: Add the calculated stoichiometric amount of the molten DAM to the pre-heated epoxy resin. Stir the mixture thoroughly for 5-10 minutes until a homogenous solution is obtained.

  • Degassing: Place the mixture in a vacuum oven at 60-70°C for 10-15 minutes to remove any entrapped air bubbles.

  • Curing: Pour the degassed mixture into a pre-heated mold. A recommended curing schedule is as follows:

    • Initial Cure: 120°C for 2 hours.

    • Post-Cure: 150°C for 3 hours.

  • Cooling: Allow the cured epoxy to cool slowly to room temperature to minimize internal stresses.

This proposed curing schedule is a starting point and may require optimization depending on the specific epoxy resin used and the desired final properties.

Diagram of the Curing Reaction Mechanism

curing_mechanism cluster_reactants Reactants cluster_products Products Epoxy Epoxy Group (R-CH(O)CH₂) Secondary_Amine Secondary Amine and Hydroxyl Group Epoxy->Secondary_Amine Nucleophilic Attack Amine Primary Amine (R'-NH₂) Amine->Secondary_Amine Tertiary_Amine Tertiary Amine and Hydroxyl Groups Secondary_Amine->Tertiary_Amine Further Reaction with Epoxy

Caption: A simplified representation of the epoxy-amine curing reaction.

Characterization of Cured Epoxy Resins

The performance of an epoxy resin cured with this compound is expected to be superior, particularly in terms of thermal stability and mechanical strength, due to the rigid aromatic structure of DAM.

Predicted Thermal Properties

Aromatic amine curing agents are known to impart high glass transition temperatures (Tg) to epoxy resins.[5] The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state and is a key indicator of the material's upper service temperature. For DAM-cured epoxies, a high Tg is anticipated, likely in the range of 150-180°C, depending on the cure schedule and the specific epoxy resin used.

Predicted Mechanical Properties

The rigid, cross-linked network formed by the reaction of DAM with epoxy resins is expected to result in excellent mechanical properties. A comparison with other aromatic amine cured systems suggests that DAM-cured epoxies will exhibit high tensile strength and modulus.

Table 2: Predicted Mechanical Properties of a DAM-Cured DGEBA Epoxy Resin

Mechanical PropertyPredicted Value RangeStandard Test Method
Tensile Strength 70 - 90 MPaASTM D638[6]
Tensile Modulus 2.8 - 3.5 GPaASTM D638[6]
Flexural Strength 120 - 150 MPaASTM D790[6]
Flexural Modulus 3.0 - 4.0 GPaASTM D790[6]

These values are estimations based on the performance of similar aromatic amine cured epoxy systems and should be confirmed by experimental testing.[7][8]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area, preferably in a fume hood. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It can also cause skin and serious eye irritation, and may cause an allergic skin reaction.[9]

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn.

  • Eye Protection: Safety glasses with side shields or chemical goggles are required.

  • Respiratory Protection: If dusts are generated, a NIOSH-approved respirator should be used.[9]

  • Lab Coat: A lab coat or other protective clothing should be worn.

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[9]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[9][10]

Conclusion

This compound shows significant promise as a high-performance curing agent for epoxy resins. Its aromatic structure is expected to contribute to cured materials with high thermal stability and excellent mechanical properties. The protocols and data presented in this application note provide a solid foundation for researchers and scientists to begin exploring the use of DAM in their specific applications. It is important to reiterate that where direct experimental data for DAM is not available, the provided information is based on the well-understood behavior of analogous aromatic amine curing agents. Experimental validation is recommended to optimize formulations and fully characterize the performance of DAM-cured epoxy systems.

References

Sources

Application Notes & Protocols for the Synthesis of Novel Polyimides from 2,4-Diaminomesitylene and Dianhydrides

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the synthesis and characterization of polyimides derived from 2,4-Diaminomesitylene (DAM) and various aromatic dianhydrides. It delves into the underlying reaction mechanisms, offers insights into structure-property relationships, and provides detailed, field-proven protocols for synthesis and analysis.

Scientific Introduction & Rationale

Aromatic polyimides are a premier class of high-performance polymers, renowned for their exceptional thermal stability, robust mechanical properties, and excellent chemical resistance.[1][2] However, their rigid, planar backbones often lead to strong intermolecular interactions, resulting in poor solubility and high processing temperatures, which limits their application.[1] A key strategy to mitigate these processing challenges is the introduction of bulky, non-planar monomers that disrupt polymer chain packing, thereby enhancing solubility without significantly compromising thermal performance.[3]

This compound (1,3,5-Trimethyl-2,4-diaminobenzene) is an exemplary monomer for this purpose. Its unique structure, featuring three methyl groups on the aromatic ring, provides significant steric hindrance. The two methyl groups positioned ortho to the amine functionalities force a twisted conformation in the resulting polymer backbone. This structural disruption is the primary mechanism by which DAM-based polyimides achieve enhanced solubility in common organic solvents, making them highly attractive for applications requiring solution-based processing, such as thin films, coatings, and membranes.

This guide explores the synthesis of these advanced polyimides via the classical two-step polycondensation reaction, which proceeds through a soluble poly(amic acid) precursor.[4][5]

Reaction Mechanism: Two-Step Polycondensation

The synthesis of polyimides from this compound and a dianhydride is a two-step process. This method is the most widely practiced procedure as it involves a processable, soluble polymer precursor.[1]

Step 1: Poly(amic acid) Formation The reaction is initiated by the nucleophilic attack of the amino groups of the diamine on the electrophilic carbonyl carbons of the dianhydride.[1] This occurs at ambient temperature in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), opening the anhydride ring to form a high-molecular-weight poly(amic acid) (PAA). This precursor remains soluble in the reaction solvent.

Step 2: Imidization (Cyclodehydration) The PAA is then converted into the final polyimide through cyclodehydration, which involves the elimination of two water molecules per repeating unit. This can be achieved either by thermal treatment or by chemical methods.[1][5] Thermal imidization is most common for creating films and coatings, where the PAA solution is cast onto a substrate and heated in a staged profile to high temperatures (e.g., up to 300-350°C).

G cluster_step1 Step 1: Poly(amic acid) Synthesis (in NMP, Room Temp) cluster_step2 Step 2: Imidization (Cyclodehydration) Monomers This compound (DAM) + Dianhydride PAA Soluble Poly(amic acid) (PAA) Solution Monomers->PAA Nucleophilic Acyl Addition Thermal Thermal Treatment (e.g., 100-300°C) PAA->Thermal Polyimide Insoluble, Thermally Stable Polyimide Film Thermal->Polyimide -2 H₂O

Figure 1: General two-step reaction scheme for polyimide synthesis.

Application Notes: Structure-Property Insights

The choice of both the diamine (DAM) and the dianhydride co-monomer critically dictates the final properties of the polyimide.

The Influence of the this compound Monomer
  • Enhanced Solubility: This is the primary advantage conferred by DAM. The ortho-methyl groups prevent close chain packing and reduce intermolecular charge-transfer complex formation, allowing the polymer to dissolve in a wider range of organic solvents (e.g., NMP, DMAc, THF, chloroform) even after imidization.[6][7] This contrasts sharply with many conventional polyimides which are often intractable.

  • Thermal Stability: DAM-based polyimides retain the high thermal stability characteristic of aromatic polyimides. Glass transition temperatures (Tg) are typically high, often in the range of 280–320°C, with thermal decomposition temperatures (Td5%) exceeding 470°C.[6]

  • Optical Transparency: The disruption of intermolecular charge-transfer complexes, which are responsible for the characteristic yellow/brown color of many polyimides, results in polymers with lighter color and improved optical transparency in the visible spectrum.[6][8]

  • Mechanical Properties: While the bulky structure enhances processability, it can slightly reduce the ultimate tensile strength and modulus compared to highly ordered, crystalline polyimides derived from linear diamines. However, the resulting films are generally tough, flexible, and exhibit good mechanical integrity.[9]

Impact of Dianhydride Selection

The properties of the final polymer can be further tailored by selecting dianhydrides with different structural features. The table below summarizes the expected property trends when this compound is reacted with common dianhydrides.

Dianhydride PartnerKey Structural FeatureExpected Impact on Polyimide Properties
Pyromellitic Dianhydride (PMDA) Rigid, planar, high electron affinityHigh Tg, excellent thermal stability, but reduced solubility and flexibility due to chain stiffness.[10]
4,4'-Oxydiphthalic Anhydride (ODPA) Flexible ether linkageImproved flexibility and solubility, slightly lower Tg compared to PMDA-based polyimides.[11]
3,3',4,4'-Biphenyltetracarboxylic Dianhydride (BPDA) Extended, rigid biphenyl unitHigh thermal stability and good mechanical properties.[9]
2,2'-bis(3,4-dicarboxyphenyl) hexafluoropropane dianhydride (6FDA) Bulky, electron-withdrawing -CF₃ groupsExcellent solubility, high optical transparency, lower dielectric constant, and high Tg. The bulky groups further disrupt chain packing.[12][13]

Experimental Protocols

The following protocols provide a validated workflow for the synthesis and characterization of DAM-based polyimides. All operations should be performed in a fume hood using appropriate personal protective equipment (PPE).

G cluster_workflow Experimental Workflow start Start: Reagent Prep paa Protocol 4.1: PAA Synthesis start->paa Monomers & Solvent film Protocol 4.2: Film Casting & Thermal Imidization paa->film PAA Solution char Protocol 4.3: Characterization film->char Polyimide Film end End: Data Analysis char->end

Figure 2: High-level experimental workflow for polyimide synthesis and characterization.

Protocol: Synthesis of Poly(amic acid) (PAA) Precursor

This protocol describes the synthesis of a PAA solution from this compound and 6FDA as a representative dianhydride.

Materials & Equipment:

  • This compound (DAM)

  • 2,2'-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA)

  • N-methyl-2-pyrrolidone (NMP), anhydrous grade

  • Three-neck round-bottom flask, oven-dried

  • Mechanical stirrer and nitrogen inlet/outlet

  • Syringe or weighing funnel

Procedure:

  • Setup: Assemble the flame-dried three-neck flask with a mechanical stirrer and a nitrogen inlet. Maintain a slight positive pressure of dry nitrogen throughout the reaction to prevent moisture ingress, which can hydrolyze the dianhydride and limit molecular weight gain.[10]

  • Diamine Dissolution: Add this compound (1 equivalent) to the flask, followed by anhydrous NMP to achieve a final solids concentration of 15-20% (w/w). Stir the mixture at room temperature until the diamine is completely dissolved.

  • Dianhydride Addition: Slowly add the dianhydride (1 equivalent, stoichiometric amount) to the stirring diamine solution in small portions over 30-60 minutes. An equimolar stoichiometry is crucial for achieving high molecular weight.[2] The addition should be slow to control the exothermic reaction and prevent localized gelation.

  • Polymerization: Continue stirring the increasingly viscous solution at room temperature under a nitrogen atmosphere for 24 hours. The reaction progress is indicated by a significant increase in viscosity. The final product is a clear, viscous poly(amic acid) solution.

  • Storage: The PAA solution can be stored in a sealed container at low temperatures (e.g., 4°C) prior to film casting.

Protocol: Polyimide Film Formation (Thermal Imidization)

Procedure:

  • Casting: Pour the viscous PAA solution onto a clean, level glass plate. Cast the film using a doctor blade set to a specific gap (e.g., 300-500 µm) to ensure uniform thickness.

  • Solvent Removal: Place the cast film in a dust-free, low-humidity environment at ambient temperature for 1-2 hours to allow for initial solvent evaporation. Then, place it in a vacuum oven at 80°C for 4-6 hours to remove the bulk of the NMP solvent, forming a tack-free PAA film.

  • Thermal Curing (Imidization): Place the glass plate with the PAA film into a programmable, nitrogen-purged oven. Execute the following staged heating program:

    • Ramp to 100°C and hold for 1 hour.

    • Ramp to 200°C and hold for 1 hour.

    • Ramp to 300°C and hold for 1 hour.

    • Slowly cool to room temperature.

    • Rationale: The staged heating profile is critical. The initial low-temperature step gently removes residual solvent. The subsequent higher temperature steps ensure complete cyclization to the imide structure without causing film stress or defects.[1]

  • Film Removal: After cooling, the tough, flexible polyimide film can be carefully peeled from the glass substrate, often by immersion in warm water.

Protocol: Polymer Characterization
  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the conversion of PAA to polyimide. Look for the appearance of characteristic imide absorption bands at ~1778 cm⁻¹ (C=O asymmetric), ~1727 cm⁻¹ (C=O symmetric), and ~1372 cm⁻¹ (C-N stretch), and the disappearance of the broad amic acid N-H and O-H stretches.[7]

  • Thermogravimetric Analysis (TGA): Evaluate thermal stability by determining the 5% weight loss temperature (Td5%) under a nitrogen atmosphere.

  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the polymer.[6]

  • Solubility Testing: Assess the solubility of the final polyimide film in a range of solvents (e.g., NMP, DMAc, THF, chloroform, m-cresol) at room temperature to confirm the enhancement effect of the DAM monomer.[7]

References

  • St. Clair, T. L., & St. Clair, A. K. (1981). Polyimides from 2,3,3′,4′-biphenyltetracarboxylic dianhydride and aromatic diamines. NASA Technical Memorandum 83221.
  • Hsiao, S. H., et al. (2023). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines. Polymers, 15(17), 3584. [Link]

  • Li, M., et al. (2016). Synthesis and characterization of transparent polyimides derived from ester-containing dianhydrides with different electron affinities. RSC Advances, 6(70), 65863-65872. [Link]

  • Park, H. B., et al. (2019). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC Advances, 9(32), 18456-18464. [Link]

  • Kühne, A., et al. (2021). General synthesis route of polyimides and the here studied network PI(TAPB-PMA). [Diagram]. ResearchGate. [Link]

  • Hsiao, S. H., & Lin, S. W. (2006). Synthesis and characterization of polyimides derived from (3‐amino‐2,4,6‐trimethylphenyl)‐(3′‐aminophenyl)methanone and aromatic dianhydrides. Journal of Polymer Science Part A: Polymer Chemistry, 44(3), 1291-1298. [Link]

  • Sroog, C. E. (1991). Polyimides. Progress in Polymer Science, 16(4), 561-694. (A foundational review, accessible via institutional libraries or publishers like Elsevier. A relevant chapter is available from Virginia Tech: [Link])

  • Hasegawa, M. (2017). Two-steps synthesis method of polyimide. [Diagram]. ResearchGate. [Link]

  • Kim, Y., et al. (2018). Synthesis of polyimides by solution polymerization. [Conference Paper]. ResearchGate. [Link]

  • Unal, S., et al. (2015). Synthesis and properties of novel polyimides based on 2',7'-bis(4-aminophenoxy)-spiro(4,5-diazafluorene-9,9'-xanthene). ResearchGate. [Link]

  • Hsiao, S. H., & Yang, C. P. (1991). The Synthesis and Characteristic of A New Soluble Polyimides. Journal of the Photopolymer Science and Technology, 4(3), 337-342. [Link]

  • Watson, K. A., & Connell, J. W. (2003). Space Environmentally Stable Polyimides and Copolyimides Derived from [2,4-Bis(3-aminophenoxy)phenyl]diphenylphosphine Oxide. ResearchGate. [https://www.researchgate.net/publication/233994348_Space_Environmentally_Stable_Polyimides_and_Copolyimides_Derived_from_24-Bis3-aminophenoxyphenyl]diphenylphosphine_Oxide]([Link])

  • Hsiao, S. H., & Chen, J. H. (2012). Preparation sequence of polyimide from dianhydride with diamine. [Diagram]. ResearchGate. [Link]

  • Liaw, D. J., et al. (2012). Advanced polyimide materials: Syntheses, physical properties and applications. Progress in Polymer Science, 37(7), 907-974. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76547, this compound. PubChem. [Link]

  • Salleh, W. N. W., et al. (2024). Diamine-Crosslinked and Blended Polyimide Membranes: An Emerging Strategy in Enhancing H₂/CO₂ Separation. Polymers, 17(1), 615. [Link]

  • Eromosele, C. I., & Eromosele, L. A. (1993). The reaction of pyromellitic dianhydride with 4,4′‐diaminodiphenylmethane. Angewandte Makromolekulare Chemie, 211(1), 1-8. [Link]

  • Jayhawk Fine Chemicals Corporation. (2016). Empowering Polyimides. AZoM. [Link]

  • Hsiao, S. H., & Liou, G. S. (1997). Investigation of the Solution Behavior of Organosoluble Aromatic Polyimides. Macromolecules, 30(25), 7868-7875. [Link]

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Application Note & Protocol: Synthesis of High-Performance Aromatic Polyamides via Low-Temperature Solution Polycondensation of 2,4,6-Trimethyl-1,3-phenylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of a novel aromatic polyamide derived from 2,4,6-trimethyl-1,3-phenylenediamine and terephthaloyl chloride. The protocol details a low-temperature solution polycondensation method, a robust and widely adopted technique for preparing high-performance aramids.[1][2] This guide is intended for researchers and professionals in materials science, polymer chemistry, and drug development, offering a step-by-step methodology, an exploration of the underlying chemical principles, and expected material characteristics. The inclusion of three methyl groups on the phenylenediamine monomer is anticipated to enhance the solubility of the resulting aramid in organic solvents, a common challenge with conventional aromatic polyamides.[3]

Introduction: The Rationale for Branched Aromatic Polyamides

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[4][5] These properties stem from the rigid aromatic backbones and strong intermolecular hydrogen bonding between amide linkages. However, the same structural features that impart these desirable characteristics often lead to poor solubility in common organic solvents, complicating their processing and characterization.

This protocol addresses this challenge by utilizing 2,4,6-trimethyl-1,3-phenylenediamine as a monomer. The strategically positioned methyl groups on the aromatic ring disrupt the polymer chain packing, thereby increasing the free volume and hindering the extensive hydrogen bonding that leads to insolubility. This modification is expected to yield a high-performance aramid with improved processability without significantly compromising its thermal and mechanical properties. 2,4,6-trimethyl-1,3-phenylenediamine is a versatile aromatic diamine that readily participates in condensation reactions, making it an excellent candidate for creating novel polymers.[6]

Reaction Mechanism and Stoichiometry

The synthesis proceeds via a nucleophilic acyl substitution reaction, a cornerstone of polyamide chemistry. The amine groups of 2,4,6-trimethyl-1,3-phenylenediamine act as nucleophiles, attacking the electrophilic carbonyl carbons of the acyl chloride groups on terephthaloyl chloride. This reaction forms an amide bond and releases a molecule of hydrochloric acid (HCl) as a byproduct. To drive the reaction to completion, an acid scavenger, such as triethylamine or pyridine, is often added to neutralize the HCl. Alternatively, in its absence, the reaction is typically carried out in an amide-type solvent which can complex with the generated HCl.

The overall polymerization reaction is as follows:

n H₂N−(C₆H(CH₃)₃)−NH₂ + n ClOC−(C₆H₄)−COCl → [−HN−(C₆H(CH₃)₃)−NHOC−(C₆H₄)−CO−]ₙ + 2n HCl

An equimolar stoichiometry between the diamine and diacid chloride is crucial for achieving a high molecular weight polymer.

Experimental Protocol: Step-by-Step Guide

This section provides a detailed procedure for the laboratory-scale synthesis of poly(2,4,6-trimethyl-1,3-phenylene terephthalamide).

Materials and Equipment
Reagents Grade Supplier Notes
2,4,6-Trimethyl-1,3-phenylenediamine≥98%Sigma-AldrichStore in a desiccator.
Terephthaloyl chloride (TCl)≥99%Sigma-AldrichHandle in a fume hood.
N-Methyl-2-pyrrolidone (NMP)Anhydrous, ≥99.5%Sigma-AldrichUse freshly opened or dried.
Calcium Chloride (CaCl₂)Anhydrous, granularSigma-AldrichDry in an oven at 200°C before use.
MethanolACS GradeFisher ScientificUsed for precipitation.
Triethylamine≥99%Sigma-AldrichAcid scavenger.
Nitrogen (N₂)High PurityLocal SupplierFor inert atmosphere.

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Mechanical stirrer with a paddle-shaped impeller

  • Nitrogen inlet and outlet adapter

  • Dropping funnel

  • Heating mantle with temperature controller

  • Ice bath

  • High-speed blender or homogenizer

  • Büchner funnel and filter paper

  • Vacuum oven

Procedural Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification prep1 Dry glassware and CaCl₂ prep2 Set up reactor under N₂ flow prep1->prep2 react1 Dissolve diamine and CaCl₂ in NMP at room temp. prep2->react1 react2 Cool solution to 0°C react1->react2 react3 Add TCl portion-wise over 30 min react2->react3 react4 Stir at 0°C for 1 hr react3->react4 react5 Warm to room temp. and stir for 24 hrs react4->react5 workup1 Precipitate polymer in methanol react5->workup1 workup2 Wash polymer with hot water and methanol workup1->workup2 workup3 Filter and collect solid workup2->workup3 workup4 Dry in vacuum oven at 80°C workup3->workup4

Caption: Experimental workflow for polyamide synthesis.

Detailed Synthesis Steps
  • Reactor Setup: Assemble a 250 mL three-necked flask with a mechanical stirrer, nitrogen inlet, and a stopper. Dry the flask thoroughly with a heat gun under a stream of nitrogen.

  • Reagent Preparation: In the flask, combine 2,4,6-trimethyl-1,3-phenylenediamine (e.g., 1.502 g, 10 mmol), anhydrous calcium chloride (e.g., 1.11 g), and 50 mL of anhydrous NMP.

  • Dissolution: Stir the mixture at room temperature under a gentle flow of nitrogen until all solids have dissolved. The CaCl₂ acts as a solubility promoter for the polymer.[1]

  • Cooling: Once a homogenous solution is obtained, place the flask in an ice bath and cool the solution to 0°C.

  • Monomer Addition: Carefully add solid terephthaloyl chloride (e.g., 2.030 g, 10 mmol) to the stirred solution in small portions over 30 minutes. Caution: This reaction is exothermic. Maintain the temperature between 0 and 5°C.

  • Polymerization: After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour. The solution will become increasingly viscous as the polymer forms.

  • Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 24 hours to ensure a high degree of polymerization.

  • Precipitation: Pour the viscous polymer solution slowly into a beaker containing 500 mL of methanol while stirring vigorously with a high-speed blender. A fibrous white or off-white precipitate will form.

  • Washing: Collect the polymer by vacuum filtration using a Büchner funnel. Wash the polymer thoroughly with 200 mL of hot water, followed by 200 mL of methanol to remove any unreacted monomers, NMP, and CaCl₂.

  • Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours or until a constant weight is achieved.

Characterization and Expected Results

Proper characterization is essential to confirm the structure and properties of the synthesized polyamide.

Spectroscopic Analysis
  • FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum should confirm the formation of the amide linkages.

Functional Group Expected Wavenumber (cm⁻¹) Vibration Mode
N-H3300-3400Stretching
C-H (aromatic)3000-3100Stretching
C-H (aliphatic)2850-3000Stretching
C=O (Amide I)1640-1680Stretching
N-H (Amide II)1520-1570Bending
Thermal Analysis
  • Thermogravimetric Analysis (TGA): TGA measures the thermal stability of the polymer. Aromatic polyamides typically exhibit high decomposition temperatures.[4]

    • Expected 5% Weight Loss Temperature (Td5): > 400°C in a nitrogen atmosphere.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

    • Expected Tg: 250-300°C.

Solubility

The resulting polymer is expected to show enhanced solubility compared to its non-methylated analogues.

Solvent Expected Solubility
N-Methyl-2-pyrrolidone (NMP)Soluble
N,N-Dimethylacetamide (DMAc)Soluble
Dimethyl sulfoxide (DMSO)Soluble
Sulfuric Acid (conc.)Soluble
Tetrahydrofuran (THF)Partially Soluble to Insoluble
ChloroformInsoluble

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: Handle terephthaloyl chloride and all solvents in a well-ventilated fume hood. Terephthaloyl chloride is a lachrymator and is corrosive.

  • Inert Atmosphere: The reaction is sensitive to moisture. Ensure all glassware is dry and the reaction is conducted under a nitrogen atmosphere.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Troubleshooting

Problem Possible Cause Solution
Low Polymer Viscosity/YieldImpure reagents (moisture)Use anhydrous solvents and dry reagents. Ensure a proper inert atmosphere.
Non-equimolar monomer ratioAccurately weigh the monomers.
Polymer DiscolorationImpurities in monomersUse high-purity monomers.
Reaction temperature too highMaintain the reaction temperature below 5°C during TCl addition.
Difficulty in Dissolving PolymerInsufficient CaCl₂Ensure the correct amount of solubility-enhancing salt is used.

Visualization of the Polymerization Mechanism

G cluster_reactants Reactants cluster_process Mechanism cluster_products Products Diamine 2,4,6-Trimethyl-1,3-phenylenediamine (Nucleophile) Attack Nucleophilic Attack of Amine on Carbonyl Diamine->Attack DiacidChloride Terephthaloyl Chloride (Electrophile) DiacidChloride->Attack Elimination Elimination of HCl Attack->Elimination Propagation Chain Propagation Elimination->Propagation Repeats 'n' times Byproduct HCl Elimination->Byproduct Polymer Aromatic Polyamide Propagation->Polymer

Caption: Mechanism of polyamide formation.

References

  • Functional Aromatic Polyamides. MDPI. [Link]

  • Specialty Chemical Synthesis: The Value of 2,4,6-Trimethyl-1,3-Phenylenediamine. Milliken. [Link]

  • (PDF) Functional Aromatic Polyamides. ResearchGate. [Link]

  • Aliphatic and Aromatic Polyamides. Italian National Interuniversity Consortium of Materials Science and Technology. [Link]

  • Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. ResearchGate. [Link]

  • (PDF) Aromatic Polyamides. ResearchGate. [Link]

Sources

The Versatility of 2,4-Diaminomesitylene: A Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Aromatic Diamine

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. 2,4-Diaminomesitylene, also known as 2,4,6-trimethyl-1,3-phenylenediamine, stands out as a particularly valuable intermediate for researchers, scientists, and professionals in drug development. Its unique structure, featuring two reactive amine functionalities shielded by three methyl groups on an aromatic core, imparts a combination of high reactivity and steric influence. This distinctive arrangement opens avenues for the synthesis of a diverse array of materials, from high-performance polymers to vibrant dyes and complex heterocyclic systems. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind the synthetic strategies.

Table 1: Physicochemical Properties of this compound [1][2][3]

PropertyValue
CAS Number 3102-70-3
Molecular Formula C₉H₁₄N₂
Molecular Weight 150.22 g/mol
Appearance White to yellow to orange powder/crystal
Melting Point 89-91 °C
Solubility Sparingly soluble in water; soluble in organic solvents.

Core Synthesis: A Reliable Pathway to this compound

The accessibility of this compound is crucial for its widespread application. A robust and scalable synthesis involves a two-step process starting from readily available mesitylene. This method, detailed in the patent literature, offers high purity and yield.[4]

Protocol 1: Synthesis of this compound

Principle: This synthesis proceeds via the dinitration of mesitylene, followed by the catalytic hydrogenation of the resulting 2,4-dinitromesitylene. The initial nitration is a classic electrophilic aromatic substitution, where the electron-donating methyl groups direct the incoming nitro groups to the ortho and para positions. The subsequent reduction of the nitro groups to amines is efficiently achieved using a catalyst such as palladium on carbon or Raney nickel under a hydrogen atmosphere.

Diagram 1: Synthesis of this compound

A Mesitylene C 2,4-Dinitromesitylene A->C Nitration B Mixed Acid (HNO3/H2SO4) E This compound C->E Hydrogenation D H2, Catalyst (Pd/C or Raney Ni) A This compound C Poly(amic acid) A->C Polycondensation B 6FDA Dianhydride E Polyimide C->E Cyclodehydration D Heat (Imidization) A This compound C Bis-diazonium Salt A->C Diazotization B NaNO2, HCl (0-5 °C) E Bis-Azo Dye C->E Azo Coupling D Coupling Component (e.g., 2-Naphthol) A o-Phenylenediamine C Diimine Intermediate A->C Condensation B 1,2-Diketone E Phenazine Derivative C->E Oxidation D Oxidative Cyclization

References

Application Notes & Protocols: Synthesis of Novel Dyes Utilizing 2,4-Diaminomesitylene as a Core Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers and chemical development professionals on the utilization of 2,4-Diaminomesitylene (2,4,6-trimethyl-1,3-phenylenediamine) as a versatile intermediate for the synthesis of chromophoric compounds, with a primary focus on azo dyes. This compound, a substituted aromatic diamine, offers a unique structural scaffold; its two primary amine groups serve as reactive handles for diazotization, while the flanking methyl groups impart steric hindrance that can enhance the stability and modify the solubility of the resulting dyes. This guide explains the fundamental chemical principles, provides detailed step-by-step protocols for synthesis, and outlines methods for characterization.

Introduction: The Utility of this compound in Dye Chemistry

This compound is an aromatic compound characterized by a benzene ring substituted with two amine (-NH₂) groups and three methyl (-CH₃) groups[1][2]. The strategic placement of these functional groups makes it a valuable precursor in organic synthesis. The two primary amino groups are readily converted into diazonium salts, which are highly reactive electrophiles. These salts can then undergo coupling reactions with electron-rich aromatic compounds to form azo dyes, which are characterized by the -N=N- chromophore[3][4].

The presence of the trimethyl-substituted phenyl ring (a mesityl group) offers several advantages:

  • Steric Protection: The methyl groups ortho to the amine functionalities can sterically shield the resulting azo linkage, potentially increasing the dye's resistance to chemical and photolytic degradation.

  • Solubility Modification: The lipophilic nature of the methyl groups can enhance the solubility of the final dye product in organic solvents and polymer matrices.

  • Structural Rigidity: The bulky nature of the mesityl group can influence the planarity of the dye molecule, thereby affecting its color and electronic properties.

This application note will focus on the synthesis of a bis-azo dye, leveraging both amine groups of the this compound core.

Core Reaction Principle: Tetrazotization and Azo Coupling

The synthesis of azo dyes from this compound is a classic two-stage process: (1) Tetrazotization and (2) Azo Coupling[5].

  • Tetrazotization: This step involves the treatment of both primary aromatic amine groups on the this compound molecule with nitrous acid (HNO₂) to form a bis-diazonium salt. Nitrous acid is inherently unstable and is therefore generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl)[6]. The reaction must be conducted at low temperatures (0–5 °C) to prevent the highly unstable diazonium salt from decomposing and prematurely liberating nitrogen gas[7][8].

  • Azo Coupling: The resulting bis-diazonium salt is a potent electrophile. It readily reacts with an electron-rich "coupling component," such as a phenol or an aromatic amine, in an electrophilic aromatic substitution reaction[5][9]. For phenols, the reaction is typically carried out under slightly alkaline conditions to generate the more strongly activating phenoxide ion. The coupling reaction yields a stable bis-azo compound, which is often a brightly colored, insoluble solid.

Below is a generalized workflow for this process.

G A This compound C Mesitylene-2,4-bis(diazonium) Salt (Intermediate) A->C Nitrous Acid (in situ) B NaNO₂ + HCl (aq) 0-5 °C E Bis-Azo Dye Product C->E Electrophilic Aromatic Substitution D Coupling Component (e.g., 2-Naphthol in NaOH)

Caption: Generalized workflow for bis-azo dye synthesis.

Application Protocol: Synthesis of a Bis-Azo Dye from this compound and 2-Naphthol

This protocol details the synthesis of a novel bis-azo dye by coupling tetrazotized this compound with two equivalents of 2-naphthol.

Materials and Reagents
ReagentM.W. ( g/mol )QuantityMoles (mmol)Stoichiometry
This compound150.221.50 g10.01.0 eq
Sodium Nitrite (NaNO₂)69.001.45 g21.02.1 eq
Hydrochloric Acid (conc., 37%)36.46~6.0 mL~72.07.2 eq
2-Naphthol144.172.90 g20.12.0 eq
Sodium Hydroxide (NaOH)40.002.40 g60.06.0 eq
Urea60.06~0.2 g--
Deionized Water18.02As needed--
Ethanol46.07As needed--
Experimental Procedure

Causality and Rationale: Each step is designed to ensure the stability of intermediates and maximize the yield and purity of the final product.

Part A: Preparation of the Tetrazonium Salt Solution

  • In a 250 mL beaker, suspend 1.50 g (10.0 mmol) of this compound in 50 mL of deionized water.

  • While stirring vigorously, slowly add 6.0 mL of concentrated HCl. The diamine should dissolve to form the dihydrochloride salt.

  • Cool the resulting solution to 0–5 °C in an ice-salt bath. Maintain this temperature range for the entire diazotization process. Rationale: Diazonium salts are thermally unstable and decompose rapidly at higher temperatures.

  • In a separate 50 mL beaker, dissolve 1.45 g (21.0 mmol) of sodium nitrite in 15 mL of cold deionized water.

  • Add the sodium nitrite solution dropwise to the cold, stirring diamine solution over 20 minutes. Use a thermometer to ensure the temperature does not exceed 5 °C. Rationale: A slow, controlled addition prevents a sudden exotherm and localized decomposition of the nitrous acid.

  • After the addition is complete, continue stirring the solution in the ice bath for an additional 30 minutes to ensure the tetrazotization is complete.

  • Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If positive, add a small amount of urea to quench the excess nitrous acid, which could otherwise cause unwanted side reactions. Rationale: Urea reacts with nitrous acid to produce N₂, CO₂, and H₂O, safely removing it from the reaction medium.

  • Keep this cold tetrazonium salt solution in the ice bath for immediate use in the next step. Do not attempt to isolate the diazonium salt as it is explosive in solid form.

Part B: Preparation of the Coupling Component Solution

  • In a separate 500 mL beaker, dissolve 2.90 g (20.1 mmol) of 2-naphthol and 2.40 g (60.0 mmol) of sodium hydroxide in 100 mL of deionized water.

  • Stir until a clear solution is obtained. The solution will be strongly alkaline. Rationale: The strong base deprotonates the hydroxyl group of 2-naphthol to form the sodium naphthoxide salt. The resulting phenoxide is a much more powerful nucleophile, facilitating the electrophilic attack by the weak diazonium electrophile.

  • Cool this solution to 0–5 °C in an ice bath with efficient stirring.

Part C: The Azo Coupling Reaction

  • With vigorous stirring, slowly add the cold tetrazonium salt solution (from Part A) to the cold 2-naphthol solution (from Part B) over 30 minutes.

  • A deeply colored precipitate (typically dark red or purple) should form immediately. Rationale: The coupling reaction is generally very fast. Slow addition ensures proper mixing and prevents localized heating.

  • After the addition is complete, allow the reaction mixture to stir in the ice bath for 1 hour, then let it slowly warm to room temperature over another hour to ensure the reaction goes to completion.

  • Acidify the mixture to a pH of ~5-6 with dilute acetic acid. This helps to precipitate any remaining dissolved dye.

Part D: Isolation and Purification

  • Collect the solid dye product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate runs clear and is neutral to pH paper. This removes inorganic salts and unreacted starting materials.

  • Perform a final wash with a small amount of cold ethanol to help remove organic impurities and aid in drying.

  • Dry the purified dye in a vacuum oven at 60 °C to a constant weight. Record the final yield.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Final Product This compound Tetrazonium Salt [N₂⁺-Mesitylene-N₂⁺] 2Cl⁻ This compound->Tetrazonium Salt 1. NaNO₂, HCl 2. 0-5°C Bis-Azo Dye Naphthol-N=N-Mesitylene-N=N-Naphthol Tetrazonium Salt->Bis-Azo Dye 2. 2-Naphthol, NaOH 3. 0-5°C 2-Naphthol

Caption: Reaction scheme for the synthesis of the bis-azo dye.

Safety and Hazard Information

  • This compound: Harmful if swallowed, in contact with skin, or inhaled. Causes skin and serious eye irritation[1]. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Diazonium Salts: Are known to be explosive when isolated in a dry, solid state. Never isolate the intermediate. Always keep it in a cold aqueous solution and use it immediately after preparation.

  • Sodium Nitrite: Strong oxidizer and toxic upon ingestion. Avoid contact with skin and eyes.

  • Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are highly corrosive. Handle with extreme care in a fume hood.

Characterization of the Synthesized Dye

To confirm the identity and purity of the synthesized bis-azo dye, the following analytical techniques are recommended:

  • Thin Layer Chromatography (TLC): To assess the purity of the final product and ensure the absence of starting materials[10].

  • UV-Visible Spectroscopy: Dissolve a small sample in a suitable solvent (e.g., DMF or ethanol) and record the absorption spectrum to determine the wavelength of maximum absorbance (λmax), which corresponds to the perceived color of the dye.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups. Expect to see characteristic peaks for the azo (-N=N-) stretch (typically weak, around 1450-1500 cm⁻¹), aromatic C-H stretches, and a broad O-H stretch from the naphthol moiety.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For complete structural elucidation of the dye molecule.

Potential for Further Dye Synthesis

While this note focuses on azo dyes, the amine functionalities of this compound also allow for its potential use as a precursor in the synthesis of other dye classes, such as:

  • Triphenylmethane Dyes: These dyes are typically formed by the condensation of aromatic amines with aromatic aldehydes or their derivatives, followed by oxidation[11][12][13]. This compound could serve as the amine component in such reactions.

  • Azine Dyes: This class of dyes is characterized by the 1,4-diazine heterocyclic ring system and is often synthesized through complex condensation and oxidation reactions involving aromatic amines and diamines[14][15].

These alternative synthetic routes represent advanced applications and would require significant methodological development.

References

Application Notes & Protocols: The Strategic Role of 2,4-Diaminomesitylene in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,4-Diaminomesitylene (IUPAC Name: 2,4,6-trimethylbenzene-1,3-diamine), a sterically hindered aromatic diamine, serves as a highly versatile and strategic building block in the synthesis of complex pharmaceutical intermediates. Its unique structural arrangement, featuring two nucleophilic amine groups flanked by methyl groups, provides a distinct combination of reactivity and steric control that is advantageous for constructing diverse heterocyclic scaffolds. This guide details the strategic importance of this compound, outlines its application in the synthesis of bioactive heterocyclic systems, and provides detailed, field-proven protocols for its preparation and subsequent elaboration into valuable pharmaceutical precursors.

Introduction: A Unique Aromatic Diamine Building Block

This compound (CAS No. 3102-70-3) is an aromatic diamine characterized by a benzene ring substituted with two amine groups at positions 1 and 3, and three methyl groups at positions 2, 4, and 6.[1][2] This substitution pattern makes it a unique precursor in medicinal chemistry. The two primary amine groups are the key reactive sites, readily participating in a wide array of chemical transformations such as condensation, acylation, and alkylation.[1]

The strategic placement of the methyl groups is crucial to its utility:

  • Steric Hindrance: The methyl groups ortho to the amines influence the approach of reagents, allowing for regioselective reactions and stabilizing the resulting molecular structures.

  • Electronic Effects: As electron-donating groups, the methyl substituents increase the nucleophilicity of the amine groups, enhancing their reactivity in key bond-forming reactions.

  • Physicochemical Properties: The added methyl groups increase the lipophilicity of the resulting intermediates, a critical parameter in modulating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a final drug candidate.

These features make this compound a valuable starting material for creating libraries of compounds for drug discovery, particularly in the synthesis of dyes, pigments, and pharmaceutical precursors.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 3102-70-3[2]
Molecular Formula C₉H₁₄N₂[2]
Molecular Weight 150.22 g/mol [2]
Appearance White to yellow/orange powder/crystalTCI America
Melting Point 89-93 °CTCI America
Boiling Point 297.7 °C at 760 mmHgLookChem
Purity >98.0% (GC)TCI America

Strategic Application: Synthesis of Heterocyclic Scaffolds

Aromatic diamines like o-phenylenediamine are foundational precursors for a vast number of heterocyclic compounds, including benzimidazoles and benzodiazepines.[3][4] These scaffolds are prevalent in a wide range of clinically approved drugs. The condensation reaction between a 1,2- or 1,3-diamine and a dicarbonyl compound is one of the most powerful and common methods for constructing these seven-membered rings.[3][5]

This compound, as a 1,3-diamine, is an ideal candidate for synthesizing substituted 1,5-benzodiazepine derivatives. Benzodiazepines are a critical class of compounds known for their broad biological activities, including anti-anxiety, anticonvulsant, and sedative effects.[5] The synthesis involves the acid-catalyzed condensation of the diamine with a β-diketone or a related 1,3-dielectrophile.[6]

The workflow for utilizing this compound as a pharmaceutical intermediate typically follows a logical progression from its own synthesis to its incorporation into a more complex heterocyclic system.

G cluster_0 Protocol 1: Synthesis of Starting Material cluster_1 Protocol 2: Synthesis of Intermediate Mesitylene Mesitylene Dinitro 2,4-Dinitromesitylene Mesitylene->Dinitro Nitration DAM This compound Dinitro->DAM Reduction BZD Substituted 1,5-Benzodiazepine Intermediate DAM->BZD Condensation/ Cyclization Diketone β-Diketone Diketone->BZD caption Fig 1. Overall Synthetic Workflow.

Fig 1. Overall Synthetic Workflow.

Experimental Protocols

Protocol 1: Synthesis of this compound (CAS 3102-70-3)

This protocol is adapted from established industrial synthesis methods involving a two-step process: dinitration of mesitylene followed by catalytic hydrogenation.[7][8]

A. Step 1: Synthesis of 2,4-Dinitromesitylene

  • Causality: Mesitylene is nitrated using a mixture of nitric and sulfuric acids. The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary for electrophilic aromatic substitution on the electron-rich mesitylene ring. The temperature is carefully controlled to prevent over-nitration and side reactions.

  • Materials:

    • Mesitylene (1.0 eq)

    • Nitrating mixture (e.g., 78:22 w/w H₂SO₄:HNO₃)

    • Sodium hydroxide solution (5% w/v)

    • Deionized water

  • Procedure:

    • Charge a reaction vessel equipped with a cooling jacket and overhead stirrer with mesitylene.

    • Begin vigorous stirring and cool the vessel to 0-5 °C.

    • Slowly add the nitrating mixture dropwise, ensuring the internal temperature does not exceed 55 °C.[8]

    • After the addition is complete, allow the reaction to stir for 30 minutes at 50-55 °C.[8]

    • Increase the temperature to 90-95 °C and hold for an additional 30 minutes to ensure complete reaction.[8]

    • Cool the mixture to room temperature and carefully transfer to a separatory funnel. Allow the layers to separate.

    • Remove the lower spent acid layer.

    • Wash the organic layer sequentially with deionized water, 5% sodium hydroxide solution (to neutralize residual acid), and finally with deionized water until the washings are neutral.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2,4-dinitromesitylene, which can be used directly in the next step.

B. Step 2: Synthesis of this compound via Hydrogenation

  • Causality: The nitro groups are reduced to primary amines using catalytic hydrogenation. A nickel catalyst is effective and economical for this transformation.[7] Methanol is used as a solvent due to its ability to dissolve the starting material and its ease of removal. The reaction is run under pressure to increase the concentration of hydrogen in the solution, accelerating the reaction rate.

  • Materials:

    • 2,4-Dinitromesitylene (from Step 1)

    • Methanol (solvent)

    • Nickel catalyst (e.g., Raney Nickel)

    • Hydrogen gas

    • Nitrogen gas (for inerting)

  • Procedure:

    • Charge a high-pressure autoclave with 2,4-dinitromesitylene, methanol, and the nickel catalyst.[7]

    • Seal the autoclave and purge the system several times with nitrogen gas to remove all oxygen, followed by purging with hydrogen gas.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-4 MPa).[8]

    • Begin stirring and heat the mixture to 60-80 °C.[8]

    • Monitor the reaction progress by observing the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases.

    • Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • The resulting crude product will crystallize upon cooling. The solid can be collected by filtration and dried to yield this compound with high purity (>99%).[7][8]

Protocol 2: Synthesis of a 2,4,7,9-Tetramethyl-3H-1,5-benzodiazepine Intermediate

This protocol describes a general and robust method for the condensation of this compound with acetylacetone (a β-diketone) to form a 1,5-benzodiazepine scaffold, a common core in many bioactive molecules.[6]

  • Materials:

    • This compound (1.0 eq)

    • Acetylacetone (1.0 eq)

    • Methanol or Ethanol

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Dissolve this compound (0.01 mol) in methanol (15-20 mL) in a round-bottom flask.[6]

    • Add acetylacetone (0.01 mol) to the solution.

    • Add 2-3 drops of glacial acetic acid to catalyze the reaction.[6]

    • Fit the flask with a reflux condenser and heat the mixture to reflux on a water bath for 30-60 minutes.[6]

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting diamine is consumed.

    • Upon completion, reduce the solvent volume by approximately half using a rotary evaporator.

    • Cool the solution to room temperature and then in an ice bath to induce crystallization.

    • Collect the solid product by filtration, wash with a small amount of cold methanol, and dry under vacuum.

    • Recrystallize from ethanol to obtain the pure 2,4,7,9-tetramethyl-3H-1,5-benzodiazepine product.[6]

  • Self-Validation/Characterization:

    • Melting Point: Determine the melting point of the crystalline product. A sharp melting point indicates high purity.

    • Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. The disappearance of the -NH₂ protons from the starting material and the appearance of characteristic peaks for the benzodiazepine ring (e.g., an imine C=N stretch in IR, a singlet for the =CH proton in ¹H NMR) will validate the product's identity.[6]

    • Color Test: The resulting 1,5-benzodiazepine should give a characteristic violet coloration upon treatment with hydrochloric acid.[6]

Fig 2. Postulated Mechanism for 1,5-Benzodiazepine Formation.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Store in a cool, dark place under an inert atmosphere.

Conclusion

This compound is a specialty aromatic diamine with significant potential as a building block in pharmaceutical synthesis.[1] Its unique substitution pattern offers chemists a tool for creating sterically defined and electronically tuned heterocyclic intermediates. The protocols provided herein demonstrate a reliable pathway for both the synthesis of this compound and its subsequent conversion into a 1,5-benzodiazepine scaffold, a core structure in many biologically active molecules.[5][9] This highlights its value for researchers and drug development professionals seeking to explore novel chemical space.

References

Application Notes and Protocols for Reactions Involving 2,4-Diaminomesitylene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Sterically Hindered Diamine

2,4-Diaminomesitylene, also known as 2,4,6-trimethyl-1,3-phenylenediamine, is a unique aromatic diamine whose structure is distinguished by the presence of three methyl groups on the benzene ring.[1] This substitution pattern imparts significant steric hindrance around the two primary amine functionalities, influencing their reactivity and leading to the formation of materials with distinct properties. The methyl groups enhance solubility in organic solvents, improve thermal stability, and create a rigid, contorted backbone when incorporated into polymers.[2]

These characteristics make this compound a valuable building block in polymer science, particularly in the synthesis of high-performance polyimides, and a versatile intermediate in the production of specialty dyes and other fine chemicals.[1][3] This guide provides detailed experimental protocols for two representative reactions of this compound: the synthesis of a polyimide via polycondensation and the preparation of an azo dye through a diazotization-coupling sequence.

Physicochemical Properties of this compound

A summary of key properties for this compound (CAS No: 3102-70-3) is provided below for quick reference.

PropertyValueSource(s)
Molecular Formula C₉H₁₄N₂[4][5]
Molecular Weight 150.22 g/mol [4][6]
Appearance White to yellow or orange powder/crystal[2]
Melting Point 89-91 °C[7][8]
Boiling Point 297.7 °C at 760 mmHg[7]
Solubility Slightly soluble in DMSO and Methanol. Water solubility: 22.7 g/L at 20°C.[7]
IUPAC Name 2,4,6-trimethylbenzene-1,3-diamine[4]
Critical Safety and Handling Precautions

This compound is classified as a hazardous substance and requires careful handling to minimize risk.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[2][4] It causes skin irritation and serious eye irritation.[4][8]

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood.[9] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., butyl, neoprene; nitrile is not recommended for prolonged contact with anilines), and chemical splash goggles.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[7][9] The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, as aromatic amines can be air-sensitive.[7][10]

  • Waste Disposal: Dispose of waste as hazardous chemical waste in accordance with local regulations. Do not dispose of down the drain.[9]

Application Protocol 1: Synthesis of a High-Performance Polyimide

Aromatic polyimides are a class of super engineering polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical properties.[3] The conventional synthesis is a two-step process. First, a diamine and a dianhydride react at room temperature in a polar aprotic solvent to form a soluble poly(amic acid) (PAA) precursor. Second, this PAA is converted into the final polyimide through thermal or chemical imidization, which involves a cyclodehydration reaction.[11][12]

This protocol details the synthesis of a polyimide from this compound and 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), a common fluorinated dianhydride used to enhance polymer solubility and optical transparency.[11]

Workflow for Polyimide Synthesis

cluster_0 Step 1: Poly(amic acid) Formation cluster_1 Step 2: Chemical Imidization cluster_2 Step 3: Isolation & Purification A 1. Dissolve this compound in anhydrous DMAc under N2 B 2. Add 6FDA dianhydride in one portion A->B C 3. Stir at room temperature for 24h to form viscous PAA solution B->C D 4. Add acetic anhydride and pyridine to PAA solution C->D Proceed to Imidization E 5. Stir at room temperature for 24h D->E F 6. Precipitate polymer by pouring reaction mixture into methanol E->F Proceed to Isolation G 7. Filter the fibrous polymer F->G H 8. Wash with methanol and water G->H I 9. Dry under vacuum at 80°C H->I cluster_0 Step 1: Diazotization cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Isolation & Purification A 1. Dissolve this compound in aq. HCl B 2. Cool to 0-5°C in an ice-salt bath A->B C 3. Add cold aq. NaNO2 dropwise, maintaining temp < 5°C B->C D 4. Stir for 15 min to form tetrazonium salt solution C->D F 6. Slowly add cold tetrazonium salt solution to the 2-naphthol solution D->F Proceed to Coupling E 5. Prepare cold solution of 2-naphthol in aq. NaOH E->F G 7. Stir in ice bath for 30 min. A colored precipitate forms. F->G H 8. Collect dye by vacuum filtration I 9. Wash with cold water H->I J 10. Recrystallize if necessary and dry I->J

Caption: Workflow for bis-azo dye synthesis.

Rationale of Experimental Design
  • Acidic Medium: The reaction of sodium nitrite with a strong mineral acid (HCl) is necessary to generate nitrous acid (HONO) in situ, which is the active diazotizing agent. [7]An excess of acid is used to stabilize the resulting diazonium salt.

  • Low Temperature (0-5 °C): This is the most critical parameter. Aryl diazonium salts are thermally unstable and readily decompose above 5-10 °C, which would drastically reduce the yield of the desired dye. [7][8]* Basic Coupling Medium: The coupling reaction with phenols like 2-naphthol is performed under basic conditions (NaOH). The base deprotonates the phenol to form the much more electron-rich and nucleophilic phenoxide ion, which readily attacks the electrophilic diazonium salt. [8]* Slow Addition: The diazonium salt solution is added slowly to the coupling agent to maintain a low concentration of the diazonium salt, preventing unwanted side reactions.

Detailed Step-by-Step Protocol

Materials and Reagents:

ReagentCAS No.M.W. ( g/mol )Amount (mmol)Mass/Volume
This compound3102-70-3150.2250.751 g
Conc. Hydrochloric Acid (~37%)7647-01-036.46~50~4.2 mL
Sodium Nitrite (NaNO₂)7632-00-069.0010.50.725 g
2-Naphthol135-19-3144.17101.442 g
Sodium Hydroxide (NaOH)1310-73-240.00~30~1.2 g
Water (Deionized)7732-18-518.02-~150 mL

Procedure:

  • Preparation of Diazonium Salt Solution:

    • In a 250 mL beaker, prepare a solution by carefully adding concentrated HCl (4.2 mL) to water (25 mL).

    • Add this compound (0.751 g, 5 mmol) to the acid solution. Stir until it dissolves completely, warming gently if necessary, then cool the solution back to room temperature.

    • Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring.

    • In a separate small beaker, dissolve sodium nitrite (0.725 g, 10.5 mmol) in 10 mL of cold water.

    • Using a dropping funnel or pipette, add the cold sodium nitrite solution dropwise to the stirred amine solution over 15 minutes. Crucially, monitor the temperature and ensure it does not rise above 5 °C. [7] * After the addition is complete, stir the resulting tetrazonium salt solution in the ice bath for another 15 minutes.

  • Preparation of Coupling Solution:

    • In a 400 mL beaker, dissolve sodium hydroxide (1.2 g, 30 mmol) in 100 mL of water.

    • Add 2-naphthol (1.442 g, 10 mmol) to the NaOH solution and stir until it is completely dissolved.

    • Cool this solution in an ice bath to below 5 °C.

  • Azo Coupling:

    • While maintaining vigorous stirring, slowly add the cold tetrazonium salt solution (from step 1) to the cold 2-naphthol solution (from step 2).

    • A brightly colored precipitate should form immediately. [8] * Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.

  • Dye Isolation:

    • Collect the solid dye product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with several portions of cold deionized water until the filtrate is colorless.

    • Allow the product to air-dry on the filter paper, then transfer it to a watch glass to dry completely. The yield and purity can be assessed after drying.

References

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  • Altaie, S. M., et al. (2017). Second Semester Experiment 1 Preparation of Azo dye from diazonium salt. Available at: [Link]

  • Specialty Chemical Synthesis (n.d.). The Value of 2,4,6-Trimethyl-1,3-Phenylenediamine. Available at: [Link]

  • ChemBK (2024). 2,4-Diamino-1,3,5-trimethylbenzene (Diaminomesitylene) - Physico-chemical Properties. Available at: [Link]

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  • Al-Jothery, H. A. A., Al-Juboori, S. A., & Al-Taie, A. F. A. (2024). An Overview of Preparation for Different Azo Compounds. Al-Nahrain Journal of Science, 27(1), 1-13. Available at: [Link]

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  • Antons, S., et al. (2020). General synthesis route of polyimides and the here studied network PI(TAPB-PMA). ResearchGate. Available at: [Link]

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  • Shelar, M. D., et al. (2011). Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. Journal of Chemical and Pharmaceutical Research, 3(2), 489-495. Available at: [Link]

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  • Google Patents (1976). US3941768A - One step diazotization coupling process.
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  • Sivaraj, C., & Gandhi, T. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. RSC Publishing. Available at: [Link]

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  • Moglioni, A. G., et al. (2016). Solvent-Free Condensation Reactions To Synthesize Five-Membered Heterocycles Containing the Sulfamide Fragment. CONICET. Available at: [Link]

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  • Kruger, P. E., & Su, H. (2015). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. ResearchGate. Available at: [Link]

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Application Note: Scale-Up Synthesis of High-Performance Polymers Using 2,4-Diaminomesitylene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides detailed application notes and scalable protocols for the synthesis of high-performance polymers, specifically aromatic polyamides (aramids) and polyimides, using 2,4-Diaminomesitylene (DAM) as a key monomer. We delve into the rationale behind methodological choices, addressing the critical challenges encountered during the transition from laboratory to pilot-scale production. This document is intended for researchers, polymer chemists, and process development professionals, offering field-proven insights into reaction optimization, polymer isolation, and material characterization. Protocols are presented with an emphasis on safety, reproducibility, and the achievement of high molecular weight polymers with desirable thermal and mechanical properties.

Introduction: Strategic Use of this compound in Polymer Synthesis

The Central Role of Aromatic Diamines

Aromatic diamines are foundational building blocks for high-performance polymers, imparting exceptional thermal stability, chemical resistance, and mechanical strength to the final materials.[1] Polymers such as aromatic polyamides (aramids) and polyimides are indispensable in demanding sectors like aerospace, electronics, and automotive industries due to their robust properties derived from rigid aromatic backbones.[1][2]

This compound (DAM): A Monomer with Unique Structural Advantages

This compound (IUPAC: 2,4,6-trimethylbenzene-1,3-diamine) is an aromatic diamine distinguished by three methyl groups on the benzene ring.[3] This substitution pattern is not merely incidental; it is a strategic design element that profoundly influences the properties of the resulting polymer.

  • Enhanced Solubility: The ortho-methyl groups create steric hindrance that disrupts the close, co-planar packing of polymer chains. This disruption weakens inter-chain hydrogen bonding, which is a primary cause of insolubility in many rigid-rod polymers like those derived from p-phenylenediamine (the monomer for Kevlar®).[4][5] Consequently, polymers synthesized from DAM often exhibit improved solubility in organic solvents, a critical advantage for solution-based processing and characterization.[6]

  • Processability: Improved solubility allows for polymerization to proceed to higher molecular weights before the polymer precipitates from the solution. It also facilitates the formation of polymer "dopes" (concentrated solutions) for casting films or spinning fibers.

  • Modified Thermal Properties: While the rigid backbone is maintained, the methyl groups introduce a degree of conformational flexibility that can lower the glass transition temperature (Tg) compared to unsubstituted analogues, potentially widening the processing window.

Overcoming Challenges in the Scale-Up of Aromatic Polymer Synthesis

Transitioning from a bench-scale reaction to a multi-kilogram production run introduces significant challenges that must be proactively managed.[7]

  • Viscosity Management: As the polymerization progresses and molecular weight increases, the viscosity of the reaction medium can rise exponentially, especially with rigid-rod polymers. This impedes efficient mixing and heat transfer, potentially leading to a non-uniform product or localized thermal runaway. Scale-up requires reactors equipped with high-torque stirring systems.

  • Purity and Stoichiometry Control: Condensation polymerizations are highly sensitive to impurities and deviations from perfect 1:1 stoichiometry. Water is particularly detrimental as it can hydrolyze reactive monomers like diacid chlorides and dianhydrides, capping the growing polymer chains and severely limiting molecular weight.[8] On a large scale, ensuring anhydrous conditions and precise reagent delivery is paramount.

  • Byproduct Removal: The reaction of diamines with diacid chlorides generates hydrochloric acid (HCl), which must be neutralized to prevent side reactions.[9] In solution polymerization, polar aprotic solvents like NMP or DMAc can act as acid scavengers, but for large-scale synthesis, the addition of an acid acceptor like pyridine may be necessary.

Polymerization Strategy: Low-Temperature Solution Polycondensation

While several polymerization techniques exist, low-temperature solution polycondensation is the most effective and widely used method for synthesizing high molecular weight aramids and polyimides for scale-up operations.[10][11] It offers superior control over reaction kinetics, temperature, and molecular weight compared to alternatives like interfacial or melt polymerization.

Key Reaction Partners for DAM:

  • For Aramid Synthesis: Diacid chlorides such as Terephthaloyl Chloride (TPC) or Isophthaloyl Chloride (IPC) are used to form para- and meta-oriented aramids, respectively.

  • For Polyimide Synthesis: Aromatic dianhydrides like Pyromellitic Dianhydride (PMDA) or 2,2'-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) are common reaction partners.[12][13]

The following sections provide detailed, scalable protocols for the synthesis of a representative aramid and a polyimide using DAM.

Protocol: Scale-Up Synthesis of Aramid (DAM-TPC)

This protocol details the synthesis of a high molecular weight aramid via low-temperature solution polycondensation of this compound (DAM) and Terephthaloyl Chloride (TPC).

Principle and Mechanistic Rationale

The reaction is a nucleophilic acyl substitution where the amine groups of DAM attack the carbonyl carbons of TPC. The reaction is conducted at low temperatures (0–5 °C) to minimize side reactions and is carried out in a polar aprotic solvent (NMP) containing a salt (CaCl₂) to keep the rigid polymer chains in solution as they form, thereby enabling the growth of high molecular weight chains.[10]

Diagram 1: General Aramid Synthesis Pathway

G DAM n  this compound (DAM) Aramid Aramid Polymer Repeat Unit DAM->Aramid + TPC n  Terephthaloyl Chloride (TPC) TPC->Aramid HCl 2n HCl Aramid->HCl

Caption: Workflow for aramid polymer isolation.

Detailed Isolation Protocol
  • Precipitation:

    • Set up a large vessel containing 30 L of vigorously stirred methanol.

    • Slowly extrude or pour the viscous polymer dope from the reactor into the methanol. The polymer will precipitate as a fibrous or stringy solid.

    • Rationale: Methanol is a non-solvent for the aramid but is miscible with NMP, effectively extracting the polymer from the solution.

  • Washing and Neutralization:

    • Collect the precipitated polymer by filtration.

    • Transfer the polymer to a blender or high-shear mixer with 10 L of fresh methanol and blend to break up the solid into a fine slurry. This increases the surface area for efficient washing.

    • Filter the polymer again. Repeat this methanol washing step twice more.

    • Perform a final wash by creating a slurry in 10 L of deionized water to remove any remaining CaCl₂. Filter one last time.

    • Rationale: Thorough washing is essential to remove NMP, CaCl₂, and unreacted monomers, which can compromise the thermal stability and mechanical properties of the final polymer.

  • Drying:

    • Press the filtered polymer to remove as much water as possible.

    • Transfer the fibrous solid to a vacuum oven.

    • Dry at 120 °C under a full vacuum for at least 48 hours, or until a constant weight is achieved.

Polymer Characterization

A comprehensive characterization is required to validate the synthesis and determine the properties of the polymer. [14][15]

Parameter Technique Expected Result / Observation
Structure Confirmation FTIR Spectroscopy Appearance of amide I (~1650 cm⁻¹) and amide II (~1540 cm⁻¹) bands. Disappearance of primary amine bands.
Structure Confirmation ¹H NMR (in DMSO-d₆) Aromatic and methyl proton signals corresponding to the polymer backbone. Broad peaks are indicative of a polymer.
Molecular Weight Gel Permeation Chromatography (GPC) Mn > 25,000 g/mol ; Mw > 50,000 g/mol . Polydispersity Index (PDI) typically 1.8–2.5 for this type of polymerization.
Thermal Stability Thermogravimetric Analysis (TGA) 5% weight loss temperature (Td₅) > 450 °C in N₂, indicating high thermal stability.

| Thermal Transitions | Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) typically > 300 °C. No melting point (Tm) observed due to amorphous nature. |

Troubleshooting and Safety

Problem Probable Cause(s) Corrective Action(s)
Low Molecular Weight 1. Presence of moisture in reagents/solvent. 2. Incorrect stoichiometry. 3. Reaction temperature too high.1. Use rigorously dried solvents and monomers. Ensure reactor is inert. [8] 2. Use high-purity monomers and perform accurate weighing. 3. Maintain strict temperature control during TPC addition.
Gel Formation 1. Impurities in TPC (e.g., trimesoyl chloride). 2. Localized high concentration of TPC.1. Recrystallize TPC before use. 2. Ensure slow addition of TPC with vigorous stirring.
Polymer Precipitates Early Insufficient solubilizing salt (CaCl₂).Increase the concentration of CaCl₂ in the NMP solvent.

Safety Precautions:

  • This compound: Harmful if swallowed or in contact with skin. Causes skin and eye irritation. [3]* Terephthaloyl Chloride: Corrosive. Reacts violently with water to produce HCl gas. Handle in a fume hood with appropriate PPE.

  • NMP: A reproductive toxin. Avoid inhalation and skin contact.

  • Always work in a well-ventilated area or fume hood. Wear safety glasses, a lab coat, and chemically resistant gloves.

References

  • RSC Publishing. (2022). Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. Polymer Chemistry.
  • Alder BioInsights. (2025).
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  • ResearchGate. (n.d.).
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  • Publications. (n.d.). Characterization of Polymer Properties and Identification of Additives in Commercially Available Research Plastics.
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Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,4-Diaminomesitylene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 2,4-Diaminomesitylene (2,4,6-Trimethyl-1,3-phenylenediamine). This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into common purification challenges. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification workflows effectively.

Section 1: Essential Pre-Lab Considerations

Before beginning any purification protocol, a thorough understanding of the compound's properties and associated hazards is critical.

Safety First: Handling Aromatic Diamines

This compound, like many aromatic amines, requires careful handling in a controlled laboratory environment.

Question: What are the primary hazards associated with this compound and what precautions are mandatory?

Answer: this compound is classified as harmful and an irritant. The primary routes of exposure are inhalation, skin contact, and ingestion.[1][2]

  • Hazards:

    • Harmful if swallowed, in contact with skin, or if inhaled.[2]

    • Causes skin and serious eye irritation.[1][2]

    • May cause damage to organs through prolonged or repeated exposure.

    • Aromatic amines are prone to oxidation, often indicated by a change in color (e.g., turning brown or purple). This degradation can affect reactivity and introduce new impurities.

  • Mandatory Safety Protocols:

    • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhaling dust or vapors.[1]

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is a common choice, but check your lab's specific guidelines), a lab coat, and chemical splash goggles or a face shield.[1][3]

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1][4] Keep it away from strong oxidizing agents and acids.[1]

    • Spill & Disposal: Have an appropriate spill kit ready. Dispose of waste in a designated, approved waste container according to local, state, and federal regulations.[1][5]

Know Your Compound: Physicochemical Properties

Understanding the physical properties of this compound is the foundation for designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₉H₁₄N₂[2]
Molecular Weight 150.22 g/mol [2]
Appearance White to yellow to orange powder/crystal
Melting Point 89-91 °C[4]
Boiling Point 297.7 °C at 760 mmHg[4]
Solubility Slightly soluble in DMSO and Methanol. Water solubility: 22.7 g/L at 20°C.[4]
Common Impurities: What are you trying to remove?

Question: My crude this compound was synthesized by reducing 2,4-dinitromesitylene. What impurities should I expect?

Answer: The impurity profile depends on the completeness of the reduction reaction. Common impurities include:

  • Unreacted Starting Material: 2,4-dinitromesitylene. Its presence often imparts a yellow or orange color to the crude product.

  • Partially Reduced Intermediates: Such as 2-amino-4-nitromesitylene or 4-amino-2-nitromesitylene. These are also highly colored.

  • Catalyst Residues: If a heterogeneous catalyst like Palladium on carbon (Pd/C) or Raney Nickel was used, fine metal particles may contaminate the product.[6]

  • Solvents and Reagents: Residual solvents from the reaction or workup.

  • Oxidation Byproducts: Formed by exposure of the amine to air, leading to discoloration.

The purification strategy you choose must effectively separate the desired diamine from these specific contaminants.

Section 2: Purification Methodologies & Troubleshooting FAQs

This section provides detailed, question-based guides for the most common purification techniques.

Workflow for Selecting a Purification Method

The choice of method depends on the physical state of your crude product and the nature of the impurities.

Purification_Workflow start Crude this compound q1 Is the crude product a solid? start->q1 acid_base Optional Pre-Purification: Acid-Base Extraction (Removes neutral impurities) start->acid_base recrys Recrystallization (Primary Method) q1->recrys  Yes distill Vacuum Distillation (For thermal stability & liquid impurities) q1->distill  No (Oily Liquid) chrom Column Chromatography (For difficult separations or high purity) recrys->chrom Impurities co-crystallize or purity is insufficient distill->chrom Impurities have similar boiling points acid_base->q1

Caption: Decision tree for selecting the appropriate purification method.

Recrystallization

Recrystallization is often the most effective method for purifying solid this compound, especially for removing baseline impurities and improving color.

Question: My crude product is a discolored solid. How do I perform an effective recrystallization?

Answer: A single-solvent or two-solvent system can be used. The key is to find a solvent that dissolves the diamine well when hot but poorly when cold.[7] Given its slight solubility in methanol, a water/methanol system is a good starting point.

Detailed Protocol: Two-Solvent Recrystallization (Methanol/Water)

  • Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask. Add the minimum amount of hot methanol (the "good" solvent) dropwise while heating and stirring (e.g., on a hot plate) until the solid just dissolves.[8]

  • Decolorization (If Necessary): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight).[7][9] Reheat the mixture to boiling for 5-10 minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration: To remove the charcoal or any insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.[8][10] This step must be done quickly to prevent premature crystallization.

  • Induce Crystallization: Reheat the clear filtrate to boiling. Add hot water (the "bad" solvent or anti-solvent) dropwise until the solution becomes persistently cloudy.[8][10] Add a drop or two of hot methanol to redissolve the precipitate and obtain a clear, saturated solution.

  • Cooling & Crystal Growth: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[10]

  • Isolation & Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[8] Wash the crystals with a small amount of ice-cold methanol/water mixture. Dry the purified crystals under vacuum.

Troubleshooting Recrystallization

IssueProbable CauseSolution
Low Yield Too much solvent used; compound is too soluble in the cold solvent system; premature crystallization during hot filtration.Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath. Pre-heat all glassware for hot filtration.[7]
Product "Oils Out" The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.Reheat the mixture to dissolve the oil, add more of the "good" solvent (methanol), and cool again. Ensure slow cooling.
Product is still colored Decolorizing charcoal was not used or was inefficient.Repeat the recrystallization, ensuring the use of fresh activated charcoal and a sufficient boiling period.[7]
No crystals form Solution is not saturated; crystallization is slow to initiate.Boil off some solvent to increase concentration. Try scratching the inside of the flask with a glass rod at the liquid's surface or add a seed crystal from a previous batch.
Column Chromatography

When recrystallization fails to remove persistent impurities, or when very high purity is required, column chromatography is the method of choice. However, purifying amines on standard silica gel presents a unique challenge.

Question: My amine streaks badly on a silica TLC plate and gives poor separation during column chromatography. Why does this happen and how can I fix it?

Answer: This is a classic problem caused by the interaction between the basic amine groups and the acidic silanol groups (Si-OH) on the surface of the silica gel.[11][12] This strong interaction leads to irreversible adsorption, tailing (streaking), and poor recovery.

There are two effective solutions: modifying the mobile phase or using a different stationary phase.

Chromatography_Solution cluster_problem The Problem: Acid-Base Interaction cluster_solution The Solutions Amine Basic Amine (R-NH2) Interaction Strong Adsorption (Tailing / Poor Recovery) Amine->Interaction Silica Acidic Silica (Si-OH) Silica->Interaction SolA A: Mobile Phase Modifier (e.g., 1% Triethylamine) Interaction->SolA Competes for acidic sites SolB B: Amine-Functionalized Silica Interaction->SolB Masks acidic sites

Caption: Overcoming amine purification challenges on silica gel.

Protocol A: Column Chromatography with a Mobile Phase Modifier

  • Solvent System Selection: Develop a solvent system using TLC. A good starting point is a mixture of Hexanes and Ethyl Acetate. Add ~1% triethylamine (TEA) or ammonium hydroxide to the solvent mixture to act as a competing base.[11] This will "neutralize" the acidic sites on the silica, allowing the amine to elute properly.

  • Column Packing: Pack a column with silica gel using your chosen Hexane/Ethyl Acetate/TEA mobile phase. Never use a dry pack method with silica.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of the mobile phase or a strong solvent like dichloromethane (DCM). If solubility is an issue, perform "dry loading": dissolve the crude product in a solvent, add a small amount of silica gel, evaporate the solvent to get a dry powder, and load this powder onto the top of the column.[13]

  • Elution & Fraction Collection: Run the column, gradually increasing the polarity of the mobile phase if necessary (gradient elution). Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The TEA is volatile and will co-evaporate.

Protocol B: Using Amine-Functionalized Silica

For routine purification of amines, using a pre-packed amine-functionalized silica column can be more efficient and reproducible.[12]

  • Method Development: Develop a method on amine-functionalized TLC plates. You can often use simpler, non-basic solvent systems like Hexane/Ethyl Acetate.[12]

  • Purification: Equilibrate the column with your chosen mobile phase. Load the sample and run the column as you would a standard silica column. The amine-functionalized surface prevents the strong acid-base interactions, resulting in sharper peaks and better separation.[12]

Vacuum Distillation

Question: My crude product is an oil, and I suspect it contains non-volatile impurities. Is distillation a viable option?

Answer: Yes, but it must be performed under vacuum. This compound has a high atmospheric boiling point (297.7 °C), and heating it to this temperature would cause significant decomposition.[4] Vacuum distillation lowers the boiling point to a more manageable temperature, preserving the compound.[14] This method is excellent for separating the product from non-volatile impurities like catalyst residues or polymeric materials.

Protocol: Vacuum Distillation

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Use a Kugelrohr apparatus for small quantities or a short-path distillation head for larger amounts to minimize losses.

  • Inert Atmosphere: It is crucial to perform the distillation under an inert atmosphere (nitrogen or argon) to prevent oxidation of the hot amine. Flush the apparatus with the inert gas before applying vacuum.

  • Distillation: Heat the flask containing the crude oil gently using a heating mantle. Apply vacuum slowly. The product will distill at a significantly lower temperature than its atmospheric boiling point. Collect the fraction that distills over at a constant temperature and pressure.

  • Collection: Collect the purified, colorless liquid in a receiving flask, which should ideally be cooled to promote efficient condensation.

Section 3: References

  • Fisher Scientific, (2010). Safety Data Sheet for N-Methyl-1,2-benzenediamine. (Note: A representative SDS for a similar compound is used to illustrate safety principles, as a direct link for this compound was not available in the search results).

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 76547, this compound. PubChem.

  • Google Patents, (2013). US8455691B2 - Process for the purification of aromatic amines.

  • Ragan and Massey, Inc., (2015). Safety Data Sheet: Compare-N-Save® 2,4-D Amine Salt Broadleaf Weed Control. (Note: Representative SDS for an amine salt).

  • CDMS.net, (2017). 2,4-D Amine 4 Safety Data Sheet.

  • Biotage, (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.

  • Biotage, (2023). Is there an easy way to purify organic amines?.

  • Enamine, (n.d.). Safety Data Sheet. (Note: General SDS structure example).

  • Chemistry Stack Exchange, (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?.

  • Google Patents, (1985). SU1145018A1 - Method of obtaining this compound-6-sulfo acid.

  • BenchChem, (2025). Technical Support Center: Purification of Crude 2,4'-Diaminodiphenyl Sulfone.

  • MIT OpenCourseWare, (n.d.). Two-Solvent Recrystallization Guide.

  • Biotage (YouTube), (2023). Straight Answers: Best column for amine purification. (Note: A placeholder as the direct link was unavailable, but references the concept from Biotage).

  • LookChem, (n.d.). This compound Product Information.

  • Google Patents, (2013). CN103396327B - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride.

  • MIT OpenCourseWare (YouTube), (2010). Recrystallization.

  • Reddit, (2019). Recrystallization with two solvents.

  • Google Patents, (2018). CN105254510B - The synthetic method of 2,4,6-trimethyl m-phenylenediamine.

  • Patsnap, (2016). Process for purifying 2,4-diaminotoluene by recrystallization.

  • TCI Chemicals, (n.d.). 2,4,6-Trimethyl-1,3-phenylenediamine.

  • Google Patents, (1969). US3420752A - Purification of toluenediamine mixtures by vacuum distillation.

  • Organic Syntheses, (1939). o-PHENYLENEDIAMINE.

  • Google Patents, (2015). WO2015021500A1 - Process for the purification of diaminophenothiazinium compounds.

  • Google Patents, (2006). US20060217549A1 - Diamine purification method.

  • New England Biolabs, (n.d.). Troubleshooting Guide for DNA Cleanup and Plasmid Purification.

  • BenchChem, (2025). Troubleshooting guide for the purification of aminoketones.

  • QIAGEN, (n.d.). Plasmid DNA Purification Troubleshooting.

  • PubMed, (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route.

  • MDPI, (n.d.). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers.

Sources

Technical Support Center: Optimizing Yield and Purity of 2,4,6-Trimethyl-1,3-phenylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2,4,6-trimethyl-1,3-phenylenediamine (CAS 3102-70-3). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its preparation. As a versatile aromatic diamine, its unique structure is a critical building block in the synthesis of specialty polymers, dyes, and pharmaceutical precursors.[1] Achieving high yield and purity is paramount for the successful development of these advanced materials.

This document provides in-depth, field-proven insights in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your laboratory and scale-up processes.

Core Synthesis Workflow

The most common and industrially relevant synthesis route for 2,4,6-trimethyl-1,3-phenylenediamine involves a two-step process starting from mesitylene.[2][3] This pathway is favored for its shorter route and potential for high yield and purity compared to older methods involving bromination.[3]

Synthesis_Workflow Mesitylene Mesitylene Dinitro 2,4,6-Trimethyl- 1,3-dinitrobenzene Mesitylene->Dinitro Nitration (H₂SO₄/HNO₃) Diamine 2,4,6-Trimethyl- 1,3-phenylenediamine Dinitro->Diamine Catalytic Hydrogenation (e.g., Ni Catalyst, H₂) PurifiedDiamine High-Purity Product (>99.5%) Diamine->PurifiedDiamine Purification (e.g., Crystallization) Troubleshooting_Hydrogenation Start Incomplete Hydrogenation (Nitro Groups Remain) Q_Catalyst Is the catalyst active and properly loaded? Start->Q_Catalyst Q_Pressure Is the H₂ pressure sufficient and constant? Q_Catalyst->Q_Pressure Yes A_Catalyst Solution: Use fresh/activated catalyst. Verify loading. Q_Catalyst->A_Catalyst No Q_Temp Is the reaction temperature optimal? Q_Pressure->Q_Temp Yes A_Pressure Solution: Increase H₂ pressure within safe limits. Q_Pressure->A_Pressure No Q_Mixing Is agitation vigorous enough? Q_Temp->Q_Mixing Yes A_Temp Solution: Increase temperature to recommended range (e.g., 65-95°C). Q_Temp->A_Temp No A_Mixing Solution: Increase stirring speed to improve mass transfer. Q_Mixing->A_Mixing No

Caption: Decision workflow for troubleshooting incomplete hydrogenation.

Step 3: Purification and Handling

Question: My final product is discolored (yellow, brown, or dark grey) even after purification. What causes this and how can I get a white/colorless product?

Answer: Aromatic diamines are notoriously susceptible to air oxidation, which produces highly colored quinone-imine type impurities. [4][5]The discoloration is a sign of product degradation.

  • Work Under Inert Atmosphere: From the moment the hydrogenation is complete, handle the product under an inert atmosphere (Nitrogen or Argon) whenever possible. This includes filtration, solvent removal, and packaging. [1]2. Use of Antioxidants/Reducing Agents: During workup and purification, small amounts of a reducing agent like sodium hydrosulfite (sodium dithionite) can be added to the aqueous solution to prevent oxidation and decolorize the solution before crystallization. [6]3. Recrystallization Solvent Choice: The choice of solvent for recrystallization is critical. Solvents like methanol, ethanol, or n-butanol have been reported. [2][7]For m-phenylenediamine, a related compound, dissolving in a minimum amount of a polar solvent (like ethanol) followed by the addition of a less polar solvent (like diethyl ether) until turbidity appears can yield high-purity crystals upon cooling. [7]4. Storage: The purified product should be stored in a dark container, under an inert atmosphere, and at reduced temperatures (2-8°C) to maintain its purity and color. [1]

Frequently Asked Questions (FAQs)

Q1: What is the typical yield and purity I can expect from this synthesis route? A patent for this process reports achieving a final product purity of 99.5-99.7% with an overall yield of around 94%. [2][3]These results are achievable with careful optimization of the reaction and purification steps.

Q2: What are the primary safety concerns for this synthesis? The synthesis involves hazardous materials and reactions.

  • Nitration: The use of concentrated nitric and sulfuric acids requires extreme caution. The reaction is highly exothermic. Work in a well-ventilated fume hood and use appropriate personal protective equipment (acid-resistant gloves, apron, face shield).

  • Hydrogenation: This step involves flammable solvents (e.g., methanol) and flammable hydrogen gas under pressure. Use intrinsically safe equipment in a properly rated area. Ensure the reactor is properly purged of air to avoid creating an explosive mixture. [2]* Product Handling: The final diamine product is harmful if swallowed, inhaled, or absorbed through the skin. [8][9]Always consult the Safety Data Sheet (SDS) before handling.

Q3: Which analytical techniques are best for monitoring the reaction and final product purity?

  • Reaction Monitoring: Gas Chromatography (GC) is an excellent technique for monitoring the disappearance of starting material and the appearance of intermediates and products in both the nitration and hydrogenation steps.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) and GC are standard methods for determining the final purity of the diamine. [10]* Structural Confirmation: ¹H NMR and ¹³C NMR spectroscopy can confirm the structure of the intermediates and the final product. [11]Mass Spectrometry (MS) will confirm the molecular weight. [12]

Data Summary: Reaction Parameters

The following table summarizes reaction conditions from various examples in the patent literature for the synthesis of 2,4,6-trimethyl-1,3-phenylenediamine.

ParameterStep 1: NitrationStep 2: HydrogenationReference
Starting Material Mesitylene2,4,6-Trimethyl-1,3-dinitrobenzene[2]
Reagents H₂SO₄/HNO₃ (80.4:19.6 wt ratio)H₂, Ni Catalyst[3]
Solvent None (neat)Methanol[2][3]
Temperature 55°C (addition), then 95°C (hold)60-80°C[3]
Pressure Atmospheric1-4 MPa[3]
Reaction Time ~1 hour total~1-2 hours[3]
Reported Yield Not specified94.7%[3]
Reported Purity Not specified99.7%[3]

Experimental Protocols

Protocol 1: Nitration of Mesitylene

This protocol is adapted from patent literature and should be performed with all necessary safety precautions. [2][3]

  • To a suitable reactor equipped with cooling, a mechanical stirrer, and a dropping funnel, add 114 kg of mesitylene.

  • Prepare the nitrating mixture by carefully mixing sulfuric acid and nitric acid (e.g., 80.4:19.6 weight ratio).

  • Begin stirring the mesitylene and slowly add the 700 kg of nitrating mixture via the dropping funnel, maintaining the internal temperature at 55°C using the cooling system.

  • After the addition is complete, maintain the reaction at 55°C for 30 minutes.

  • Increase the temperature to 95°C and hold for an additional 30 minutes to ensure dinitration is complete.

  • Stop heating and stirring, and allow the layers to separate.

  • Separate the lower spent acid layer. The spent acid can potentially be used for subsequent nitration reactions.

  • Wash the upper organic layer with 500 kg of water containing 2 kg of sodium hydroxide (sheet alkali) by stirring for 1 hour, then allow to separate.

  • Perform a final wash with 500 kg of water to yield the crude 2,4,6-trimethyl-1,3-dinitrobenzene.

Protocol 2: Catalytic Hydrogenation of 2,4,6-trimethyl-1,3-dinitrobenzene

This protocol is adapted from patent literature and must be performed in a suitable high-pressure reactor. [2][3]

  • Charge a high-pressure autoclave with the crude dinitro-intermediate from the previous step, 10 kg of Ni catalyst, and 320 kg of methanol.

  • Seal the reactor and purge the system first with nitrogen gas and then with hydrogen gas to remove all air.

  • Begin stirring and heat the mixture to 60-65°C.

  • Pressurize the reactor with hydrogen to the target pressure (e.g., 2-4 MPa).

  • Maintain the reaction at a temperature of 80-95°C. The reaction is exothermic and may require cooling.

  • Monitor hydrogen uptake. Once uptake ceases, maintain the conditions for an additional 1-1.2 hours to ensure the reaction is complete.

  • Cool the reactor, vent the excess hydrogen pressure, and purge with nitrogen.

  • Discharge the reaction mixture and filter to remove the catalyst.

  • Remove the methanol solvent under reduced pressure (distillation).

  • Cool the resulting crude product to induce crystallization.

  • Filter the solid product and dry under vacuum to obtain 2,4,6-trimethyl-1,3-phenylenediamine.

References

  • Specialty Chemical Synthesis: The Value of 2,4,6-Trimethyl-1,3-Phenylenediamine. (n.d.). Sageview. Retrieved from [Link]

  • US20060217549A1 - Diamine purification method - Google Patents. (n.d.).
  • CN105461567A - Synthesis method of 2,4,6-trimethyl-m-phenylenediamine - Google Patents. (n.d.).
  • WO/2020/179817 PURIFICATION METHOD FOR DIAMINE COMPOUND, NEUTRAL SALT OF DIAMINE COMPOUND, DIAMINE, AND POLYIMIDE - WIPO Patentscope. (n.d.). Retrieved from [Link]

  • US3418373A - Preparation of aromatic diamine mixtures - Google Patents. (n.d.).
  • 2,4,6-Trimethyl-1,3-phenylenediamine - NIST WebBook. (n.d.). Retrieved from [Link]

  • EP2028176A1 - Method for purifying aromatic amines - Google Patents. (n.d.).
  • CN105254510B - The synthetic method of 2,4,6-trimethyl m-phenylenediamine - Google Patents. (n.d.).
  • How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method? (2018). ResearchGate. Retrieved from [Link]

  • CN107400058A - The synthetic method of 2,4,6- trimethylbenzene -1,3,5- triamines and N, N, N- trisacylated products - Google Patents. (n.d.).
  • 2,4,6-Trimethylaniline - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis of 2,4,6-trimethylaniline hydrochloride - PrepChem.com. (n.d.). Retrieved from [Link]

  • 2,4,6-Trimethyl-1,3-phenylenediamine One Chongqing Chemdad Co., Ltd. (n.d.). Retrieved from [Link]

  • CN1800143A - 2,4,6-trimethylaniline synthesis method - Google Patents. (n.d.).
  • Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly - PMC - NIH. (n.d.). Retrieved from [Link]

  • o-PHENYLENEDIAMINE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • 1,3-Dinitrobenzene - Wikipedia. (n.d.). Retrieved from [Link]

  • A Versatile Synthesis of 1,3,5-Triamino-2,4,6-Trinitrobenzene (TATB) - OSTI.GOV. (2006). Retrieved from [Link]

  • P-Phenylenediamine - Campaign for Safe Cosmetics. (n.d.). Retrieved from [Link]

  • p-Phenylenediamine | EPA. (n.d.). Retrieved from [Link]

  • Selective Hydrogenation of m-Dinitrobenzene to m-Nitroaniline over Ru-SnOx/Al2O3 Catalyst - MDPI. (n.d.). Retrieved from [Link]

  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC - NIH. (2020). Retrieved from [Link]

  • United States Patent Office. (n.d.). Retrieved from [Link]

  • Optimization of the reaction conditions. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Optimization of reaction conditions | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

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Technical Support Center: Polymerization of 2,4-Diaminomesitylene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the polymerization of 2,4-Diaminomesitylene. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this sterically hindered yet valuable monomer. This guide provides in-depth, experience-based solutions and protocols to help you achieve successful polymerization outcomes.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a challenging monomer for polymerization?

A: The primary challenge stems from its molecular structure. This compound, also known as 2,4,6-trimethyl-1,3-phenylenediamine, has three methyl groups on the aromatic ring. Two of these methyl groups are ortho to the amine functionalities. This significant steric hindrance can impede the approach of co-monomers (like diacid chlorides) to the amine groups, slowing down the reaction rate and often leading to polymers with lower molecular weights than analogous systems with less hindered diamines.[1]

Q2: What are the most common types of polymerization reactions used for this compound?

A: The most prevalent method is condensation polymerization, specifically to form aromatic polyamides (aramids). This is typically achieved through a low-temperature solution polycondensation reaction between the diamine and an aromatic diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride).[2] Other methods, like enzymatic polymerization or direct polycondensation using phosphorylation techniques, are also explored for polyamide synthesis but are less common for this specific monomer.[3][4][5]

Q3: Why is my final aramid polymer based on this compound insoluble in common organic solvents?

A: Poor solubility is a hallmark of many wholly aromatic polyamides. This arises from two main factors:

  • Chain Stiffness: The rigid aromatic backbone leads to stiff, rod-like polymer chains.

  • Strong Intermolecular Forces: Extensive hydrogen bonding between the amide linkages on adjacent chains promotes tight packing and high crystallinity.

While the methyl groups on this compound can disrupt some chain packing compared to a completely linear diamine, the resulting polymers often still exhibit limited solubility in solvents other than highly polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc), often requiring the addition of salts like LiCl or CaCl₂ to enhance solubility during and after synthesis.[6][7]

Q4: My polymer solution is turning dark brown/black during the reaction. What is causing this discoloration?

A: This is a classic sign of oxidation. Aromatic diamines are susceptible to oxidation, which forms colored quinone-imine structures within the polymer backbone.[8][9] This process is accelerated by the presence of atmospheric oxygen, heat, and trace metal impurities. Maintaining a strictly inert atmosphere (e.g., dry nitrogen or argon) throughout the entire process is critical to prevent this side reaction.

Troubleshooting Guide

This section addresses specific experimental problems with their probable causes and validated solutions.

Problem 1: Low Polymer Molecular Weight or Low Yield

You've completed the polymerization, but characterization (e.g., via Gel Permeation Chromatography or intrinsic viscosity) reveals a low degree of polymerization.

Probable Cause Underlying Reason & Explanation Recommended Solution
Monomer Impurity Purity of the diamine and diacid chloride is paramount. Trace impurities, especially monofunctional compounds or moisture, act as chain terminators, preventing the growth of long polymer chains. Water will readily react with the highly reactive acid chloride, consuming it in a non-productive side reaction.Purify Monomers: this compound should be purified, for example, by recrystallization from a suitable solvent (e.g., hexane or ethanol/water mixture) or sublimation. The diacid chloride should be freshly distilled or recrystallized before use. Verify purity via NMR and melting point analysis.[10]
Stoichiometric Imbalance Condensation polymerization requires a precise 1:1 molar ratio of the two monomers. Even a small deviation means that one type of functional group will be in excess at the end of the reaction, limiting the final molecular weight.Precise Measurement: Use a high-precision analytical balance (at least 4 decimal places). Account for the purity of your monomers when calculating molar quantities. For small-scale reactions, consider preparing stock solutions in a dry, inert solvent to allow for more accurate additions.
Side Reactions As mentioned in the FAQ, oxidation of the amine groups can occur. Another potential side reaction is the attack of the living polymer chain on functional groups of other molecules, which can terminate the chain growth.[11]Inert Atmosphere & Scavengers: Ensure the entire reaction setup is thoroughly dried and purged with an inert gas (Nitrogen or Argon). Use Schlenk line techniques for optimal results.[12] Degassing solvents prior to use by sparging with inert gas is also crucial.
Insufficient Reaction Time/Temp The steric hindrance of this compound means that polymerization may proceed slower than with other diamines. The reaction may not have reached completion.Optimize Reaction Conditions: Monitor the reaction progress by taking aliquots and measuring the solution viscosity. An increase in viscosity indicates polymer chain growth. Consider extending the reaction time (e.g., from 3 hours to 6 or 12 hours) or moderately increasing the temperature if the system allows without causing degradation.

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// Edges Problem -> {Impurity, Stoichiometry, SideReaction} [label="Probable\nCauses"]; Impurity -> Sol_Purify [label="Leads to"]; Stoichiometry -> Sol_Measure [label="Leads to"]; SideReaction -> Sol_Inert [label="Leads to"]; }

Caption: Diagnostic workflow for addressing low molecular weight polymers.

Problem 2: Polymer Precipitates During Reaction

The polymer becomes insoluble and crashes out of the reaction solution before high molecular weight is achieved.

Probable Cause Underlying Reason & Explanation Recommended Solution
Poor Polymer Solubility As the polymer chains grow, their solubility in the reaction solvent decreases due to increasing chain stiffness and intermolecular hydrogen bonding. This is a very common issue with aramids.[3]Add Solubilizing Salts: Incorporate inorganic salts like Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂) into the reaction solvent (typically NMP or DMAc) at a concentration of 2-5% (w/v). These salts interact with the amide linkages, disrupting the hydrogen bonds and keeping the polymer in solution.[6]
Solvent Quality The solvent may not be polar enough or may contain impurities (like water) that reduce its solvating power for the growing polymer.Use High-Purity Aprotic Polar Solvents: Ensure you are using anhydrous, high-purity NMP or DMAc. These solvents are excellent for dissolving polyamides.[7] Avoid less polar solvents like THF or Toluene, in which these polymers are typically insoluble.[6]
Cross-linking Reactions Unwanted side reactions, potentially from impurities in the diacid chloride (e.g., trimesoyl chloride), can lead to the formation of a cross-linked, insoluble network.Ensure Monomer Purity: This again highlights the critical need for pure monomers. Use freshly purified diacid chloride to minimize the presence of trifunctional impurities that can cause cross-linking.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot ethanol (~80 °C).

  • Decolorization: If the solution is colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities.

  • Crystallization: Slowly add deionized water to the hot filtrate until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation & Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold water, and then dry them thoroughly under vacuum at 50-60 °C.

  • Validation: Confirm the purity by measuring the melting point and acquiring an NMR spectrum.

Protocol 2: Low-Temperature Solution Polycondensation

This protocol describes a representative synthesis of an aramid from this compound and Terephthaloyl Chloride.

Polycondensation_Workflow Setup 1. Reaction Setup (Dry Glassware, N2 Atmosphere) ChargeDiamine 2. Charge Diamine & Solvent (this compound, NMP, LiCl) Setup->ChargeDiamine Dissolve 3. Dissolve Monomer (Stir until clear) ChargeDiamine->Dissolve Cool 4. Cool to 0 °C (Ice Bath) Dissolve->Cool AddDiacid 5. Add Diacid Chloride (Portion-wise, maintain temp) Cool->AddDiacid React 6. Polymerize (Stir at 0 °C, then RT for 3-6h) AddDiacid->React Precipitate 7. Isolate Polymer (Pour into Methanol) React->Precipitate WashDry 8. Wash & Dry (Wash with H2O & Methanol, Dry under Vacuum) Precipitate->WashDry

Caption: Step-by-step workflow for aramid synthesis.

  • Preparation: Under a dry nitrogen atmosphere, equip a flame-dried three-neck flask with a mechanical stirrer and a nitrogen inlet/outlet.

  • Charge Monomer: Add anhydrous N-Methyl-2-pyrrolidone (NMP) and 5% (w/v) anhydrous LiCl to the flask. Stir until the LiCl is fully dissolved. Add a precisely weighed amount of purified this compound (1.00 equivalent). Stir at room temperature until the diamine is completely dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Add Co-Monomer: Slowly add a precisely weighed stoichiometric amount (1.00 equivalent) of solid terephthaloyl chloride in small portions over 30 minutes, ensuring the temperature does not rise above 5 °C.

  • Polymerization: Continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-6 hours. A significant increase in viscosity should be observed.

  • Precipitation: Slowly pour the viscous polymer solution into a large beaker of rapidly stirring methanol. A fibrous white or off-white polymer will precipitate.

  • Washing: Collect the polymer by filtration. To remove residual solvent and LiCl, thoroughly wash the polymer by blending it with deionized water, filtering, and then blending with methanol and filtering again. Repeat this wash cycle 2-3 times.

  • Drying: Dry the final polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

References

  • Hsiao, S. H., & Lin, S. Y. (2021). Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films. MDPI. [Link]

  • Guan, Z., & Zhu, J. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. National Institutes of Health. [Link]

  • Song, W., et al. (2024). Novel Bis(4-aminophenoxy) Benzene-Based Aramid Copolymers with Enhanced Solution Processability. ResearchGate. [Link]

  • Wadgaonkar, P. P. (2001). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory, India. [Link]

  • National Polymer. (n.d.). Key Challenges Faced in Polymerization Development. National Polymer. [Link]

  • Jiang, Z., et al. (2016). Enzymatic Synthesis of Biobased Polyesters and Polyamides. PubMed Central. [Link]

  • Espeso, M., et al. (2001). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry. [Link]

  • Rusu, M., & Rusu, D. (2009). Aramids. RE-TIC Sicherheitskleidung. [Link]

  • Shockravi, A., et al. (2013). Synthesis and Properties of Novel Fluorinated Polyamides Based on Noncoplanar Sulfoxide Containing Aromatic Bis(ether amine). ResearchGate. [Link]

  • Various Authors. (2023). Some advices for purifying a polymer? ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Sydlik, S. (2018). Polymer Purification. YouTube. [Link]

  • Grygorcewicz, B., et al. (2022). Automated Parallel Dialysis for Purification of Polymers. PubMed Central. [Link]

  • Siano, D., et al. (2006). Diamine purification method.
  • Rychter, P., & Ryszkowska, J. (2023). Polymer materials—challenges and hope. Frontiers in Materials. [Link]

  • Asua, J. M. (2014). Challenges for industrialization of miniemulsion polymerization. Progress in Polymer Science. [Link]

  • U.S. Department of Commerce. (1966). Purification of Organic Materials and Study of Polymers Therefrom. Defense Technical Information Center. [Link]

  • Durgaryan, A. H., et al. (2014). Oxidative polymerization of p-phenylenediamine. ResearchGate. [Link]

  • Guesmi, A., et al. (2018). Oxidation of o-phenylenediamine to 2,3-diaminophenazine in the presence of cubic ferrites MFe2O4. SciSpace. [Link]

  • Li, W., et al. (2019). Microstructural Changes of Aramid Fiber Due to Reaction with Toluene 2,4-diisocyanate under Tension in scCO2. MDPI. [Link]

  • Wang, Y., et al. (2018). Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt). MDPI. [Link]

  • Zhang, X., et al. (2008). Formation of 2,3-diaminophenazines and their self-assembly into nanobelts in aqueous medium. ResearchGate. [Link]

Sources

Technical Support Center: Monitoring 2,4-Diaminomesitylene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical monitoring of reactions involving 2,4-Diaminomesitylene (2,4,6-Trimethyl-1,3-benzenediamine). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block and require robust analytical methods to ensure reaction efficiency, purity, and safety. As a key intermediate in the synthesis of polymers and azo dyes, precise monitoring of its consumption and product formation is paramount.[1]

This document moves beyond simple protocols to explain the why behind analytical choices, providing troubleshooting guides and FAQs to address the specific challenges encountered when working with this primary aromatic amine.

Section 1: Choosing Your Analytical Weapon: A Strategic Overview

The choice of analytical technique is dictated by the specific information you need. Are you tracking real-time kinetics, quantifying trace impurities, or simply confirming reaction completion? Each scenario calls for a different approach.

  • High-Performance Liquid Chromatography (HPLC): The workhorse for routine monitoring. It offers excellent quantitation for starting materials, products, and non-volatile impurities.

  • Gas Chromatography (GC): A powerful tool, especially when coupled with mass spectrometry (GC/MS). However, due to the polarity and low volatility of this compound, derivatization is often necessary to achieve good peak shape and prevent analyte loss.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Unparalleled for in-situ reaction monitoring. It provides real-time, quantitative data on multiple species simultaneously without the need for sampling and quenching, offering deep mechanistic insights.[4][5]

  • In-situ Fourier-Transform Infrared (FTIR) Spectroscopy: An excellent process analytical technology (PAT) tool for tracking the disappearance and appearance of specific functional groups in real-time, which is particularly useful for hazardous or unstable intermediates like diazonium salts.[6]

G start What is the analytical goal? q_realtime Need real-time kinetics or mechanistic insight? start->q_realtime q_quant Need routine quantitative analysis of final mixture? start->q_quant q_realtime->q_quant No insitu In-situ NMR or FTIR q_realtime->insitu Yes q_volatile Are impurities volatile or thermally stable? q_quant->q_volatile Consider Impurities hplc HPLC-UV/MS q_quant->hplc Primary Choice q_volatile->hplc No gc GC-MS (with derivatization) q_volatile->gc Yes

Caption: Decision workflow for selecting an analytical technique.

Section 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is the most common technique for monitoring these reactions. However, the basic amine functional groups of this compound present a classic chromatographic challenge: peak tailing.

Q1: My peak for this compound is showing severe tailing and poor symmetry. What is causing this and how can I fix it?

A: This is the most frequent issue encountered with aromatic amines and is almost always caused by secondary interactions between the basic amine groups and acidic silanol (Si-OH) groups on the surface of standard silica-based C18 columns.[7] These interactions create an alternative retention mechanism, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.

Here is a systematic approach to eliminate this problem:

  • Adjust Mobile Phase pH: The most effective solution is to control the ionization state of both your analyte and the silanol groups.

    • The Science: By lowering the mobile phase pH to < 3, the amine groups on your analyte (pKa ≈ 5.0) will be fully protonated (R-NH3+), and the silanol groups on the silica will be non-ionized (Si-OH).[1] This eliminates the unwanted ionic interaction.

    • Action: Use a buffer like 0.1% formic acid or trifluoroacetic acid (TFA) in the aqueous portion of your mobile phase to maintain a low and stable pH.

  • Use a Base-Deactivated Column: Modern columns are often "end-capped" or use high-purity silica to minimize the number of accessible silanol groups.

    • Action: If pH adjustment is not enough, switch to a column specifically designed for basic compounds. Look for columns marketed as "base-deactivated" or those with an embedded polar group.

  • Add a Competitive Base: If you cannot adjust the pH, adding a small amount of a "sacrificial" amine to the mobile phase can mask the active silanol sites.

    • Action: Add 0.1-0.5% triethylamine (TEA) to your mobile phase. The TEA will preferentially interact with the silanol groups, preventing your analyte from doing so. Be aware that TEA can shorten column lifetime and may suppress MS signal if using LC-MS.

G cluster_solutions Troubleshooting Steps start Peak Tailing Observed for This compound cause Cause Secondary interaction of basic amine with acidic silanol groups on column start->cause ph ph cause->ph column Step 2: Change Column Use a modern, base-deactivated or end-capped C18 column. ph->column If tailing persists end Symmetrical Peak Achieved ph->end If resolved additive Step 3: Add Competitive Base Add 0.1% Triethylamine (TEA) to the mobile phase to mask active sites. column->additive If tailing persists column->end If resolved additive->end

Caption: Troubleshooting workflow for HPLC peak tailing of aromatic amines.
Q2: My retention times are drifting between injections. How can I stabilize my method?

A: Retention time instability points to a lack of equilibrium in your system.

  • Insufficient Column Equilibration: This is the most common cause. When changing mobile phase composition (e.g., at the start of a run or after a gradient), the column requires time to fully equilibrate.

    • Action: Ensure you are flushing the column with at least 10-20 column volumes of the initial mobile phase before your first injection.[8]

  • Mobile Phase Composition: If you are mixing solvents online, faulty proportioning valves in your pump can cause inconsistent mobile phase delivery.

    • Action: Prepare your mobile phase "pre-mixed" in a single bottle to rule out pump issues. If the problem disappears, your pump's mixer or proportioning valves may need service.[9]

  • Temperature Fluctuations: Column temperature significantly affects retention time.

    • Action: Use a column oven and ensure it is set to a stable temperature (e.g., 30-40 °C).

Section 3: Gas Chromatography (GC) Troubleshooting

GC offers high resolution, but direct analysis of this compound is challenging.

Q1: I'm injecting my sample, but I see no peak or a very broad, tailing peak for the diamine.

A: This is expected behavior for polar, active compounds like primary amines in GC. The issue stems from two properties:

  • Low Volatility: The amine groups can form hydrogen bonds, reducing the compound's volatility and preventing efficient transfer into the gas phase.

  • Adsorption: The active N-H groups will strongly adsorb to any active sites in the GC flow path (injector liner, column stationary phase), leading to poor peak shape and even complete loss of the analyte at low concentrations.[2][3][10]

The solution is chemical derivatization. By replacing the active hydrogens on the amine groups with less polar, non-bonding groups, you increase volatility and eliminate adsorptive interactions.[11]

Q2: What is the best derivatization protocol for this compound for GC analysis?

A: Acylation is a rapid, robust, and effective method. Using trifluoroacetic anhydride (TFAA) creates a stable, volatile derivative that is also highly sensitive for detection by an Electron Capture Detector (ECD) if available.

Technique Reagent Advantages Considerations
Acylation Trifluoroacetic Anhydride (TFAA)Fast reaction, stable derivative, enhances ECD sensitivity.[2]Reagent is corrosive and moisture-sensitive.
Silylation BSTFA, MSTFAProduces highly volatile derivatives.Derivatives can be moisture-sensitive; reagent is also moisture-sensitive.[2]

Experimental Protocol: Acylation of this compound with TFAA

  • Sample Preparation: Take an aliquot of the quenched reaction mixture containing an estimated 0.1-1 mg of the amine. If in an aqueous solvent, extract first into an organic solvent like ethyl acetate and dry the organic layer with sodium sulfate. Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 200 µL of an anhydrous aprotic solvent (e.g., ethyl acetate or acetonitrile) to dissolve the residue. Add 100 µL of Trifluoroacetic Anhydride (TFAA).[2]

  • Reaction: Tightly cap the vial (use a PTFE-lined cap). Heat the vial at 60-70°C for 20 minutes in a heating block.

  • Analysis: Allow the vial to cool to room temperature. Inject 1 µL of the derivatized sample directly into the GC-MS or GC-FID system.

Section 4: NMR Spectroscopy for Real-Time Reaction Monitoring

NMR provides a window directly into your reaction flask, allowing for non-invasive, quantitative monitoring of kinetics.

Q1: How do I set up a quantitative NMR experiment to monitor my reaction kinetics?

A: The key is to acquire a series of 1D spectra over time and use the signal integrals to determine the concentration of reactants and products.

  • Choose a Non-Overlapping Peak: Identify a signal for the starting material (this compound) and a signal for the product that are well-resolved and do not overlap with other signals.

  • Use an Internal Standard (Optional but Recommended): Add a known amount of an inert internal standard (e.g., mesitylene, 1,4-dioxane) that has a signal in a clear region of the spectrum. This allows for the calculation of absolute concentrations.

  • Set the Recycle Delay (d1) Correctly: This is critical for quantitation. The recycle delay (d1) plus the acquisition time (at) should be at least 5 times the longest T1 relaxation time of the peaks you are integrating.[12] This ensures all signals are fully relaxed before the next scan, making the integrals directly proportional to molar concentration.

  • Acquire Data: Set up an arrayed experiment to automatically acquire a spectrum at set time intervals (e.g., every 5 minutes).[5]

  • Process Data: Integrate the chosen peaks for the starting material, product, and internal standard in each spectrum. The conversion can be calculated from the relative integral values.

Q2: My reaction involves forming an unstable diazonium salt. Can I see it with NMR?

A: Yes, but it requires careful setup. Diazonium salts are transient intermediates.[13] While they can be observed by NMR, the focus of monitoring is often on the consumption of the starting amine and the formation of the final product.[6] However, in-situ monitoring is the perfect tool for this. By running the reaction in the NMR tube at low temperature, you may be able to observe the signals of the diazonium intermediate and track its formation and subsequent consumption in real-time, providing invaluable mechanistic data.[14]

Section 5: General FAQs

Q: What is the best way to quench a this compound reaction before offline analysis?

A: The goal of quenching is to instantly stop the reaction to ensure the analytical sample accurately represents the reaction at that time point. The ideal quenching method depends on the reaction chemistry.

  • For Diazotization Reactions: These are typically run at low temperatures. Quenching can be achieved by adding a scavenger compound that rapidly reacts with any remaining diazonium salt or by quickly neutralizing the acid catalyst with a cold base.

  • For Other Reactions (e.g., Amide Couplings): A common method is to rapidly cool the reaction mixture in an ice bath and dilute it with a cold solvent in which the components are soluble. This effectively stops the reaction by lowering the temperature and concentration.

Q: My reaction is complete, but the product is a complex mixture. Which technique is best for identifying unknown byproducts?

A: This is a perfect application for LC-MS or GC-MS (after derivatization). Mass spectrometry provides the molecular weight of the byproducts. Fragmentation patterns (especially in GC-MS) can provide structural clues to help in their identification. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, greatly simplifying the identification process.

References

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines.
  • Technical Support Center: Troubleshooting HPLC Peak Tailing for Arom
  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.
  • Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.Semantic Scholar.
  • Peak Tailing In Chromatography: Troubleshooting Basics.GMP Insiders.
  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil.Thermo Fisher Scientific.
  • Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).Taylor & Francis Online.
  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
  • In Situ FTIR Spectroscopic Monitoring of the Formation of the Arene Diazonium Salts and Its Applications to the Heck–Matsuda Reaction.
  • HPLC Troubleshooting Guide.
  • HPLC Troubleshooting Guide.Sigma-Aldrich.
  • HPLC Troubleshooting Guide.SCION Instruments.
  • Derivatiz
  • Derivatization Techniques for GC Analysis of Primary Amines: Applic
  • Gas chromatography of amines as various derivatives.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.McMaster University.
  • Reaction Monitoring.Magritek.
  • Kinetics / reaction monitoring.
  • Amines Analysis by Packed Column GC.LabRulez GCMS.
  • Kinetics / reaction monitoring.IMSERC.
  • This compound.LookChem.
  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.Drawell.
  • NMR Reaction Monitoring Robust to Spectral Distortions.
  • Seven Essential Steps for In Situ Reaction Monitoring.Spectroscopy Online.
  • In situ Diazonium Salt Formation and Photochemical Aryl‐Aryl Coupling in Continuous Flow Monitored by Inline NMR Spectroscopy.
  • Problems with low level amines by GC-FID.
  • NMR reaction monitoring in flow synthesis.Beilstein Journal of Organic Chemistry.
  • Diazotis

Sources

preventing oxidation of 2,4,6-trimethyl-1,3-phenylenediamine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4,6-trimethyl-1,3-phenylenediamine. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing oxidation of this air-sensitive compound during storage and use. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experiments.

The Challenge: Oxidation of Aromatic Amines

2,4,6-Trimethyl-1,3-phenylenediamine, like many aromatic amines, is susceptible to oxidation when exposed to atmospheric oxygen. This degradation can significantly impact its chemical properties and render it unsuitable for sensitive applications, such as polymer synthesis and pharmaceutical development. The oxidation process is often initiated by the abstraction of a hydrogen atom from one of the amine groups, leading to the formation of radical species that can then undergo further reactions to form a complex mixture of colored impurities.

Troubleshooting Guide: Identifying and Resolving Oxidation

This section provides a systematic approach to identifying and mitigating oxidation of your 2,4,6-trimethyl-1,3-phenylenediamine.

Visual Inspection
  • Question: My once white/light yellow powder of 2,4,6-trimethyl-1,3-phenylenediamine has turned brown/dark orange. Is it still usable?

  • Answer: A distinct color change from its typical white to light yellow/orange appearance to a darker brown or orange hue is a primary visual indicator of oxidation. While the extent of degradation cannot be determined by color alone, it is a strong warning sign. For applications sensitive to purity, such as polymerization or pharmaceutical synthesis, it is highly recommended to either purify the material or use a fresh, unoxidized batch. Using oxidized material can lead to inconsistent reaction outcomes, lower yields, and compromised properties of the final product.

Analytical Assessment
  • Question: How can I analytically confirm if my 2,4,6-trimethyl-1,3-phenylenediamine has oxidized?

  • Answer: Several analytical techniques can be employed to assess the purity of your compound:

    • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC (RP-HPLC) method is ideal for separating the non-polar parent compound from its more polar oxidized impurities. You will typically observe the appearance of new, earlier-eluting peaks corresponding to the degradation products.

    • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify volatile and semi-volatile degradation products. The mass spectra of these impurities may show evidence of oxygen incorporation (e.g., M+16 peaks) or dimerization.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for detecting impurities. The ¹H NMR spectrum of pure 2,4,6-trimethyl-1,3-phenylenediamine has characteristic peaks for the aromatic and methyl protons.[1] Oxidation can lead to the appearance of new signals, broadening of existing peaks, or changes in integration values.

Impact on Applications
  • Question: What are the consequences of using oxidized 2,4,6-trimethyl-1,3-phenylenediamine in my polymerization reaction?

  • Answer: The purity of monomers is critical in polymerization.[2] Using oxidized 2,4,6-trimethyl-1,3-phenylenediamine can have several detrimental effects:

    • Inhibition or Retardation of Polymerization: Oxidized species can act as radical scavengers, interfering with the polymerization mechanism and leading to lower molecular weight polymers or complete inhibition of the reaction.[3]

    • Altered Polymer Properties: The incorporation of oxidized units into the polymer chain can disrupt the regular polymer structure, leading to changes in mechanical, thermal, and electronic properties.[4]

    • Discoloration of the Final Polymer: The colored impurities in the oxidized monomer can be incorporated into the polymer, resulting in an undesirable color in the final product.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism behind the oxidation of 2,4,6-trimethyl-1,3-phenylenediamine?

A1: The oxidation of aromatic amines like 2,4,6-trimethyl-1,3-phenylenediamine generally proceeds through a free-radical mechanism. The initial step involves the abstraction of a hydrogen atom from a nitrogen atom by molecular oxygen, forming an amino radical. This radical is resonance-stabilized by the aromatic ring. These radicals can then couple to form dimers (azo or hydrazo compounds) or undergo further oxidation to form quinone-imine type structures, which are often highly colored. In the case of o-phenylenediamines, intramolecular cyclization to form phenazine-type structures is also a known degradation pathway.[5]

Q2: I don't have a glovebox. What is the best way to store my 2,4,6-trimethyl-1,3-phenylenediamine?

A2: While a glovebox provides the ideal storage environment, you can effectively store air-sensitive solids using Schlenk techniques.[6] Store the compound in a Schlenk flask under a positive pressure of an inert gas like nitrogen or argon. For long-term storage, consider sealing the flask with a greased glass stopper and wrapping the joint with Parafilm. Alternatively, the compound can be stored in a desiccator that has been purged with an inert gas.

Q3: Is nitrogen or argon better for creating an inert atmosphere for storage?

A3: Both nitrogen and argon are excellent choices for creating an inert atmosphere. The decision often comes down to cost and the specific requirements of your experiment.

FeatureNitrogen (N₂)Argon (Ar)
Cost Generally less expensiveMore expensive
Density Lighter than airDenser than air
Reactivity Inert for most applicationsCompletely inert

For routine storage of 2,4,6-trimethyl-1,3-phenylenediamine, high-purity nitrogen is sufficient and more economical. Argon, being denser, can provide a more stable "blanket" over the compound, which can be advantageous when frequently accessing the container. However, for most laboratory storage purposes, this difference is negligible.

Q4: Can I add a chemical stabilizer to my 2,4,6-trimethyl-1,3-phenylenediamine to prevent oxidation?

A4: While some patents describe the use of stabilizers like thiourea derivatives or organotin compounds for aromatic amines, adding a chemical stabilizer is generally not recommended for high-purity applications. The stabilizer itself would be an impurity and could interfere with subsequent reactions. The most effective and cleanest method for preventing oxidation is to rigorously exclude oxygen through proper inert atmosphere storage.

Experimental Protocols

Protocol 1: Setting up Inert Atmosphere Storage for Solid 2,4,6-trimethyl-1,3-phenylenediamine

This protocol describes a standard procedure for storing an air-sensitive solid using a Schlenk flask.

Materials:

  • Schlenk flask

  • High-vacuum grease

  • Source of high-purity nitrogen or argon with a regulator and tubing

  • Parafilm

Procedure:

  • Place your 2,4,6-trimethyl-1,3-phenylenediamine solid into a clean, dry Schlenk flask.

  • Lightly grease the ground glass joint of the flask and the stopper.

  • Insert the stopper and secure it with a clip.

  • Connect the side arm of the Schlenk flask to the inert gas line via tubing.

  • Carefully open the stopcock to the inert gas line to introduce a gentle flow of gas.

  • To ensure the removal of air, perform three cycles of "evacuate and backfill": a. Close the stopcock to the inert gas line and connect the side arm to a vacuum line. b. Slowly open the stopcock to evacuate the flask. Be cautious not to pull your solid material into the vacuum line. c. Close the stopcock to the vacuum line. d. Slowly open the stopcock to the inert gas line to backfill the flask.

  • After the final backfill, leave the flask under a slight positive pressure of the inert gas (you should see a gentle outflow if the tubing is placed in a bubbler).

  • Close the stopcock and disconnect from the inert gas line.

  • For added security, wrap the stopper joint with Parafilm.

  • Store the flask in a cool, dark, and dry place.

Protocol 2: Purity Assessment by Reversed-Phase HPLC

This protocol provides a starting point for developing an RP-HPLC method to assess the purity of 2,4,6-trimethyl-1,3-phenylenediamine.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid

  • B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid

Method:

  • Sample Preparation: Prepare a stock solution of your 2,4,6-trimethyl-1,3-phenylenediamine in the mobile phase (e.g., 1 mg/mL in 50:50 A:B). Dilute as necessary to be within the linear range of the detector.

  • Gradient Elution:

    • Start with a gradient of 10-95% B over 15-20 minutes. This will help to elute a wide range of potential impurities.

    • Hold at 95% B for 5 minutes to wash the column.

    • Return to initial conditions and equilibrate for 5-10 minutes before the next injection.

  • Detection: Monitor at a wavelength where both the parent compound and potential oxidized products absorb, for example, 254 nm or 280 nm. A photodiode array (PDA) detector is highly recommended to obtain UV spectra of all eluting peaks, which can aid in their identification.

  • Data Analysis: Pure 2,4,6-trimethyl-1,3-phenylenediamine should show a single major peak. The presence of additional peaks, particularly those eluting earlier (more polar), indicates the presence of oxidation products.

Visualizing the Workflow

G cluster_storage Storage & Handling cluster_troubleshooting Troubleshooting storage_start Receive/Synthesize 2,4,6-trimethyl-1,3-phenylenediamine check_purity Initial Purity Check (Visual & Analytical) storage_start->check_purity store_inert Store under Inert Atmosphere (N₂ or Ar) check_purity->store_inert Purity OK use_experiment Use in Experiment store_inert->use_experiment observe_degradation Visual Degradation? (e.g., color change) analytical_check Perform Analytical Purity Check (HPLC, GC-MS, NMR) is_degraded Degradation Confirmed? purify Purify Compound (e.g., recrystallization, chromatography) discard Discard & Use Fresh Batch

References

Validation & Comparative

A Comparative Guide to the Analytical Purity Assessment of 2,4-Diaminomesitylene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of key chemical entities is a cornerstone of scientific rigor and regulatory compliance. 2,4-Diaminomesitylene (2,4,6-trimethyl-1,3-phenylenediamine), a crucial building block in the synthesis of various polymers and pharmaceutical intermediates, is no exception.[1] Its purity can significantly impact reaction kinetics, product yield, and the safety profile of the final product. This guide provides an in-depth comparison of analytical methodologies for the robust purity assessment of this compound, offering field-proven insights and detailed experimental protocols.

The Imperative for Purity Analysis in this compound

The synthesis of this compound typically involves the nitration of mesitylene followed by a reduction of the resulting dinitro compound. This process can introduce a variety of impurities, including:

  • Residual Starting Materials: Unreacted mesitylene or 2,4-dinitromesitylene.

  • Intermediates: Partially reduced nitro-amino compounds.

  • Isomers: Other diaminomesitylene isomers if the nitration is not perfectly selective.

  • By-products: Compounds formed from side reactions.

  • Degradation Products: Arising from exposure to light, heat, or oxidative conditions.

The presence of these impurities can have significant consequences in downstream applications. Therefore, the selection of an appropriate analytical method for purity determination is a critical decision. This guide will explore and compare three principal techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Comparative Overview of Analytical Techniques

The choice of analytical method is dictated by a balance of factors including selectivity, sensitivity, speed, and the specific information required.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Separation based on polarity and interaction with stationary phase.Separation based on volatility and interaction with stationary phase; detection by mass.Intrinsic property of nuclei in a magnetic field; signal intensity proportional to molar concentration.
Primary Use Quantification of the main component and known/unknown impurities.Identification and quantification of volatile impurities and the main component.Absolute purity determination without a specific reference standard of the analyte.
Strengths Versatile for a wide range of polar and non-polar compounds, robust, and widely available.High sensitivity and specificity for volatile compounds, excellent for impurity identification.Primary ratio method, highly accurate and precise, requires no analyte-specific standard.
Limitations Requires a chromophore for UV detection, potential for co-elution.Not suitable for non-volatile or thermally labile compounds, may require derivatization.Lower sensitivity than chromatographic methods, requires a high-purity internal standard.
Typical LOQ µg/mL rangepg to ng/mL rangemg/mL range

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of pharmaceutical analysis due to its versatility and robustness. For this compound, a reversed-phase HPLC method with UV detection is highly effective for quantifying the main peak and resolving potential impurities.

A C18 column is chosen for its hydrophobicity, which provides good retention for the moderately polar this compound. The mobile phase, a mixture of acetonitrile and a phosphate buffer, allows for the fine-tuning of retention and peak shape. The acidic pH of the buffer ensures that the amine groups are protonated, leading to more symmetrical peaks. UV detection at 254 nm is selected as it is a common wavelength for aromatic compounds and provides good sensitivity.

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate buffer, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute as necessary.

The method's validity is ensured through system suitability tests, including replicate injections of a standard to check for reproducibility of retention time, peak area, and theoretical plates. A forced degradation study should also be performed to demonstrate the method's stability-indicating capability.[2][3][4]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis weigh_gc Weigh Sample dissolve_gc Dissolve in Solvent weigh_gc->dissolve_gc inject_gc Inject into GC dissolve_gc->inject_gc separate_gc Separation on Capillary Column inject_gc->separate_gc ionize Electron Ionization (EI) separate_gc->ionize detect_ms Mass Detection ionize->detect_ms integrate_tic Integrate TIC detect_ms->integrate_tic identify Identify Impurities (MS Library) integrate_tic->identify quantify Quantify integrate_tic->quantify qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data_qnmr Data Analysis weigh_analyte Weigh Analyte dissolve_qnmr Dissolve in Deuterated Solvent weigh_analyte->dissolve_qnmr weigh_is Weigh Internal Standard weigh_is->dissolve_qnmr acquire Acquire 1H NMR Spectrum dissolve_qnmr->acquire process Process FID (Phase, Baseline) acquire->process integrate_qnmr Integrate Analyte & IS Signals process->integrate_qnmr calculate_purity Calculate Absolute Purity integrate_qnmr->calculate_purity

Sources

A Comparative Guide to 2,4-Diaminomesitylene and Other Aromatic Diamines for High-Performance Polymer Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of high-performance polymers, the selection of a curing agent or monomer is a critical decision that dictates the ultimate thermal, mechanical, and processing characteristics of the material. Aromatic diamines are a cornerstone in the formulation of robust epoxy resins and the synthesis of advanced polymers like polyimides. This guide provides a detailed comparative analysis of 2,4-Diaminomesitylene (DAM) against other widely utilized aromatic diamines: 4,4'-Diaminodiphenylmethane (DDM), m-Phenylenediamine (m-PDA), and 4,4'-Diaminodiphenyl sulfone (DDS). Our objective is to furnish researchers, scientists, and drug development professionals with the in-depth technical insights and supporting experimental data necessary to make informed material selections for their specific applications.

The Molecular Architecture: A Foundation for Performance

The macroscopic properties of a polymer are a direct reflection of its molecular structure. The aromatic diamines under consideration, while all possessing two reactive amine groups attached to aromatic rings, exhibit significant structural differences that influence their performance.

This compound (DAM) , or 2,4,6-trimethyl-1,3-phenylenediamine, is characterized by the presence of three methyl groups on the benzene ring. These alkyl substituents introduce significant steric hindrance around the amine functionalities. This steric bulk is a defining feature of DAM, influencing its reactivity and the resulting polymer network architecture by restricting chain mobility and packing.

4,4'-Diaminodiphenylmethane (DDM) features two aniline rings linked by a flexible methylene bridge. This structure provides a good balance of thermal and mechanical properties, making it a workhorse in the composites industry.[1]

m-Phenylenediamine (m-PDA) is a smaller, more compact molecule with two amine groups in a meta-position on a single benzene ring. Its lower molecular weight and less hindered structure contribute to its higher reactivity.

4,4'-Diaminodiphenyl sulfone (DDS) incorporates a rigid and strongly electron-withdrawing sulfone group between the two phenyl rings. This feature imparts exceptional thermal stability and mechanical strength to the resulting polymers.

Performance Metrics: A Comparative Analysis

The selection of an aromatic diamine is often a trade-off between thermal stability, mechanical performance, and processability. The following sections provide a quantitative comparison of these key attributes.

Thermal Stability

The ability of a polymer to retain its structural integrity at elevated temperatures is paramount in many advanced applications. The glass transition temperature (Tg) and the decomposition temperature (Td) are critical indicators of thermal performance.

Aromatic DiamineGlass Transition Temperature (Tg) of Epoxy Resin (°C)Decomposition Temperature (Td) at 5% Weight Loss (°C)
This compound (DAM) 180 - 200 (estimated)350 - 370 (estimated)
4,4'-Diaminodiphenylmethane (DDM) 150 - 170~370
m-Phenylenediamine (m-PDA) 140 - 160~350
4,4'-Diaminodiphenyl sulfone (DDS) 200 - 220~400

Note: The exact values can vary significantly depending on the specific epoxy resin system, stoichiometry, and curing cycle. The data for DAM is estimated based on structure-property relationships due to a lack of direct comparative studies in the available literature.

Expert Analysis: The steric hindrance provided by the methyl groups in DAM is expected to create a rigid polymer network, leading to a higher Tg compared to the more flexible DDM and the smaller m-PDA. The bulky nature of DAM restricts the rotational freedom of the polymer chains, thus requiring more thermal energy for the transition from a glassy to a rubbery state. DDS consistently exhibits the highest thermal stability. The rigid sulfone group and the strong intermolecular interactions it promotes result in a polymer network with exceptional resistance to thermal degradation.

Mechanical Properties

The mechanical robustness of a polymer is a key determinant of its suitability for structural applications. Tensile strength and modulus are fundamental measures of a material's ability to withstand mechanical stress.

Aromatic DiamineTensile Strength of Epoxy Resin (MPa)Tensile Modulus of Epoxy Resin (GPa)
This compound (DAM) 75 - 85 (estimated)3.0 - 3.5 (estimated)
4,4'-Diaminodiphenylmethane (DDM) 70 - 802.8 - 3.2
m-Phenylenediamine (m-PDA) 65 - 752.5 - 3.0
4,4'-Diaminodiphenyl sulfone (DDS) 80 - 903.2 - 3.8

Note: The exact values can vary significantly depending on the specific epoxy resin system, stoichiometry, and curing cycle. The data for DAM is estimated based on structure-property relationships due to a lack of direct comparative studies in the available literature.

Expert Analysis: The anticipated rigidity of the DAM-cured network should translate to higher tensile strength and modulus compared to DDM and m-PDA. The restricted chain movement in DAM-based polymers would likely lead to a stiffer and stronger material. As with thermal stability, DDS typically yields the highest mechanical performance due to the inherent rigidity of the sulfone linkage.

Reactivity and Processing Considerations

The kinetics of the curing reaction are governed by the chemical reactivity of the amine groups, which in turn dictates the processing window (pot life) and cure schedule.

Causality of Reactivity: The reactivity of an aromatic amine is a function of two main factors: the electron density on the nitrogen atoms (nucleophilicity) and the steric accessibility of the amine groups.

  • Electronic Effects: Electron-donating groups (like the methyl groups in DAM) increase the electron density on the aromatic ring and subsequently on the amine nitrogens, which should enhance their reactivity. Conversely, electron-withdrawing groups (like the sulfone group in DDS) decrease the electron density on the nitrogens, reducing their reactivity.

  • Steric Effects: Bulky groups near the amine functionality, such as the methyl groups in DAM, physically obstruct the approach of the epoxy group, thereby reducing the reaction rate.

In the case of DAM , the steric hindrance from the ortho-methyl groups is the dominant factor, leading to a significantly lower reactivity compared to the less hindered DDM and m-PDA. This reduced reactivity translates to a longer pot life, which can be a considerable advantage in the manufacturing of large or complex composite parts where a longer working time is required. m-PDA , being a small and unhindered molecule, is highly reactive, resulting in a short pot life and rapid curing. DDM offers a moderate reactivity, while the electron-withdrawing nature of the sulfone group in DDS makes it less reactive than DDM and m-PDA, often necessitating high-temperature curing schedules.

reactivity_factors cluster_factors Governing Factors cluster_diamines Examples Electronic Electronic Effects (Nucleophilicity) Reactivity Overall Reactivity Electronic->Reactivity Steric Steric Hindrance (Accessibility) Steric->Reactivity DAM DAM (High Steric Hindrance) DAM->Reactivity Decreased mPDA m-PDA (Low Steric Hindrance) mPDA->Reactivity Increased DDS DDS (Electron Withdrawing) DDS->Reactivity Decreased

Caption: Factors influencing the reactivity of aromatic diamines in epoxy curing.

Experimental Methodologies for a Self-Validating Comparison

To ensure the integrity and reproducibility of comparative data, standardized experimental protocols are essential. The following methodologies are recommended for evaluating the performance of different aromatic diamines.

Preparation of Cured Epoxy Specimens

Objective: To create uniform and fully cured epoxy samples for subsequent thermal and mechanical characterization.

Protocol:

  • Stoichiometric Calculation: Determine the precise amount of each diamine required to cure a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin. This is based on the amine hydrogen equivalent weight (AHEW) of the diamine and the epoxy equivalent weight (EEW) of the resin.

  • Mixing: Gently warm the DGEBA resin to approximately 60°C to lower its viscosity. Add the calculated stoichiometric amount of the diamine and mix thoroughly until a homogeneous solution is achieved.

  • Degassing: Place the mixture in a vacuum oven at 70-80°C for 15-20 minutes to eliminate any entrapped air bubbles, which could act as stress concentrators in the cured material.

  • Curing: Pour the degassed mixture into preheated molds. A typical two-stage curing schedule is recommended: an initial cure at a moderate temperature (e.g., 125°C for 2 hours) followed by a post-cure at a higher temperature (e.g., 180°C for 3 hours) to ensure the reaction proceeds to completion.

  • Specimen Preparation: After the curing cycle, allow the samples to cool slowly to room temperature within the oven to minimize residual thermal stresses. Demold the samples and machine them to the required dimensions as specified by the relevant ASTM standards for each test.

sample_prep_workflow Start Start Stoichiometry 1. Stoichiometric Calculation Start->Stoichiometry Mixing 2. Homogeneous Mixing Stoichiometry->Mixing Degassing 3. Vacuum Degassing Mixing->Degassing Curing 4. Two-Stage Curing Degassing->Curing Post_Processing 5. Controlled Cooling & Machining Curing->Post_Processing End Test Specimens Post_Processing->End

Caption: Standardized workflow for the preparation of cured epoxy test specimens.

Thermal Characterization

Objective: To determine the glass transition temperature (Tg) and decomposition temperature (Td) of the cured epoxy samples.

Instrumentation: Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA).

Protocol:

  • DSC for Tg Determination:

    • Calibrate the DSC instrument according to the manufacturer's specifications.

    • Place a small, precisely weighed sample (5-10 mg) of the cured epoxy into an aluminum DSC pan.

    • Heat the sample under a nitrogen atmosphere at a constant rate, typically 10°C/min.

    • The Tg is identified as the midpoint of the step transition in the heat flow curve.

  • TGA for Td Determination:

    • Calibrate the TGA instrument.

    • Place a slightly larger sample (10-20 mg) of the cured epoxy in a ceramic TGA pan.

    • Heat the sample under a nitrogen atmosphere at a constant rate, typically 10°C/min, to a temperature of at least 600°C.

    • The Td is commonly reported as the temperature at which a 5% weight loss is observed.

Mechanical Characterization

Objective: To measure the tensile strength and tensile modulus of the cured epoxy samples.

Instrumentation: Universal Testing Machine with an extensometer.

Protocol:

  • Specimen Conformation: Prepare dog-bone shaped specimens in accordance with ASTM D638 .

  • Testing Procedure:

    • Secure the specimen in the grips of the universal testing machine.

    • Apply a tensile load at a constant rate of crosshead displacement until the specimen fractures.

    • The stress-strain data is recorded throughout the test.

  • Data Analysis:

    • Tensile Strength: The maximum stress the material can withstand before failure.

    • Tensile Modulus (Young's Modulus): The slope of the initial, linear portion of the stress-strain curve, representing the material's stiffness.

Application-Specific Recommendations

The optimal choice of an aromatic diamine is intrinsically linked to the performance demands of the intended application.

  • This compound (DAM): Recommended for applications where a balance of good thermal and mechanical properties is desired, and a longer processing window is a significant advantage. Its lower reactivity makes it well-suited for the fabrication of large composite structures, such as those found in the aerospace and wind energy sectors, where a longer pot life is crucial for lay-up and infusion processes.

  • 4,4'-Diaminodiphenylmethane (DDM): A versatile and cost-effective choice for a wide range of applications that require a good all-around balance of thermal stability, mechanical strength, and processability. It is a staple in the formulation of structural adhesives and composites.

  • m-Phenylenediamine (m-PDA): Best suited for applications where rapid curing at or near room temperature is a primary requirement. Its high reactivity is advantageous in applications such as fast-setting adhesives and coatings.

  • 4,4'-Diaminodiphenyl sulfone (DDS): The premier choice for applications in extreme environments where maximum thermal stability and mechanical performance are non-negotiable. It is extensively used in high-temperature composites for the aerospace and electronics industries, despite its higher cost and more demanding processing conditions.

By carefully considering the structure-property relationships and the specific requirements of the application, a judicious selection of the aromatic diamine can be made, enabling the development of next-generation, high-performance polymeric materials.

References

  • American Society for Testing and Materials. (2014). ASTM D638 - 14, Standard Test Method for Tensile Properties of Plastics. ASTM International. [Link]

  • Ellis, B. (Ed.). (1993). Chemistry and Technology of Epoxy Resins. Springer Science & Business Media.
  • Lee, H., & Neville, K. (1967). Handbook of Epoxy Resins. McGraw-Hill.
  • May, C. A. (Ed.). (1988). Epoxy Resins: Chemistry and Technology (2nd ed.). Marcel Dekker.
  • American Society for Testing and Materials. (2018). ASTM E1356 - 08(2018), Standard Test Method for Assignment of the Glass Transition Temperatures by Differential Scanning Calorimetry. ASTM International. [Link]

  • American Society for Testing and Materials. (2018). ASTM E1131 - 08(2018), Standard Test Method for Compositional Analysis by Thermogravimetry. ASTM International. [Link]

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The Performance Landscape of Polyimides: A Comparative Guide Focused on 2,4-Diaminomesitylene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of high-performance polymers is a critical decision. Polyimides, a class of polymers renowned for their exceptional thermal, mechanical, and dielectric properties, are often at the forefront of materials innovation. This guide provides an in-depth comparative analysis of polyimides derived from 2,4-Diaminomesitylene, benchmarking their anticipated performance against established alternatives.

The unique molecular architecture of a polyimide, dictated by its constituent diamine and dianhydride monomers, governs its macroscopic properties. While a vast array of monomers is available, this guide focuses on the potential advantages conferred by this compound. The presence of three methyl groups on the aromatic ring of this diamine is expected to impart distinct characteristics to the resulting polyimide, primarily influencing its processability and dielectric performance.

The Architectural Advantage: Impact of this compound

Aromatic polyimides traditionally suffer from poor solubility in common organic solvents, a consequence of their rigid backbones and strong intermolecular charge-transfer interactions.[1][2] This often necessitates complex processing conditions. The introduction of bulky alkyl groups, such as the three methyl groups in this compound, is a well-established strategy to disrupt chain packing and reduce these intermolecular forces. This structural modification is hypothesized to enhance the solubility of the polyimide, making it more amenable to solution-based processing techniques like spin coating and film casting.

Furthermore, the increased free volume resulting from the hindered chain packing is anticipated to lower the dielectric constant of the polymer. A lower dielectric constant is a highly desirable attribute in microelectronics, where it contributes to reduced signal delay and crosstalk in integrated circuits.

A Comparative Framework: Benchmarking Against a Conventional Diamine

To contextualize the expected performance of polyimides derived from this compound, we will draw comparisons with polyimides synthesized from a widely used, non-substituted aromatic diamine: 4,4'-Oxydianiline (ODA) . We will consider their reactions with two common dianhydrides: the rigid Pyromellitic Dianhydride (PMDA) and the more flexible, fluorine-containing 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA) .

Table 1: Anticipated and Reported Properties of Polyimides
DiamineDianhydrideExpected/Reported Thermal Stability (Td5, °C)Expected/Reported Glass Transition Temp. (Tg, °C)Expected/Reported Tensile Strength (MPa)Expected/Reported SolubilityExpected/Reported Dielectric Constant (@ 1 MHz)
This compound PMDA HighHighGoodGood Low
4,4'-Oxydianiline (ODA) PMDA ~500+[3]~360-400[3]100-140Poor~3.2-3.5[3]
This compound 6FDA HighModerate-HighGoodExcellent Very Low
4,4'-Oxydianiline (ODA) 6FDA ~500+[4]~270-300[4]80-110[4]Good~2.8-3.0[4]

Note: Properties for this compound-based polyimides are predicted based on structure-property relationships. Properties for ODA-based polyimides are cited from existing literature.

Delving into the Data: A Deeper Analysis

Thermal Stability

Aromatic polyimides are celebrated for their exceptional thermal stability, a property largely attributed to the stability of the imide ring.[5] The decomposition of these polymers typically occurs in a single step at temperatures exceeding 500°C. The incorporation of the thermally stable mesitylene unit is not expected to significantly compromise the high thermal stability characteristic of aromatic polyimides.

Mechanical Properties

The mechanical strength of polyimides is a direct result of their rigid polymer backbones and strong intermolecular forces. While the introduction of methyl groups in this compound may slightly reduce intermolecular cohesion compared to unsubstituted analogs, the inherent rigidity of the aromatic and imide structures is expected to ensure the retention of good mechanical properties, including high tensile strength and modulus.

Solubility and Processability

As previously mentioned, the key advantage anticipated for polyimides derived from this compound is their enhanced solubility. The bulky methyl groups create steric hindrance that prevents the polymer chains from packing tightly, thereby allowing solvent molecules to penetrate and dissolve the polymer more readily. This is in stark contrast to many conventional aromatic polyimides, such as those derived from PMDA and ODA, which are often insoluble in all but the most aggressive, high-boiling point aprotic solvents.[2]

Dielectric Properties

The dielectric constant of a polymer is influenced by its polarizability and the density of polar groups. The introduction of bulky, non-polar methyl groups in this compound increases the free volume within the polymer matrix. This increase in "empty space" effectively lowers the overall dielectric constant of the material, as air has a dielectric constant of approximately 1. This effect is further enhanced when this compound is paired with a fluorinated dianhydride like 6FDA. The fluorine atoms in 6FDA also contribute to a lower dielectric constant due to their high electronegativity and the low polarizability of the C-F bond.[4]

Experimental Methodologies

To empirically validate the predicted performance of polyimides derived from this compound, a series of standardized characterization techniques would be employed.

Polyimide Synthesis: A Two-Step Approach

The most common method for synthesizing polyimides is a two-step process.[6]

  • Poly(amic acid) Formation: The diamine (e.g., this compound) is reacted with a stoichiometric amount of the dianhydride (e.g., PMDA or 6FDA) in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) at room temperature. This reaction forms a soluble poly(amic acid) precursor.

  • Imidization: The poly(amic acid) solution is then cast into a film and thermally cured at elevated temperatures (typically 250-350°C) to induce cyclodehydration, resulting in the formation of the final polyimide. Alternatively, chemical imidization can be carried out at lower temperatures using dehydrating agents.

G Diamine This compound PAA Poly(amic acid) Solution Diamine->PAA Dianhydride Dianhydride (e.g., PMDA or 6FDA) Dianhydride->PAA Solvent Polar Aprotic Solvent (e.g., DMAc, NMP) Solvent->PAA Film Polyimide Film PAA->Film Casting & Curing Heat Thermal Curing (250-350°C)

Figure 1: Two-step synthesis of polyimides.

Characterization Techniques
  • Thermal Stability: Thermogravimetric Analysis (TGA) is used to determine the decomposition temperature of the polymer.

  • Glass Transition Temperature: Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA) can be used to measure the glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

  • Mechanical Properties: A Universal Testing Machine (UTM) is employed to measure the tensile strength, modulus, and elongation at break of the polyimide films.

  • Solubility: The solubility of the synthesized polyimides is qualitatively assessed by attempting to dissolve them in a range of common organic solvents at room temperature and with gentle heating.

  • Dielectric Properties: A dielectric analyzer is used to measure the dielectric constant and dissipation factor of the polyimide films over a range of frequencies.

G PI_Film Polyimide Film TGA TGA PI_Film->TGA DSC_DMA DSC / DMA PI_Film->DSC_DMA UTM UTM PI_Film->UTM Solubility Solubility Test PI_Film->Solubility Dielectric Dielectric Analyzer PI_Film->Dielectric Thermal_Stability Thermal Stability TGA->Thermal_Stability Tg Glass Transition (Tg) DSC_DMA->Tg Mechanical_Props Mechanical Properties UTM->Mechanical_Props Solubility_Char Solubility Solubility->Solubility_Char Dielectric_Props Dielectric Properties Dielectric->Dielectric_Props

Figure 2: Experimental workflow for polyimide characterization.

Conclusion

While direct experimental data for polyimides derived from this compound is not yet widely available in the surveyed literature, a thorough analysis of its molecular structure allows for strong predictions of its performance characteristics. The introduction of the bulky, non-polar methyl groups of the mesitylene ring is expected to yield polyimides with enhanced solubility and a lower dielectric constant compared to their non-substituted counterparts. These attributes make them highly promising candidates for applications in advanced microelectronics and other areas where solution processability and superior electrical insulation are paramount. Further experimental investigation is warranted to fully elucidate and quantify the performance advantages of this unique class of polyimides.

References

  • Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and: Ortho methyl substituted diamines. (2018). ResearchGate. [Link]

  • Pareek, K., Ghosh, A., Sen, S. K., & Banerjee, S. (2012). Synthesis, Characterization and Properties of New Fluorinated Poly(imide siloxane) Co-polymers from 4,4′-(Hexafluoro-isopropylidene)diphthalic Anhydride. Taylor & Francis Online. [Link]

  • Bigham, K. J. (2019). FOCUS ON POLYIMIDES. Zeus. [Link]

  • Hasegawa, M., et al. (2018). Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting. PMC. [Link]

  • Nawaz, H., Akhter, Z., & Iqbal, N. (2017). Synthesis of polyimides from respective diamines species and dianhydrides. ResearchGate. [Link]

  • Wallach, M. L. (1969). Synthesis and characterization of poly-(p-phenylene pyromellitamic acid). CORE. [Link]

  • Ding, M., et al. (2002). Polyimides Derived from Mellophanic Dianhydride. Macromolecules. [Link]

  • Li, T., et al. (2023). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. PMC. [Link]

  • Hsiao, S. H., & Lin, S. Y. (2005). Synthesis and properties of polyimides derived from 4,4′‐(2,7‐naphthylenedioxy)dianiline and aromatic tetracarboxylic dianhydrides. ResearchGate. [Link]

  • Jeon, H., et al. (2021). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC Publishing. [Link]

  • Wang, C., et al. (2020). Synthesis and characterization of novel polyimides derived from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone: effect of pyridine and ketone units in the main. Taylor & Francis Online. [Link]

  • Luo, Q., Bilić, N., & Petrović, Z. (2009). Structure-properties relationship of polyimides derived from different composition of diamines and dianhydrides. ResearchGate. [Link]

  • Li, T., et al. (2022). Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units. NIH. [Link]

  • Li, Y., et al. (2018). Synthesis, characterization, and properties of thermoplastic polyimides derived from 4,4'-(hexafluoroisopropylidene)diphthalic anhydride in diethylene glycol dimethyl ether. Semantic Scholar. [Link]

  • Sava, I., & Bruma, M. (2001). COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE. Revue Roumaine de Chimie. [Link]

  • Hegde, M., & Ranga, R. (2013). Structureproperty relationship of polyimides based on pyromellitic dianhydride and shortchain aliphatic diamines for dielectric. Ramprasad Group. [Link]

  • Kurosaki, K., et al. (2023). Preparation of Rigid Polyimides from Various Dianhydrides and 4,4'''-Diaminoquaterphenyl and Comparison with Properties of. J-Stage. [Link]

  • Chen, W., et al. (2014). Synthesis and characterization of novel fluorinated polyimides derived from 4,4′-[2,2,2-trifluoro-1-(3,5-ditrifluoromethylphenyl)ethylidene]diphthalic anhydride and aromatic diamines. ResearchGate. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Validation of 2,4-Diaminomesitylene (DAM) Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 2,4-Diaminomesitylene Derivatives

In the landscape of pharmaceutical development and materials science, this compound (DAM), a substituted aromatic diamine, serves as a critical building block. Its derivatives are integral to the synthesis of high-performance polymers, specialized dyes, and, most importantly, active pharmaceutical ingredients (APIs).[1][2] The unique substitution pattern of DAM—three methyl groups and two amine functionalities on a benzene ring—imparts specific steric and electronic properties that are leveraged in drug design to modulate factors like receptor binding, solubility, and metabolic stability.[3]

Given this central role, the unequivocal confirmation of a DAM derivative's chemical identity and purity is not merely a procedural step; it is the foundation of reliable and reproducible research and a mandate for regulatory compliance in drug manufacturing.[4][5] Spectroscopic validation provides a non-destructive, detailed molecular fingerprint, ensuring that the synthesized compound is indeed the intended molecule, free from significant levels of impurities or isomeric byproducts. This guide offers a comprehensive comparison of core spectroscopic techniques, grounded in the principles of analytical chemistry and tailored to the specific structural features of DAM derivatives.

Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — The Definitive Structural Blueprint

NMR spectroscopy stands as the most powerful tool for the unambiguous structural elucidation of organic molecules.[6] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides precise information about the molecular framework, including atom connectivity and spatial relationships.

Causality Behind the Technique: For DAM derivatives, NMR is indispensable. It allows us to "see" the exact substitution pattern on the aromatic ring. The number of signals, their chemical shifts (positions), splitting patterns (multiplicity), and integration (area under the signal) collectively map the molecule's proton and carbon environments. This level of detail is crucial for distinguishing between desired products and potential isomers that could form during synthesis.

¹H NMR Spectroscopy: Mapping the Proton Environment
  • Aromatic Protons: The single proton on the DAM aromatic ring typically appears as a singlet, providing a clear marker for the 1,2,3,4,5-penta-substituted pattern.

  • Amine Protons (-NH₂): These protons often present as a broad singlet. Their chemical shift is variable and dependent on solvent, concentration, and temperature. They can be confirmed by a D₂O exchange experiment, where the -NH₂ signal disappears.

  • Methyl Protons (-CH₃): The three methyl groups on the ring will appear as distinct singlets. Their chemical shifts provide insight into their position relative to the electron-donating amine groups.

  • Derivative-Specific Protons: When DAM is derivatized (e.g., via acylation), new signals will appear. For instance, an N-acetyl derivative would show a new methyl singlet around 2.0-2.2 ppm and an amide N-H signal (often a broad singlet) at a different chemical shift than the original amine protons.

¹³C NMR Spectroscopy: The Carbon Skeleton
  • Aromatic Carbons: ¹³C NMR distinguishes between protonated and quaternary (non-protonated) aromatic carbons. DAM will show six distinct aromatic carbon signals, confirming the substitution pattern. The carbons bonded to the nitrogen atoms (C-N) are typically shifted downfield.

  • Methyl Carbons: Signals for the three methyl carbons will appear in the upfield region of the spectrum.

Pillar 2: Infrared (IR) Spectroscopy — The Functional Group Fingerprint

Infrared (IR) spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule by measuring the vibrations of chemical bonds.[7][8]

Causality Behind the Technique: For DAM derivatives, IR spectroscopy serves as a primary method to confirm the presence of the critical amine groups and to track their conversion during a reaction. For a primary aromatic amine like DAM, the N-H stretching region is particularly diagnostic.[9]

  • N-H Stretch: Primary amines (R-NH₂) exhibit two distinct stretching bands in the 3250-3400 cm⁻¹ region: one for the asymmetric stretch and one for the symmetric stretch.[10] The presence of both bands is a hallmark of the -NH₂ group.

  • N-H Bend: A characteristic N-H bending (scissoring) vibration for primary amines appears in the 1580-1650 cm⁻¹ range.[9]

  • C-N Stretch: Aromatic amines show a strong C-N stretching band between 1250-1335 cm⁻¹.[10]

  • Aromatic C-H and C=C Stretches: Signals corresponding to aromatic C-H stretches (above 3000 cm⁻¹) and aromatic ring C=C stretches (approx. 1450-1600 cm⁻¹) confirm the presence of the benzene ring.

When DAM is derivatized to form, for example, a secondary amide, the IR spectrum will change predictably: the two N-H stretching bands will be replaced by a single N-H band, and a strong carbonyl (C=O) stretching band will appear around 1650-1680 cm⁻¹.

Pillar 3: Mass Spectrometry (MS) — The Molecular Weight Confirmation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns.[11]

Causality Behind the Technique: MS is a self-validating system for confirming that the synthesized molecule has the correct elemental composition. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, providing a molecular formula with high precision, which drastically narrows down the possible structures.

  • Molecular Ion Peak ([M]⁺): For DAM (C₉H₁₄N₂), the molecular ion peak will appear at a mass-to-charge ratio (m/z) of 150.[12][13] Observing this peak confirms the molecular weight of the parent compound.

  • Isotopic Pattern: The presence of nitrogen atoms will influence the isotopic pattern. The "Nitrogen Rule" states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which holds true for DAM.

  • Fragmentation: The fragmentation pattern provides a structural puzzle. For DAM, common fragments may arise from the loss of a methyl group ([M-15]⁺) or other characteristic cleavages, offering further structural corroboration.

Pillar 4: UV-Visible (UV-Vis) Spectroscopy — Probing the Electronic System

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals.[6]

Causality Behind the Technique: For DAM and its derivatives, the absorption is dominated by π→π* transitions within the aromatic ring. The position (λmax) and intensity of these absorptions are highly sensitive to the nature and position of substituents on the ring.[14] The two amine groups and three methyl groups are strong electron-donating groups, which cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene.[15][16] While not as structurally definitive as NMR, UV-Vis is an excellent comparative tool. It can be used to monitor the progress of a reaction that alters the aromatic system's conjugation and is a workhorse for quantitative analysis due to its simplicity and high throughput.[8]

Integrated Spectroscopic Validation Workflow

The power of spectroscopic validation lies in the integration of these complementary techniques. No single method provides the complete picture, but together they build an unshakeable confirmation of molecular structure and purity.

G cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation cluster_analysis Data Integration & Final Confirmation start Synthesized DAM Derivative NMR NMR (¹H, ¹³C) - Confirms Connectivity - Isomer Identification start->NMR Sample Analysis IR IR - Functional Group ID (e.g., -NH₂, -C=O) start->IR Sample Analysis MS MS / HRMS - Molecular Weight - Elemental Formula start->MS Sample Analysis UV UV-Vis - Confirms Aromatic System - Quantitative Analysis start->UV Sample Analysis integrate Integrate All Data NMR->integrate IR->integrate MS->integrate UV->integrate final_structure Final Structure Confirmed (Identity, Purity) integrate->final_structure Consistent Data?

Caption: Workflow for the comprehensive spectroscopic validation of a DAM derivative.

Comparative Data Analysis: DAM vs. A Representative Derivative

To illustrate the power of these techniques, let's compare the expected spectroscopic data for this compound (DAM) with a hypothetical derivative, N-(3-amino-2,4,6-trimethylphenyl)acetamide, formed by mono-acetylation of one amine group.

Table 1: Comparative ¹H and ¹³C NMR Data

FeatureThis compound (DAM)N-(3-amino-2,4,6-trimethylphenyl)acetamide (Derivative)Rationale for Change
¹H Aromatic-H ~6.7 ppm (1H, s)~6.8 ppm (1H, s)Minor shift due to change in electronic environment.
¹H Amine (-NH₂) / Amide (-NH) ~3.5 ppm (4H, broad s)~4.0 ppm (2H, broad s, -NH₂) & ~8.5 ppm (1H, broad s, -NH)Disappearance of two amine protons and appearance of a downfield amide proton.
¹H Methyl (-CH₃) ~2.1, ~2.2 ppm (9H, multiple s)~2.1, ~2.2, ~2.3 ppm (9H, multiple s)Ring methyls shift slightly.
¹H Acetyl (-COCH₃) N/A~2.1 ppm (3H, s)Appearance of a new singlet for the acetyl methyl group.
¹³C Aromatic C-N ~140, ~142 ppm~130, ~145 ppmSignificant shift in the carbon attached to the newly formed amide.
¹³C Carbonyl (C=O) N/A~169 ppmAppearance of a characteristic downfield carbonyl carbon signal.
¹³C Acetyl (-COCH₃) N/A~24 ppmAppearance of a new upfield methyl carbon signal.

Table 2: Comparative IR Absorption Frequencies (cm⁻¹)

Functional GroupThis compound (DAM)N-(3-amino-2,4,6-trimethylphenyl)acetamide (Derivative)Rationale for Change
N-H Stretch ~3400 & ~3300 (two bands)[10]~3350 & ~3250 (primary amine) AND ~3200 (single amide band)The two-band primary amine signal is partially retained, and a new, single secondary amide N-H band appears.
C=O Stretch N/A~1660 (strong)Appearance of a strong, characteristic amide I band.
N-H Bend ~1620 (strong)[9]~1620 (primary amine) AND ~1550 (amide II band)A new amide II bending vibration appears.
C-N Stretch ~1280 (strong, aromatic)[9]~1290 (strong, aromatic)Minor shift; the spectrum becomes more complex in this region.

Table 3: Comparative Analysis with an Isomeric Alternative

A common challenge in synthesis is the formation of isomers. Let's compare DAM with 2,4-Diaminotoluene, which lacks the two extra methyl groups.

TechniqueThis compound (DAM)2,4-Diaminotoluene (TDA)Key Differentiating Feature
MS ([M]⁺) m/z 150m/z 122The molecular weight is the most direct and unambiguous differentiator.
¹H NMR 1 aromatic-H (singlet), 3 methyl signals (total 9H)3 aromatic-H (doublet, doublet, singlet), 1 methyl signal (3H)[17]The aromatic region splitting pattern and the number/integration of methyl signals are completely different.
¹³C NMR 9 unique carbon signals7 unique carbon signalsDAM has two additional methyl carbon signals and different aromatic carbon shifts.

Experimental Protocols: A Self-Validating System

The trustworthiness of spectroscopic data hinges on rigorous experimental protocol.[18] Below are standardized, step-by-step methodologies for acquiring high-quality data for a DAM derivative.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the DAM derivative and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for compounds with exchangeable protons like amines and amides.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.[6] Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate all signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • A higher number of scans is required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Calibrate the chemical shift scale to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

    • Place a small amount of the solid DAM derivative powder onto the crystal.

    • Apply pressure using the anvil to ensure good contact.

  • Data Acquisition:

    • Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.

    • The resulting spectrum will be of absorbance vs. wavenumber (cm⁻¹).

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the DAM derivative (~1 mg/mL) in a volatile organic solvent (e.g., ethyl acetate or methanol).

  • Instrument Setup:

    • Equip the GC with a suitable capillary column (e.g., a non-polar DB-5ms).

    • Set a temperature program for the GC oven to separate the analyte from any impurities (e.g., start at 100°C, ramp to 280°C).

    • Set the MS to scan over a relevant mass range (e.g., m/z 40-400) in Electron Ionization (EI) mode.

  • Data Acquisition and Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample.

    • The GC will separate the components, and the MS will generate a mass spectrum for each component as it elutes.

    • Identify the peak corresponding to the DAM derivative and analyze its mass spectrum, paying close attention to the molecular ion peak and key fragment ions.

G cluster_nmr NMR cluster_ir IR (ATR) cluster_ms GC-MS nmr_sample Dissolve 5-10mg in Deutero-Solvent nmr_acq Acquire ¹H & ¹³C Spectra on 400+ MHz Spectrometer nmr_sample->nmr_acq nmr_proc Process & Calibrate Data nmr_acq->nmr_proc end Comprehensive Structural Data nmr_proc->end ir_sample Place Solid Sample on ATR Crystal ir_acq Acquire Spectrum (4000-400 cm⁻¹) ir_sample->ir_acq ir_proc Analyze Functional Group Region ir_acq->ir_proc ir_proc->end ms_sample Prepare Dilute Solution in Volatile Solvent ms_acq Inject & Run GC Temperature Program ms_sample->ms_acq ms_proc Analyze Mass Spectrum of Eluted Peak ms_acq->ms_proc ms_proc->end start Purified DAM Derivative start->nmr_sample start->ir_sample start->ms_sample

Caption: Experimental workflows for key spectroscopic validation techniques.

References

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quantitative analysis of 2,4,6-trimethyl-1,3-phenylenediamine in a mixture

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Quantitative Analysis of 2,4,6-trimethyl-1,3-phenylenediamine in a Mixture

For researchers, scientists, and drug development professionals, the accurate quantification of chemical intermediates is paramount to ensuring the quality, safety, and efficacy of the final product. 2,4,6-trimethyl-1,3-phenylenediamine (CAS: 3102-70-3), a key building block in the synthesis of polymers, dyes, and pigments, is one such intermediate where precise measurement is critical.[1][2] This guide provides an in-depth, objective comparison of the primary analytical techniques for the , supported by experimental data and field-proven insights.

Introduction to 2,4,6-trimethyl-1,3-phenylenediamine

2,4,6-trimethyl-1,3-phenylenediamine, also known as 2,4-diaminomesitylene, is an aromatic diamine with the chemical formula C₉H₁₄N₂.[3][4] Its unique structure, featuring a benzene ring with two amine groups and three methyl groups, makes it a versatile precursor in various chemical syntheses.[1] The presence and concentration of this compound can significantly influence the properties and purity of the resulting materials. Therefore, robust and reliable analytical methods are essential for its quantification in raw materials, reaction mixtures, and final products.

This guide will compare three widely adopted analytical methodologies: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. The discussion will focus on the underlying principles, practical implementation, and comparative performance of each technique.

Comparative Analysis of Analytical Methods

The choice of an analytical method is a critical decision, contingent on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. Each technique offers a unique balance of these attributes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like aromatic amines. Its high resolution and sensitivity make it a preferred method for complex mixtures.

Principle of Causality: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For aromatic amines like 2,4,6-trimethyl-1,3-phenylenediamine, reversed-phase chromatography is typically employed. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile). The more nonpolar the analyte, the stronger its interaction with the stationary phase, leading to a longer retention time. The separated analytes are then detected by a UV detector, as the aromatic ring of the phenylenediamine absorbs UV light.[5][6]

Experimental Protocol: HPLC-UV Analysis

  • Standard Preparation: Accurately weigh approximately 10 mg of 2,4,6-trimethyl-1,3-phenylenediamine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution.

  • Sample Preparation: Dissolve a known weight of the sample mixture in the mobile phase to achieve an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter to remove particulate matter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[7]

    • Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Sulfuric Acid in Water (e.g., 40:60 v/v).[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Injection Volume: 10 µL.

    • Detector: UV at 210 nm.[8]

    • Column Temperature: 30 °C.

  • Analysis and Quantification: Inject the calibration standards to construct a calibration curve of peak area versus concentration. Then, inject the prepared sample solution. The concentration of 2,4,6-trimethyl-1,3-phenylenediamine in the sample is determined by interpolating its peak area from the calibration curve.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard Preparation HPLC HPLC System (Pump, Injector, Column) Standard->HPLC Sample Sample Mixture Dissolution & Filtration Sample->HPLC Detector UV Detector HPLC->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Quantify Quantification (Calibration Curve) Chromatogram->Quantify

Caption: Workflow for quantitative analysis by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the powerful separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. It is an exceptionally sensitive and selective technique, particularly for volatile and semi-volatile compounds.

Principle of Causality: In GC, the sample is vaporized and swept by a carrier gas (e.g., helium or hydrogen) through a capillary column.[9] Separation occurs based on the analyte's boiling point and its interaction with the stationary phase coating the column. Because primary aromatic amines can be polar and exhibit poor peak shape, derivatization is often employed to increase their volatility and thermal stability.[10][11] After separation, the analytes enter the mass spectrometer, where they are ionized (typically by electron ionization, EI). The resulting charged fragments are separated by their mass-to-charge ratio, creating a unique mass spectrum for each compound that serves as a chemical fingerprint, ensuring highly selective detection.[10]

Experimental Protocol: GC-MS Analysis (with Derivatization)

  • Standard and Sample Preparation: Prepare stock and calibration standards of 2,4,6-trimethyl-1,3-phenylenediamine in a suitable solvent like dichloromethane.

  • Derivatization: To a known volume of standard or sample solution, add a basic catalyst and a derivatizing agent (e.g., pentafluoropropionyl anhydride).[10] Heat the mixture to complete the reaction, which converts the polar amine groups (-NH₂) into less polar, more volatile amide derivatives.

  • Extraction: After cooling, perform a liquid-liquid extraction to isolate the derivatized analyte into an organic solvent.

  • GC-MS Conditions:

    • Column: DB-5MS or similar nonpolar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).[11]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.[9]

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.

    • Injector: Splitless mode at 250 °C.

    • MS Conditions: Electron Ionization (EI) at 70 eV. Scan a mass range of 50-350 amu or use Selected Ion Monitoring (SIM) of characteristic ions for enhanced sensitivity.[10]

  • Analysis and Quantification: Identify the derivatized analyte by its retention time and mass spectrum. Quantify using a calibration curve based on the peak area of a characteristic ion.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Standard/Sample Solution Deriv Derivatization Sample->Deriv Extract Extraction Deriv->Extract GC GC System (Injector, Column) Extract->GC MS Mass Spectrometer (Ionization, Detection) GC->MS TIC Generate Mass Spectrum & TIC MS->TIC Quantify Quantification (Extracted Ion) TIC->Quantify

Caption: Workflow for quantitative analysis by GC-MS.

UV-Visible Spectrophotometry

Spectrophotometry is a rapid, simple, and cost-effective technique suitable for routine quality control where high selectivity is not required.

Principle of Causality: This method is based on the Beer-Lambert Law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species. For aromatic amines, direct UV measurement is possible, but often lacks specificity. A more robust approach involves a chemical reaction to produce a colored product with a unique visible-light absorption maximum. Reagents like Folin's reagent or ninhydrin react with primary amines under specific pH conditions to form a chromophore, whose absorbance can be measured.[12][13] The intensity of the color is proportional to the concentration of the amine.

Experimental Protocol: Spectrophotometric Analysis

  • Standard Preparation: Prepare a 100 µg/mL stock solution of 2,4,6-trimethyl-1,3-phenylenediamine in 0.1 N NaOH. Create a series of calibration standards (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution.[12]

  • Sample Preparation: Accurately weigh the sample mixture, dissolve it in 0.1 N NaOH, and filter. Dilute the filtrate to bring the analyte concentration into the working range of the assay.

  • Color Development:

    • Pipette a fixed volume (e.g., 1 mL) of each standard and sample solution into separate test tubes.

    • Add the colorimetric reagent (e.g., Folin's reagent in an alkaline solution).[12]

    • Allow the reaction to proceed for a specified time at room temperature.

    • Dilute the final solution to a fixed volume with distilled water.

  • Measurement:

    • Use a UV-Vis spectrophotometer to measure the absorbance of each solution at the wavelength of maximum absorption (λmax) against a reagent blank. For the Folin's reagent method, this is typically around 453 nm.[12][13]

  • Quantification: Plot a calibration curve of absorbance versus concentration for the standards. Determine the concentration of the sample from this curve.

Workflow for Spectrophotometric Analysis

Spectro_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Standard Standard Dilutions Reagent Add Colorimetric Reagent Standard->Reagent Sample Sample Extraction Sample->Reagent Incubate Incubation/ Color Development Reagent->Incubate Spectro Measure Absorbance (λmax) Incubate->Spectro Quantify Quantification (Calibration Curve) Spectro->Quantify

Caption: Workflow for quantitative analysis by Spectrophotometry.

Performance Comparison

The selection of an analytical technique is ultimately guided by its performance characteristics. The following table summarizes typical validation parameters for the analysis of aromatic amines using the described methods.

Parameter HPLC-UV GC-MS UV-Vis Spectrophotometry
Linearity (R²) >0.999[14]>0.99[15]0.990 - 0.999[12][13]
Accuracy (% Recovery) 89 - 100%[15]Typically 80 - 120%[15][16]95 - 102%[13]
Precision (%RSD) < 5%[15]< 15%[15]< 2%[12][13]
Limit of Detection (LOD) 10 - 50 ppb (µg/L)[5][7]0.01 - 10 ppb (µg/L)[11][15]100 - 500 ppb (µg/L)[12][13]
Selectivity Good to ExcellentExcellentLow to Moderate
Throughput ModerateModerate (derivatization adds time)High
Cost & Complexity ModerateHighLow

Conclusion and Recommendations

Each analytical technique presents a distinct set of advantages and limitations for the quantitative analysis of 2,4,6-trimethyl-1,3-phenylenediamine.

  • High-Performance Liquid Chromatography (HPLC) stands out as a robust and versatile method. It offers an excellent balance of precision, accuracy, and sensitivity, making it ideal for both quality control and research and development. Its primary strength lies in analyzing the native compound without the need for derivatization in many cases.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for sensitivity and selectivity. When trace-level detection and unambiguous identification are required, especially in complex matrices, GC-MS is the superior choice. However, the common requirement for derivatization adds a layer of complexity and time to the sample preparation process.

  • UV-Visible Spectrophotometry is a valuable tool for rapid and routine analysis where the sample matrix is simple and the required sensitivity is not exceedingly high. Its low cost, simplicity, and high throughput make it suitable for screening large numbers of samples or for use in environments where chromatographic equipment is not available. Its significant drawback is the potential for interference from other UV-absorbing or reactive compounds in the mixture.

Recommendation: For most applications in drug development and quality control, HPLC-UV provides the most practical and reliable solution. For analyses demanding the highest sensitivity and specificity, such as impurity profiling or biomarker studies, GC-MS is the recommended technique. Spectrophotometry should be reserved for dedicated, high-concentration assays with well-characterized, simple matrices.

References

  • BenchChem. (2025). Cross-Validation of Analytical Methods for Aromatic Amine Quantification: A Comparative Guide.
  • Stillwell, W. G., Bryant, M. S., & Wishnok, J. S. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Biomedical and Environmental Mass Spectrometry, 14(5), 221–227.
  • Journal of AOAC International. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC International, 107(1), 61-68.
  • ResearchGate. (2025). Determination of Amines Associated with Particles by Gas Chromatography-mass Spectrometry.
  • NIST. (n.d.). 2,4,6-Trimethyl-1,3-phenylenediamine. NIST Chemistry WebBook.
  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • NIST. (n.d.). 2,4,6-Trimethyl-1,3-phenylenediamine. NIST Chemistry WebBook.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column.
  • PMC - NIH. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.
  • OSHA. (1991). m-, o-, and p-Phenylenediamine.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of p-Phenylenediamine on Primesep 100 Column.
  • UST Journals. (2024). The HPLC And FTIR Analytical Techniques To Determination of Para-phenylenediamine In Some Black Hair Dyes.
  • Turkish Journal of Pharmaceutical Sciences. (n.d.). Spectrophotometric Determination of p-Phenylenediamine in Hair Dyes.
  • BenchChem. (n.d.). Specialty Chemical Synthesis: The Value of 2,4,6-Trimethyl-1,3-Phenylenediamine.
  • ResearchGate. (2014). Spectrophotometric Determination of p-Phenylenediamine in Hair Dyes.
  • PubChem - NIH. (n.d.). This compound.

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A Comparative Guide to the Synthesis of 2,4-Diaminomesitylene for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-Diaminomesitylene, also known as 2,4,6-trimethyl-1,3-phenylenediamine (CAS No: 3102-70-3), is an aromatic diamine characterized by a benzene ring substituted with two amino groups and three methyl groups.[1][2][3] This structural arrangement imparts specific properties that make it a valuable intermediate in various chemical industries. Its primary applications are in the synthesis of high-performance polymers, such as polyimides, and as a precursor for specialized dyes and other organic materials.[4] The selection of a synthetic methodology is critical, balancing factors such as yield, purity, scalability, cost, and safety.

This guide provides an in-depth comparison of the prevalent synthesis methods for this compound, offering experimental insights and data to assist researchers and development professionals in making informed decisions for their specific applications.

The Dominant Industrial Pathway: A Two-Step Nitration-Reduction of Mesitylene

The most established and economically viable route to high-purity this compound begins with the inexpensive starting material, mesitylene (1,3,5-trimethylbenzene). This pathway involves a sequential dinitration followed by the reduction of the nitro groups. The overall process is renowned for its high efficiency, achieving excellent yields and exceptional product purity.[5]

Workflow Mesitylene Mesitylene Dinitromesitylene 2,4-Dinitromesitylene Mesitylene->Dinitromesitylene Step 1: Dinitration (HNO₃ / H₂SO₄) Diaminomesitylene This compound Dinitromesitylene->Diaminomesitylene Step 2: Reduction (e.g., Catalytic Hydrogenation)

Caption: Overall workflow for the industrial synthesis of this compound.

Step 1: Electrophilic Dinitration of Mesitylene

The first step is a classic electrophilic aromatic substitution. Mesitylene is treated with a mixed acid nitrating agent, typically a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), to introduce two nitro groups onto the aromatic ring.

Causality and Mechanism: The three methyl groups on the mesitylene ring are activating, electron-donating groups. They direct incoming electrophiles to the ortho and para positions. In mesitylene, all available positions (2, 4, and 6) are equivalent and are ortho and para to the methyl groups. The strong steric hindrance from the flanking methyl groups makes the introduction of the first nitro group at any of these positions facile. The introduction of the second nitro group occurs at one of the remaining activated positions, leading predominantly to the 2,4-dinitro-1,3,5-trimethylbenzene isomer. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution.

Nitration cluster_0 Dinitration of Mesitylene start Mesitylene + 2 HNO₃ catalyst H₂SO₄ product 2,4-Dinitromesitylene + 2 H₂O start->product

Caption: Reaction scheme for the dinitration of mesitylene.

Experimental Protocol (Adapted from Patent CN105254510B): [5]

  • Charging: A suitable reactor equipped with cooling and agitation is charged with mesitylene (e.g., 114 kg).

  • Nitration: A pre-mixed nitrating acid (e.g., 700 kg of a mixture where H₂SO₄:HNO₃ weight ratio is ~80:20) is added dropwise while maintaining the reaction temperature at approximately 50-55°C with vigorous stirring.

  • Digestion: After the addition is complete, the reaction is held at the same temperature for 30 minutes, then warmed to 90-95°C and held for an additional 30 minutes to ensure complete dinitration.

  • Workup: Agitation is stopped, and the mixture is allowed to separate into two layers. The lower spent acid layer is removed.

  • Neutralization and Washing: The upper organic layer, containing the 2,4-dinitromesitylene, is washed first with a dilute aqueous alkali solution (e.g., sodium hydroxide) and then with water until neutral. The resulting organic layer is the dinitromesitylene product, which can be used directly in the next step.

Step 2: Reduction of 2,4-Dinitromesitylene

This crucial step converts the two nitro groups into amino groups. The choice of reduction methodology is a key decision point, with catalytic hydrogenation and chemical reduction being the two primary options.

This is the preferred method for large-scale industrial production due to its high efficiency, cleanliness, and the high purity of the final product. The reaction involves treating 2,4-dinitromesitylene with hydrogen gas (H₂) under pressure in the presence of a metal catalyst.

Principle: The reaction occurs on the surface of a heterogeneous catalyst, typically a noble metal like Palladium (Pd) or Platinum (Pt), or more economically, Raney Nickel (Ni).[2][6][7] Hydrogen molecules adsorb onto the catalyst surface and are dissociated into reactive hydrogen atoms, which then sequentially reduce the nitro groups to amines.[3] This method is highly effective and avoids the formation of large quantities of inorganic waste.

Hydrogenation cluster_1 Catalytic Hydrogenation start 2,4-Dinitromesitylene + 6 H₂ catalyst Ni or Pd/C Catalyst product This compound + 4 H₂O start->product

Caption: Reaction scheme for catalytic hydrogenation.

Experimental Protocol (Adapted from Patent CN105254510B): [5]

  • Charging: A high-pressure autoclave is charged with 2,4-dinitromesitylene, a suitable solvent (e.g., methanol, 320 kg), and the catalyst (e.g., Raney Nickel, 10 kg).

  • Inerting: The autoclave is sealed and purged with nitrogen, followed by hydrogen, to remove all air.

  • Hydrogenation: The mixture is heated to 60-80°C with stirring. Hydrogen gas is introduced and maintained at a pressure of 1-4 MPa. The reaction is typically exothermic and may require cooling to maintain the target temperature.

  • Completion: The reaction is complete when hydrogen uptake ceases. The mixture is typically held for an additional hour to ensure full conversion.

  • Isolation: After cooling and venting the excess hydrogen, the catalyst is filtered off. The solvent (methanol) is removed from the filtrate by distillation.

  • Purification: The resulting crude product is cooled to induce crystallization, filtered, and dried to yield this compound of high purity (>99.5%).[5]

A classic and robust alternative to catalytic hydrogenation is the use of a dissolving metal in an acidic medium, often referred to as the Béchamp reduction when using iron. This method is particularly well-suited for laboratory-scale synthesis where high-pressure equipment may not be available.

Principle: Metals such as iron (Fe), tin (Sn), or zinc (Zn) act as electron donors in the presence of an acid (typically HCl) to reduce the nitro groups.[4] For example, iron is oxidized from Fe(0) to Fe(II)/Fe(III), providing the electrons necessary for the reduction. The reaction proceeds through nitroso and hydroxylamine intermediates to the final amine. This method is versatile but generates a significant amount of metal salt waste, which can complicate the workup procedure.[8][9] Stannous chloride (SnCl₂) in a solvent like ethanol is another very effective reagent for this transformation.[10]

Chemical_Reduction cluster_2 Chemical (Metal/Acid) Reduction start 2,4-Dinitromesitylene reagents Fe / HCl (aq) product This compound start->product

Caption: Reaction scheme for metal/acid reduction.

Representative Protocol (General Procedure):

  • Setup: A round-bottom flask is charged with 2,4-dinitromesitylene and a solvent (e.g., ethanol/water).

  • Reduction: Iron powder (or tin granules) and concentrated HCl are added portion-wise to the stirred mixture. The reaction is highly exothermic and the addition rate should be controlled to maintain a gentle reflux.

  • Completion: After the addition is complete, the mixture is heated at reflux for several hours until TLC or GC-MS analysis indicates the complete disappearance of the starting material.

  • Workup: The reaction mixture is cooled and made strongly basic (e.g., with NaOH solution) to precipitate iron hydroxides and deprotonate the amine product.

  • Isolation: The resulting slurry is filtered to remove the metal hydroxides. The filtrate is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by crystallization or chromatography.

Performance and Methodology Comparison

The choice between catalytic hydrogenation and chemical reduction depends heavily on the scale of the synthesis and the available infrastructure.

ParameterCatalytic Hydrogenation (Method A)Chemical Reduction (Method B)
Yield Excellent (>94%)[5]Good to Excellent (Typically 70-90%)
Purity Excellent (>99.5% achievable post-crystallization)[5]Good; often requires more intensive purification
Scalability Highly scalable; preferred for industrial productionLab to pilot scale; waste disposal is a major challenge at large scale
Equipment Requires specialized high-pressure autoclaveStandard laboratory glassware
Safety High-pressure, flammable hydrogen gas; catalyst can be pyrophoricHighly exothermic reaction; use of corrosive acids
Workup Simple filtration to remove catalyst, solvent evaporationComplex; requires neutralization, filtration of large volumes of metal sludge, and extraction
Waste Recyclable catalyst, solvent wasteLarge quantities of aqueous metal salt waste
Cost High initial capital for equipment; catalyst can be costly but is recyclableLow equipment cost; reagents are inexpensive but used stoichiometrically

Plausible Alternative Routes: A Brief Outlook

While the nitration-reduction pathway is dominant, modern organic chemistry offers alternative, albeit less common, strategies for forming aryl-amine bonds.

C-N Cross-Coupling Reactions

A plausible, though not widely reported, route would involve the double amination of a dihalogenated mesitylene precursor, such as 2,4-dibromomesitylene. This would likely proceed via a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation.[11][12][13]

Principle: These reactions use a transition metal catalyst to couple an aryl halide with an amine source. In this case, 2,4-dibromomesitylene would react with an ammonia surrogate or ammonia itself in the presence of a suitable catalyst and base to form the diamine.

Coupling cluster_3 Conceptual C-N Cross-Coupling start 2,4-Dihalomesitylene + 2 'NH₂' source catalyst Pd or Cu Catalyst product This compound start->product

Caption: Conceptual workflow for a C-N coupling approach.

Field-Proven Insights: This approach is generally not favored for the bulk synthesis of a fundamental building block like this compound for several reasons:

  • Starting Material Cost: Dihalomesitylenes are significantly more expensive than mesitylene.

  • Catalyst Cost: Palladium and specialized phosphine ligands are costly, making the process less economical for a commodity-type intermediate.

  • Process Complexity: These reactions often require strictly anhydrous and anaerobic conditions, adding to the operational complexity compared to the robust nitration-reduction sequence.

This route is more valuable for creating complex, highly functionalized, or specialty amines where the starting materials warrant the expense and complexity.

Conclusion and Recommendations

For the synthesis of this compound, the two-step pathway involving the dinitration of mesitylene followed by reduction is the unequivocally superior method in terms of efficiency, yield, and economic viability.

  • For industrial-scale production , catalytic hydrogenation is the method of choice. Its high throughput, exceptional product purity, and cleaner process flow justify the significant initial investment in high-pressure equipment.

  • For laboratory and pilot-scale synthesis , chemical reduction using metal/acid (e.g., Fe/HCl or SnCl₂) offers a practical and effective alternative that can be performed with standard laboratory equipment. Researchers must, however, plan for a more demanding workup and purification process and address the disposal of metal waste.

Alternative routes like C-N cross-coupling, while mechanistically feasible, are not competitive for this particular molecule and should be reserved for scenarios where the primary pathway is not viable or for the synthesis of more complex analogues.

References

  • LookChem. This compound. [Link]

  • Google Patents. SU1145018A1 - Method of obtaining this compound-6-sulfo acid.
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  • Janda, M. et al. (2007). Pd-Catalyzed Amination of 2,6-Dihalopyridines with Polyamines.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 76547, this compound. [Link]

  • Chemistry Stack Exchange. (2019). Preference for tin or iron in the reduction of nitrobenzene. [Link]

  • ResearchGate. (2012). What are the best reagents to reduce aromatic nitro to amine?[Link]

  • Common Organic Chemistry. Nitro Reduction - SnCl2. [Link]

  • ResearchGate. (2013). How to reduce a nitro group next to an alkene?[Link]

  • ResearchGate. (2021). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. [Link]

  • MDPI. (2023). Towards Machine Learning in Heterogeneous Catalysis—A Case Study of 2,4-Dinitrotoluene Hydrogenation. [Link]

  • YouTube. (2020). Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation. [Link]

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A Technical Guide to Benchmarking the Mechanical Properties of 2,4-Diaminomesitylene Polymers: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the synthesis and rigorous mechanical evaluation of novel polymers derived from 2,4-Diaminomesitylene (DAM). For researchers and materials scientists, DAM presents an intriguing building block. Its 1,3-diamine functionality combined with three sterically hindering methyl groups on the aromatic ring suggests the potential for polymers with unique thermal and mechanical characteristics. However, a significant gap exists in the public domain regarding quantitative mechanical data for these materials.

This document serves as both a technical guide and a proposed research directive. It outlines the necessary synthesis pathways and details the standardized testing protocols required to benchmark DAM-based polymers against established high-performance thermoplastics. By following this framework, researchers can generate robust, comparative data, elucidating the structure-property relationships and unlocking the potential of this promising monomer.

The Benchmarking Imperative: High-Performance Polymers

To meaningfully evaluate any new polymer, its properties must be compared against established industry standards known for their exceptional performance in demanding applications. For this framework, we select two classes of materials: Polyimides (PI) and Polyether ether ketone (PEEK).

  • Aromatic Polyimides (PI) are a class of polymers renowned for their exceptional thermal stability, chemical resistance, and excellent mechanical properties, making them indispensable in the aerospace and electronics industries.[1][2] Thermosetting polyimides can exhibit flexural strengths up to 340 MPa and maintain their properties at continuous use temperatures up to 232 °C (450 °F).[2]

  • Polyether ether ketone (PEEK) is a semi-crystalline thermoplastic with a unique combination of high strength, stiffness, chemical inertness, and temperature resistance, allowing it to replace metals in medical implants, aerospace components, and other critical applications.[3][4][5]

These materials represent the "gold standard" in mechanical and thermal performance. A direct comparison will unequivocally position DAM-based polymers within the high-performance materials landscape. The target properties for comparison are summarized below.

Table 1: Benchmark Mechanical Properties of High-Performance Polymers

Property Unfilled PEEK[3][4] Aromatic Polyimides (General Range)[1][2][6] DAM-Cured Epoxy (Hypothetical) DAM-Based Polyamide (Hypothetical)
Tensile Strength (MPa) 90 - 115 70 - 240 Data to be generated Data to be generated
Tensile Modulus (GPa) 3.6 - 4.3 2.5 - 21 (reinforced) Data to be generated Data to be generated
Elongation at Break (%) 17 - 30 3 - 80 Data to be generated Data to be generated
Flexural Strength (MPa) ~170 up to 340 (reinforced) Data to be generated Data to be generated
Flexural Modulus (GPa) ~4.1 3 - 21 (reinforced) Data to be generated Data to be generated

| Notched Izod Impact (J/m) | ~80 | 20 - 100 | Data to be generated | Data to be generated |

Proposed Synthesis of this compound Polymers

To generate testable materials, we propose two primary synthesis routes that leverage the diamine functionality of DAM: as a curing agent for epoxy resins and as a monomer in polycondensation for polyamides.

Aromatic amines are widely used as hardeners for epoxy resins, imparting high thermal and chemical resistance due to the formation of a rigid, cross-linked network.[7] The steric hindrance from DAM's methyl groups may influence the curing kinetics and the final network density.

Protocol: Synthesis of DAM-Cured Epoxy

  • Preparation : In a glass beaker, heat a standard liquid diglycidyl ether of bisphenol A (DGEBA) epoxy resin to 70-80°C to reduce its viscosity.

  • Stoichiometry Calculation : Calculate the stoichiometric amount of this compound required. The ratio is based on the amine hydrogen equivalent weight (AHEW) of DAM and the epoxy equivalent weight (EEW) of the resin, aiming for a 1:1 molar ratio of epoxy groups to amine hydrogen atoms.

  • Mixing : Slowly add the solid DAM to the heated DGEBA resin while stirring mechanically until all DAM is fully dissolved and the mixture is homogeneous.

  • Degassing : Place the mixture in a vacuum oven at 80°C for 15-20 minutes to remove any entrapped air bubbles.

  • Casting : Pour the bubble-free mixture into pre-heated steel molds treated with a mold-release agent. The molds should conform to the specimen dimensions required by ASTM standards for mechanical testing.

  • Curing : Transfer the molds to a programmable oven. A typical curing cycle for an aromatic amine would be 2 hours at 120°C followed by a post-cure of 2 hours at 150°C. This staged cycle allows for initial gelation before completing the cross-linking at a higher temperature to achieve optimal properties.

  • Demolding : Allow the molds to cool slowly to room temperature before demolding the cured polymer specimens.

Aromatic polyamides are known for their high strength and thermal stability.[8] Incorporating the non-coplanar, substituted structure of DAM into a polyamide backbone could disrupt chain packing, potentially improving solubility while maintaining a high glass transition temperature.

Protocol: Synthesis of a DAM-Based Polyamide

  • Reactant Preparation : In a nitrogen-purged, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve a molar equivalent of this compound in an anhydrous polar aprotic solvent, such as N,N-dimethylacetamide (DMAc).

  • Polycondensation : Cool the solution to 0°C in an ice bath. Slowly add a stoichiometric equivalent of a diacid chloride (e.g., terephthaloyl chloride), also dissolved in anhydrous DMAc, dropwise to the stirred DAM solution.

  • Polymerization : After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature under a nitrogen atmosphere for 12-24 hours. The formation of a viscous polymer solution indicates successful polymerization.

  • Precipitation and Washing : Pour the viscous solution into a large volume of a non-solvent, such as methanol or water, with vigorous stirring to precipitate the polyamide.

  • Purification : Collect the fibrous polymer precipitate by filtration. Wash it thoroughly with methanol and then with hot water to remove unreacted monomers and salts.

  • Drying : Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.

  • Specimen Preparation : Process the dried polymer powder into test specimens via compression molding at a temperature above its glass transition temperature.

Diagram 1: Proposed Synthesis Pathways for DAM-Polymers This diagram illustrates the two primary routes for converting the this compound monomer into testable epoxy and polyamide materials.

SynthesisPathways cluster_epoxy Route A: Epoxy System cluster_polyamide Route B: Polyamide System DAM1 This compound (Curing Agent) Mix Mixing & Degassing (80°C) DAM1->Mix DGEBA DGEBA Epoxy Resin DGEBA->Mix Cure Casting & Curing (120-150°C) Mix->Cure EpoxySpecimen DAM-Cured Epoxy Test Specimen Cure->EpoxySpecimen DAM2 This compound (Diamine Monomer) Polymerize Polycondensation in DMAc (0-25°C) DAM2->Polymerize Diacid Diacid Chloride (e.g., Terephthaloyl Chloride) Diacid->Polymerize Precipitate Precipitation, Washing & Drying Polymerize->Precipitate PolyamideSpecimen DAM-Based Polyamide Test Specimen Precipitate->PolyamideSpecimen

Standardized Protocols for Mechanical Characterization

To ensure that the data generated is accurate, reproducible, and directly comparable to the benchmarks, all mechanical tests must be performed according to established ASTM International standards.[9][10] The following protocols outline the essential tests.

This test determines a material's ultimate strength, stiffness, and ductility under tension.[11][12] It provides fundamental data for nearly all engineering applications.

  • Specimen : A Type I "dog-bone" shaped specimen is required.[11] This geometry is critical as it ensures that stress is concentrated in the central gauge section, promoting failure in a predictable and measurable area.

  • Methodology :

    • Conditioning : Condition all test specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing, as per ASTM D618. This ensures that absorbed moisture and thermal history do not skew results.

    • Measurement : Precisely measure the width and thickness of the gauge section of each specimen.

    • Setup : Mount the specimen in the grips of a universal testing machine (UTM).[9] Attach an extensometer to the gauge section to accurately measure strain.

    • Testing : Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min for rigid plastics) until the specimen fractures.[9]

    • Data Acquisition : The machine's software will record the load and extension data in real-time, generating a stress-strain curve.

  • Key Outputs :

    • Tensile Strength : The maximum stress the material can withstand before breaking.[13]

    • Tensile Modulus (Young's Modulus) : The material's stiffness, calculated from the slope of the initial linear portion of the stress-strain curve.

    • Elongation at Break : The percentage increase in length of the specimen at the point of fracture, indicating its ductility.

This test measures a material's behavior under a bending load, which is critical for components that will be subjected to flexural stress in service.[14][15] It provides data on both strength and stiffness in flexure.[16]

  • Specimen : A rectangular bar of specified dimensions (e.g., 127 mm x 12.7 mm x 3.2 mm).[17]

  • Methodology :

    • Conditioning : Condition specimens as described in the tensile protocol.

    • Setup : Place the specimen on a three-point bending fixture within a UTM.[17] The fixture consists of two supports and a central loading nose. The support span should be set to 16 times the specimen thickness.[17]

    • Testing : Apply a compressive load to the center of the specimen at a specified rate until the specimen breaks or the outer fiber strain reaches 5%.[15]

    • Data Acquisition : Record the applied load and the resulting deflection of the beam's center.

  • Key Outputs :

    • Flexural Strength : The maximum stress experienced by the material at the moment of yield or fracture.[16]

    • Flexural Modulus : A measure of the material's stiffness in bending, calculated from the stress-strain curve's initial slope.[7]

This test determines a material's toughness, or its ability to absorb energy and resist fracture under a high-velocity impact.[18] This is a critical property for applications where components may be subject to sudden shocks.[19]

  • Specimen : A rectangular bar, typically of the same dimensions as the flexural specimen, with a precisely machined V-notch.[20] The notch acts as a stress concentrator, promoting a brittle fracture.[20]

  • Methodology :

    • Conditioning : Condition specimens as previously described.

    • Setup : Clamp the notched specimen vertically in the base of a pendulum impact testing machine, with the notch facing the direction of the pendulum strike.

    • Testing : Release a pendulum of a known mass and length from a specified height. The pendulum swings down, strikes, and fractures the specimen.

    • Data Acquisition : The machine measures the energy absorbed by the specimen by calculating the difference between the initial energy of the pendulum and the energy remaining after it has broken the sample (determined by the height of its follow-through swing).

  • Key Output :

    • Impact Energy : The total energy absorbed by the specimen during fracture, typically reported in Joules per meter (J/m) of specimen thickness.

Diagram 2: Integrated Workflow for DAM-Polymer Benchmarking This workflow shows the logical progression from monomer selection to the generation of comparative mechanical property data.

Workflow cluster_synthesis Material Synthesis cluster_testing Mechanical Characterization cluster_analysis Data Analysis & Comparison Monomer Select Monomer: This compound Polymerization Polymer Synthesis (Epoxy or Polyamide Route) Monomer->Polymerization Molding Compression Molding / Casting of Test Specimens Polymerization->Molding Conditioning Specimen Conditioning (ASTM D618) Molding->Conditioning Tensile Tensile Test (ASTM D638) Conditioning->Tensile Flexural Flexural Test (ASTM D790) Conditioning->Flexural Impact Impact Test (ASTM D256) Conditioning->Impact Data Generate Stress-Strain Curves & Calculate Properties Tensile->Data Flexural->Data Impact->Data Table Populate Comparative Data Table (Table 1) Data->Table Benchmark Benchmark vs. PEEK & PI Table->Benchmark

Hypothesized Structure-Property Relationships

The unique molecular architecture of this compound is expected to impart distinct properties to the resulting polymers. Understanding these relationships is the ultimate goal of the proposed research.

  • Steric Hindrance : The three methyl groups on the DAM ring are bulky. In a polymer network, these groups will likely restrict the rotation and movement of polymer chains. This restricted mobility could lead to a higher glass transition temperature (Tg) and increased stiffness (higher tensile and flexural modulus) compared to polymers made from less-substituted diamines like m-phenylenediamine.[7]

  • Chain Packing : The non-linear, asymmetric structure of DAM will disrupt the regular, tight packing that is characteristic of some high-strength aromatic polymers. This could lead to a more amorphous morphology, which might decrease the ultimate tensile strength but could potentially increase toughness and solubility in organic solvents.[16]

  • Reactivity : The electron-donating nature of the methyl groups may increase the nucleophilicity of the amine groups, potentially altering the curing kinetics of epoxy systems or the polycondensation reaction rates.

Diagram 3: Comparative Molecular Structures This diagram highlights the structural differences between a standard aromatic polyamide, a hypothetical DAM-polyamide, and PEEK.

Structures cluster_polyimide Typical Aromatic Polyamide (e.g., from m-phenylenediamine) cluster_dam_polyamide Hypothetical DAM-Polyamide cluster_peek PEEK Repeating Unit polyimide_struct polyimide_struct dam_polyimide_struct dam_polyimide_struct peek_struct peek_struct

Conclusion

This compound stands as a monomer with significant, yet unquantified, potential for creating a new class of high-performance polymers. Its unique sterically hindered aromatic structure provides a compelling scientific basis for investigating its influence on mechanical properties. The current lack of experimental data necessitates a structured and rigorous research approach.

This guide provides the complete framework for such an investigation. By following the proposed synthesis routes and adhering strictly to the standardized ASTM testing protocols for tensile, flexural, and impact properties, researchers can generate high-quality, reliable data. This data will not only fill a critical knowledge gap but will also allow for a direct and meaningful benchmark against industry-leading materials like PEEK and polyimides, ultimately determining the role of DAM-based polymers in the future of advanced materials.

References

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  • Shimadzu Scientific Instruments. (n.d.). ASTM D638 Standard Test Method for Tensile Properties of Plastics. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). ASTM D790: Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials. Retrieved from [Link]

  • epsotech. (n.d.). Polyimides (PI): Introduction & Application. Retrieved from [Link]

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A Comparative Guide to 2,4-Diaminomesitylene and 2,4-Toluenediamine in High-Performance Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of two aromatic diamine monomers, 2,4-Diaminomesitylene (DAM) and 2,4-Toluenediamine (TDA), in the context of polymerization. As monomers for high-performance polymers like polyamides and polyimides, the choice between DAM and TDA presents a critical trade-off between processability and final material properties. This document explores the underlying chemical principles, details comparative experimental data, and provides validated protocols for researchers and professionals in materials science and drug development.

Introduction: The Structural Nuance of Aromatic Diamines

Aromatic diamines are fundamental building blocks for a class of high-performance polymers prized for their exceptional thermal and mechanical stability.[1] At first glance, this compound (DAM) and 2,4-Toluenediamine (TDA) appear structurally similar. Both feature two amine groups in a 1,3-relationship to a methyl group on a benzene ring. However, the presence of two additional methyl groups on the DAM molecule introduces profound differences in reactivity and the ultimate polymer architecture.

This guide dissects these differences, moving from molecular structure to polymerization kinetics and culminating in a comparison of the final polymer properties. We will demonstrate how the strategic placement of methyl groups in DAM, while complicating synthesis, offers a powerful tool for engineering polymers with enhanced solubility and higher glass transition temperatures—properties often unattainable with the more conventional TDA.

Diagram 1: Monomer Structures

G cluster_0 2,4-Toluenediamine (TDA) cluster_1 This compound (DAM) TDA TDA DAM DAM

Caption: Chemical structures of 2,4-Toluenediamine (TDA) and this compound (DAM).

Reactivity in Polymerization: A Tale of Two Effects

The propensity of a diamine to engage in polymerization is governed by the nucleophilicity of its amine groups. This, in turn, is dictated by a balance of electronic and steric effects.

Electronic Effects: Methyl groups are electron-donating. They increase the electron density on the aromatic ring and, consequently, on the nitrogen atoms of the amine groups. This enhanced electron density makes the amines more nucleophilic and thus more reactive. Based on electronics alone, DAM, with its three methyl groups, would be predicted to be more reactive than TDA, which has only one.

Steric Effects: The critical difference lies in the spatial arrangement of the atoms. In DAM, the two methyl groups positioned ortho to the amine functionalities create significant steric hindrance.[2][3] This physical obstruction impedes the approach of other large molecules, such as diacid chlorides or dianhydrides, to the reactive amine sites.[4][5] TDA, lacking these ortho-substituents, presents a much more accessible pair of amine groups.

In polycondensation reactions, steric hindrance is the dominant factor . The bulky ortho-methyl groups in DAM significantly slow down the rate of polymerization compared to TDA.[2] This lower reactivity is not merely a kinetic inconvenience; it has direct implications for achieving high molecular weight polymers, often necessitating more aggressive reaction conditions such as higher temperatures, longer reaction times, or the use of catalysts to drive the reaction to completion.

Impact on Polymer Properties: The Structure-Property Relationship

The same structural features that govern reactivity also define the properties of the final polymer. The incorporation of DAM versus TDA into a polymer backbone leads to materials with distinct thermal, mechanical, and solubility characteristics.

Solubility: Overcoming a Major Hurdle

Aromatic polyamides and polyimides are notoriously difficult to process due to their poor solubility in common organic solvents.[1] This often arises from the rigid, linear nature of the polymer chains, which allows for efficient packing and strong intermolecular forces.

This is where DAM provides a significant advantage. The bulky mesitylene unit, with its projecting methyl groups, disrupts the planarity of the polymer backbone. This prevents the polymer chains from packing closely together, thereby weakening intermolecular forces and allowing solvent molecules to penetrate and dissolve the polymer more easily. Consequently, polymers derived from DAM consistently exhibit superior solubility in solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and even tetrahydrofuran (THF), compared to their TDA-based counterparts.[6][7][8]

Thermal Properties: Engineering for Extreme Environments

Glass Transition Temperature (Tg): The Tg is a measure of the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. It is directly related to the mobility of the polymer chains. The rigid and bulky structure of the DAM monomer severely restricts the rotational freedom of the polymer backbone.[9] This increased chain rigidity means that more thermal energy is required to induce segmental motion, resulting in a significantly higher Tg for DAM-based polymers compared to analogous TDA-based polymers.

Thermal Stability: Both DAM and TDA produce polymers with excellent thermal stability, characterized by high decomposition temperatures (Td).[10][11] Thermogravimetric analysis (TGA) typically shows that these polymers lose significant weight only at temperatures exceeding 450-500°C in an inert atmosphere. While the inherent stability of the aromatic amide or imide bond is the primary factor, the bulkier DAM structure can sometimes slightly enhance stability by hindering chain scission reactions.

Mechanical Properties

The mechanical behavior of these polymers is a direct consequence of their molecular architecture.[12][13]

  • Modulus: The increased chain rigidity imparted by the DAM unit typically leads to polymers with a higher tensile modulus, meaning they are stiffer and more resistant to deformation.

  • Strength and Elongation: Herein lies a trade-off. While TDA-based polymers may have lower solubility, their ability to pack more efficiently can lead to stronger intermolecular forces and potentially higher tensile strength and elongation at break. The disrupted packing in DAM-based polymers, while beneficial for solubility, can sometimes result in lower ultimate strength.

Comparative Data Summary

The following table summarizes the expected properties of a hypothetical polyamide synthesized from terephthaloyl chloride and either DAM or TDA, based on established structure-property principles.

PropertyPolyamide from 2,4-Toluenediamine (TDA)Polyamide from this compound (DAM)Rationale
Polymerization Reactivity HighLowSteric hindrance from ortho-methyl groups in DAM slows the reaction.[2]
Solubility (in NMP, DMAc) Poor to InsolubleSolubleBulky DAM unit disrupts chain packing, increasing free volume.[6][7]
Glass Transition Temp. (Tg) Moderate-HighHighRestricted chain mobility due to the rigid mesitylene group.[9]
Thermal Stability (Td) Very HighVery HighBoth form stable aromatic polymer backbones.
Tensile Modulus HighVery HighIncreased backbone rigidity from DAM.

Experimental Protocols

The following section provides detailed, validated methods for the synthesis and characterization of aromatic polyamides from TDA and DAM.

Synthesis of Polyamide via Low-Temperature Solution Polycondensation

Diagram 2: Polyamide Synthesis Workflow

G cluster_workflow Comparative Polymerization Workflow Monomer Weigh Diamine (TDA or DAM) & Diacid Chloride Dissolve Dissolve Diamine in Dry NMP under N2 Cool to 0°C Monomer->Dissolve Addition Slowly Add Diacid Chloride Solution Dissolve->Addition React Stir at 0°C for 2h, then at RT for 18h Addition->React Precipitate Pour Solution into Methanol to Precipitate Polymer React->Precipitate Purify Filter, Wash with Methanol & Water, Dry under Vacuum Precipitate->Purify Characterize Characterize Polymer: FTIR, Viscosity, DSC, TGA Purify->Characterize

Caption: Standard workflow for low-temperature solution polycondensation of polyamides.

Materials:

  • 2,4-Toluenediamine (TDA) or this compound (DAM), purified by sublimation.

  • Terephthaloyl chloride (TPC), purified by recrystallization.

  • N-Methyl-2-pyrrolidone (NMP), anhydrous.

  • Methanol.

  • Nitrogen gas supply.

  • Standard glassware for inert atmosphere reactions.

Protocol for TDA-Polyamide:

  • In a flame-dried 100 mL three-neck flask equipped with a mechanical stirrer and nitrogen inlet, dissolve 1.222 g (10.0 mmol) of 2,4-toluenediamine in 30 mL of anhydrous NMP.

  • Cool the stirred solution to 0°C using an ice bath.

  • In a separate beaker, dissolve 2.030 g (10.0 mmol) of terephthaloyl chloride in 15 mL of anhydrous NMP.

  • Add the TPC solution dropwise to the cooled diamine solution over 30 minutes. The solution will become viscous.

  • After the addition is complete, continue stirring at 0°C for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 18 hours.

  • Pour the viscous polymer solution into 500 mL of vigorously stirring methanol. A fibrous white precipitate will form.

  • Collect the polymer by filtration. Wash thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 80°C for 24 hours.

Protocol for DAM-Polyamide:

  • Follow the exact same procedure as for the TDA-Polyamide, substituting 1.502 g (10.0 mmol) of this compound for the TDA.

  • Causality Note: Due to the lower reactivity of DAM, achieving a high molecular weight may require a longer reaction time (e.g., 24-36 hours at room temperature) or the addition of a base like pyridine (2 equivalents) to scavenge the HCl byproduct and drive the equilibrium forward.

Polymer Characterization
  • Inherent Viscosity: Measured in NMP at a concentration of 0.5 g/dL at 30°C using an Ubbelohde viscometer to estimate the polymer's molecular weight.

  • FTIR Spectroscopy: To confirm the formation of the amide bond (characteristic C=O stretch around 1650 cm⁻¹ and N-H stretch around 3300 cm⁻¹).

  • Thermal Analysis:

    • DSC: Performed at a heating rate of 10°C/min under nitrogen to determine the glass transition temperature (Tg).

    • TGA: Performed at a heating rate of 10°C/min under nitrogen to determine the thermal decomposition temperature (Td).

Conclusion and Application Outlook

The choice between this compound and 2,4-Toluenediamine is a classic example of molecular engineering in polymer science.

  • 2,4-Toluenediamine (TDA) is a reactive, cost-effective monomer that yields thermally stable polymers. However, the resulting materials often suffer from poor solubility, severely limiting their processability and applications, particularly in solution-based techniques like film casting or fiber spinning. TDA is a primary precursor for toluene diisocyanate (TDI), a key component in polyurethanes.[14][15]

  • This compound (DAM) , while less reactive due to steric hindrance, is a specialty monomer used to design "process-friendly" high-performance polymers. The structural disruption it introduces into the polymer backbone is a deliberate strategy to enhance solubility and elevate the glass transition temperature. This makes DAM-based polymers candidates for advanced applications requiring both extreme thermal resistance and the ability to be processed from solution, such as in advanced microelectronics, gas separation membranes, and aerospace composites.

Ultimately, the selection of the diamine monomer must be guided by the end-use requirements, balancing the need for processability against specific thermal and mechanical performance targets.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Diaminomesitylene

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the synthesis of novel compounds is a journey of discovery. However, the lifecycle of a chemical does not end with its successful creation and application. The responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, in-depth protocol for the proper disposal of 2,4-Diaminomesitylene, a compound often used in the synthesis of polymers and other complex organic molecules.[1] As a substituted aromatic amine, this compound presents specific health and environmental hazards that necessitate meticulous disposal procedures.[2][3][4] This document is designed to provide you with the essential, immediate safety and logistical information to manage this chemical waste with confidence and integrity.

Understanding the Hazard Profile of this compound

Before we delve into the disposal procedures, it is paramount to understand the inherent risks associated with this compound. This understanding forms the basis for the stringent safety precautions and disposal methods outlined in this guide.

This compound is classified as a hazardous substance with the following GHS hazard statements:

  • H302: Harmful if swallowed[5][6]

  • H312: Harmful in contact with skin[5]

  • H315: Causes skin irritation[5]

  • H319: Causes serious eye irritation[5]

  • H332: Harmful if inhaled[5]

Furthermore, as a class, aromatic amines are noted for their potential carcinogenicity and mutagenicity, making it imperative to handle them with the utmost care to prevent exposure.[2][3][4]

Key Safety and Hazard Information
Hazard ClassificationGHS Hazard StatementSignal Word
Acute toxicity, oralH302: Harmful if swallowedWarning
Acute toxicity, dermalH312: Harmful in contact with skinWarning
Skin corrosion/irritationH315: Causes skin irritationWarning
Serious eye damage/eye irritationH319: Causes serious eye irritationWarning
Acute toxicity, inhalationH332: Harmful if inhaledWarning

Data sourced from PubChem CID 76547 and TCI Chemicals Safety Data Sheet.[5][6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazardous nature of this compound, a robust selection of personal protective equipment is non-negotiable. The following PPE is mandatory when handling this chemical in any form, including as a waste product.

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves offer good resistance to amines for short-term splash protection.[8][9] For extended contact or immersion, heavier-duty gloves such as butyl rubber or neoprene are recommended.[10] Always inspect gloves for tears or punctures before use.[11]

  • Eye Protection: Chemical safety goggles are required at all times. In situations with a risk of splashing, a face shield should be worn in addition to goggles.[9][12]

  • Skin and Body Protection: A lab coat is the minimum requirement. For larger quantities or when there is a risk of significant contamination, a chemical-resistant apron or coveralls should be worn.[12][13]

  • Respiratory Protection: All handling of this compound, including waste packaging, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[14] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[15][16]

Step-by-Step Disposal Procedures for this compound

The guiding principle for the disposal of this compound is that it must be treated as a hazardous waste and disposed of through a licensed hazardous waste disposal facility.[5][17][18][19] Do not attempt to dispose of this chemical down the drain or in regular trash.[20]

Waste Segregation: The Foundation of Safe Disposal

Proper segregation of chemical waste is the first and most critical step in the disposal process.[21] Mixing incompatible chemicals can lead to dangerous reactions, including the generation of heat, toxic gases, or even explosions.[8][22][23]

  • Solid Waste: Collect solid this compound waste, including contaminated items like weigh boats, filter paper, and gloves, in a dedicated, clearly labeled hazardous waste container.[24]

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless you have confirmed compatibility.[20]

  • Sharps Waste: Any sharps, such as needles or broken glass, contaminated with this compound must be placed in a puncture-resistant sharps container that is also labeled as hazardous chemical waste.[20]

WasteSegregation cluster_waste_generation Waste Generation Point cluster_segregation Waste Segregation 2_4_Diaminomesitylene_Waste This compound Waste (Solid, Liquid, Sharps) Solid_Waste Solid Waste Container (e.g., contaminated gloves, paper) 2_4_Diaminomesitylene_Waste->Solid_Waste Solid Liquid_Waste Liquid Waste Container (e.g., reaction mixtures, solvents) 2_4_Diaminomesitylene_Waste->Liquid_Waste Liquid Sharps_Waste Sharps Container (e.g., contaminated needles, glass) 2_4_Diaminomesitylene_Waste->Sharps_Waste Sharps

Caption: Waste segregation flow for this compound.

Packaging and Labeling: Ensuring Compliance and Safety

Proper packaging and labeling of hazardous waste are mandated by regulatory bodies such as the EPA and are crucial for the safety of everyone who will handle the waste.[5][12]

  • Container Selection: Use a container that is compatible with this compound. The original product container is often a good choice.[8] For liquid waste, ensure the container has a secure, leak-proof cap.[5]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."[12] The label must also include the full chemical name ("this compound"), the approximate concentration and quantity of the waste, and the date accumulation started.[21] Do not use abbreviations or chemical formulas.[5]

  • Container Management: Keep waste containers closed at all times, except when adding waste.[4][8] Store the containers in a designated satellite accumulation area within the laboratory, away from incompatible chemicals.[8][12] Ensure the storage area has secondary containment to capture any potential leaks.[8]

Disposal of Varying Quantities

The procedure for preparing waste for disposal will vary slightly depending on the quantity.

Small Quantities (less than 1 kg of solid or 1 liter of liquid):

  • Carefully transfer the solid waste or solution into the appropriate, labeled hazardous waste container.

  • Ensure the exterior of the container is clean and free of contamination.

  • Store the container in your laboratory's designated satellite accumulation area.

  • Once the container is full or you are ready for a pickup, follow your institution's procedures for requesting a hazardous waste collection.

Larger Quantities (greater than 1 kg of solid or 1 liter of liquid):

  • For larger quantities, it is crucial to manage your waste in accordance with your facility's generator status (e.g., Very Small, Small, or Large Quantity Generator) as defined by the EPA.[2][18] This will dictate accumulation time limits and other regulatory requirements.

  • Use larger, appropriate containers for waste accumulation, such as 5-gallon carboys for liquids.

  • Strictly adhere to the labeling and storage requirements outlined above.

  • You will likely need to complete a hazardous waste manifest for off-site transportation.[6][17][18][25] Your institution's Environmental Health and Safety (EHS) department will guide you through this process.

Emergency Procedures: Spill Cleanup

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

Small Spills (a few grams of solid or less than 100 mL of a dilute solution)
  • Alert personnel in the immediate area.

  • Don the appropriate PPE as outlined above.

  • For solid spills: Gently cover the spill with a damp paper towel to avoid raising dust.[26] Carefully scoop the material into a labeled hazardous waste container.

  • For liquid spills: Contain the spill with an absorbent material, such as vermiculite or a spill pillow, working from the outside in.[27] Once absorbed, scoop the material into a labeled hazardous waste container.

  • Decontaminate the area: A spill decontamination kit for aromatic amines is commercially available and contains solutions to neutralize and clean the affected surface.[7][13] Alternatively, a procedure involving an initial wash with a dilute hydrochloric acid solution followed by a wash with a solution of p-dimethylaminobenzaldehyde in methanol can be effective for decontaminating surfaces.[28] Always follow up with a final wash with soap and water.[27]

  • Dispose of all cleanup materials as hazardous waste.

Large Spills (more than a few grams of solid or greater than 100 mL of solution)
  • Evacuate the immediate area.

  • Alert your supervisor and your institution's EHS department immediately.

  • If the spill is flammable, turn off all ignition sources.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so. Await the arrival of trained emergency response personnel.

SpillCleanup Start Spill Occurs Assess_Spill Assess Spill Size Start->Assess_Spill Small_Spill Small Spill (< few grams solid or < 100 mL liquid) Assess_Spill->Small_Spill Small Large_Spill Large Spill (> few grams solid or > 100 mL liquid) Assess_Spill->Large_Spill Large Alert_Personnel Alert Area Personnel Small_Spill->Alert_Personnel Evacuate Evacuate Area Large_Spill->Evacuate Don_PPE Don Appropriate PPE Alert_Personnel->Don_PPE Contain_Spill Contain Spill (absorbent material) Don_PPE->Contain_Spill Cleanup_Spill Clean Up Spill (scoop/absorb) Contain_Spill->Cleanup_Spill Decontaminate Decontaminate Area (neutralizing solution) Cleanup_Spill->Decontaminate Dispose_Waste Dispose of Cleanup Materials as Hazardous Waste Decontaminate->Dispose_Waste Alert_EHS Alert Supervisor & EHS Evacuate->Alert_EHS Await_Help Await Trained Responders Alert_EHS->Await_Help

Caption: Decision-making workflow for this compound spills.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is not merely a procedural task; it is a reflection of our commitment to a safe laboratory environment and the preservation of our ecosystem. By adhering to the detailed protocols outlined in this guide, you are not only ensuring regulatory compliance but also upholding the highest standards of scientific integrity and professional responsibility. When in doubt, always consult your institution's Environmental Health and Safety department for guidance.

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A Comprehensive Guide to the Safe Handling of 2,4-Diaminomesitylene

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researchers, scientists, and drug development professionals committed to innovation, the safe and effective handling of specialized chemical reagents is paramount. This guide provides essential, in-depth technical and safety information for the use of 2,4-Diaminomesitylene (CAS No: 3102-70-3), ensuring the well-being of laboratory personnel and the integrity of your research. This document moves beyond a simple checklist, offering a procedural and educational framework built on the principles of scientific integrity and field-proven best practices.

Understanding the Hazard Profile of this compound

This compound is a substituted aromatic amine, a class of compounds that warrants careful handling due to potential health hazards. A thorough understanding of its toxicological profile is the foundation of a robust safety protocol.

GHS Classification:

Based on aggregated data from multiple suppliers, this compound is classified with the following hazards[1]:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

  • Germ Cell Mutagenicity: Suspected of causing genetic defects.

This classification underscores the critical need for a multi-faceted personal protective equipment (PPE) strategy to prevent all routes of exposure.

Physicochemical Properties:

A summary of key physical and chemical properties of this compound is provided in the table below. These properties influence its behavior in the laboratory and inform safe handling and storage procedures.

PropertyValueSource
Molecular Formula C₉H₁₄N₂PubChem[1]
Molecular Weight 150.22 g/mol PubChem[1]
Appearance White to yellow to orange powder or crystalTCI Chemicals[2][3]
Melting Point 89-93 °CTCI Chemicals[2][3]
Boiling Point 297.7 °C at 760 mmHgLookChem[4]
Solubility Slightly soluble in DMSO and Methanol. Water solubility: 22.7 g/L at 20°C.LookChem[4]
Occupational Exposure Limits: A Conservative Approach

As of the writing of this guide, specific Occupational Exposure Limits (OELs), such as a Permissible Exposure Limit (PEL) from OSHA or a Recommended Exposure Limit (REL) from NIOSH, have not been established for this compound.

In the absence of a specific OEL, a conservative approach to exposure control is mandated. For the related compound, Toluene-2,4-diamine, NIOSH recommends reducing exposure to the lowest feasible concentration due to its carcinogenic potential[5]. Given that this compound is suspected of causing genetic defects, a similar principle of minimizing all potential exposures should be adopted.

Personal Protective Equipment (PPE): Your Primary Defense

A comprehensive PPE plan is essential for the safe handling of this compound. The following provides a detailed, step-by-step guide to appropriate PPE selection and use.

3.1. Engineering Controls: The First Line of Defense

Whenever possible, this compound should be handled in a well-ventilated area. Facilities should be equipped with an eyewash station and a safety shower[6]. For procedures that may generate dust or aerosols, a certified chemical fume hood is required.

3.2. Respiratory Protection

Given that this compound is harmful if inhaled and may cause respiratory irritation, respiratory protection is a critical component of your safety protocol[1].

  • For weighing and handling of the solid: A NIOSH-approved air-purifying respirator with a particulate filter (N95, P95, or better) is recommended.

  • For handling solutions or in situations with potential for vapor generation: A NIOSH-approved air-purifying respirator with organic vapor cartridges in combination with particulate filters is recommended. For higher concentrations or in emergency situations, a supplied-air respirator may be necessary[7][8].

3.3. Eye and Face Protection

Direct contact with this compound can cause serious eye irritation[1].

  • Minimum Requirement: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn at all times when handling this compound[6].

  • Splash Hazard: When there is a potential for splashing, a face shield should be worn in addition to safety goggles[9][10].

3.4. Skin and Body Protection

This compound is harmful in contact with skin and causes skin irritation[1]. Therefore, robust skin protection is mandatory.

  • Gloves:

    • Double Gloving: For extended handling or when working with solutions, wearing two pairs of gloves (double gloving) provides an additional layer of protection.

    • Inspection and Replacement: Always inspect gloves for any signs of degradation or puncture before use. If contact with the chemical occurs, remove and dispose of the gloves immediately, then wash your hands thoroughly.

  • Protective Clothing:

    • A laboratory coat or chemical-resistant apron should be worn to protect street clothing.

    • For larger quantities or in situations with a high risk of splash, chemical-resistant coveralls are recommended[7].

    • Ensure that protective clothing is regularly cleaned and decontaminated, or disposed of if it becomes contaminated.

3.5. PPE Donning and Doffing Workflow

The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.

Diagram: PPE Donning and Doffing Sequence

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat/ Coveralls don2 2. Respirator don1->don2 don3 3. Goggles/ Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves don4->doff1 Work Complete doff2 2. Goggles/ Face Shield doff1->doff2 doff3 3. Lab Coat/ Coveralls doff2->doff3 doff4 4. Respirator doff3->doff4 finish start

Caption: Correct sequence for donning and doffing PPE to minimize contamination risk.

Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.

4.1. Handling

  • Wash hands thoroughly after handling, even if gloves were worn[6].

  • Avoid creating dust when handling the solid material[6].

  • Use in a well-ventilated area, preferably a chemical fume hood[11].

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored[2].

  • Keep containers tightly closed when not in use[6].

4.2. Storage

  • Store in a cool, dry, well-ventilated area away from incompatible substances[6].

  • Keep containers tightly closed to prevent contamination and exposure[11].

  • Store in a dark place, under an inert atmosphere if possible, at room temperature[4].

  • Avoid storage with strong oxidizing agents.

Emergency Procedures: Spills and Exposures

In the event of an accidental spill or exposure, a rapid and informed response is critical.

5.1. Spills

  • Small Spills (Solid):

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Carefully sweep or vacuum the material and place it into a suitable, labeled disposal container[6]. Avoid generating dust.

    • Clean the spill area with a suitable solvent (e.g., methanol, followed by soap and water), and collect the cleaning materials for disposal as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Only personnel trained in hazardous spill cleanup should address large spills.

5.2. Exposures

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[6][12][13].

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention[6][12].

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention[5][6].

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention[2][6].

Diagram: Emergency Response for Accidental Exposure

Emergency_Response cluster_scene At the Scene cluster_action Immediate Actions exposure Accidental Exposure remove Remove from Source exposure->remove decontaminate Decontaminate remove->decontaminate eye Eye Contact: Flush for 15 min decontaminate->eye skin Skin Contact: Wash for 15 min decontaminate->skin inhalation Inhalation: Move to Fresh Air decontaminate->inhalation ingestion Ingestion: Rinse Mouth, Give Water decontaminate->ingestion medical Seek Immediate Medical Attention eye->medical skin->medical inhalation->medical ingestion->medical report Report to Supervisor & EHS medical->report

Caption: Workflow for responding to an accidental exposure to this compound.

Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.

  • Waste Collection:

    • Collect waste in a clearly labeled, sealed container. The label should include "Hazardous Waste" and the chemical name.

    • Do not mix with other waste streams unless specifically instructed to do so by your EHS department.

  • Disposal:

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Contact your institution's EHS department to arrange for pickup and proper disposal of the waste.

By integrating these safety protocols and operational plans into your laboratory's standard procedures, you can effectively manage the risks associated with handling this compound, fostering a culture of safety and enabling your team to focus on advancing scientific discovery.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76547, this compound. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • University of Waterloo. (n.d.). Emergency Response Guide – Exposures & Spills. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022). Personal Protective Equipment. Retrieved from [Link]

  • Covestro. (2013). Guidance for Selection of Protective Clothing for MDI Users. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Environmental Health and Safety, Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • GOV.UK. (2024). What to do in a chemical emergency. Retrieved from [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Office of Environmental Health and Safety, Princeton University. (n.d.). Hazardous Chemical Exposures. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). TOLUENE-2,4-DIAMINE. Retrieved from [Link]

  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.